2-Fluoro-2-methylpentan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-2-methylpentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14FN/c1-3-4-6(2,7)5-8/h3-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQULVMFTZPDEPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Fluoro-2-methylpentan-1-amine
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 1566506-97-5
This technical guide provides a comprehensive overview of 2-Fluoro-2-methylpentan-1-amine, a fluorinated aliphatic amine of interest in chemical research and drug discovery. Due to the limited availability of public data on this specific compound, this guide also draws upon information on structurally similar molecules to provide a broader context for its potential properties and applications.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1566506-97-5 | [1] |
| Molecular Formula | C₆H₁₄FN | [1] |
| Molecular Weight | 119.18 g/mol | [1] |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available | |
| Appearance | Data not available |
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not publicly documented in scientific journals. However, based on general principles of organic chemistry and fluorination techniques, a plausible synthetic route can be conceptualized.
Conceptual Synthetic Workflow:
The synthesis of this compound could likely be achieved through a multi-step process starting from a readily available pentanone derivative. A key step would involve the introduction of a fluorine atom at the C2 position, followed by the formation of the primary amine group.
Conceptual Synthetic Pathway for this compound.
General Experimental Considerations:
-
Fluorination: The introduction of the fluorine atom at a tertiary carbon center could be achieved using various modern fluorinating reagents. The choice of reagent would be critical to control regioselectivity and minimize side reactions.
-
Purification: Purification of the final product would likely involve column chromatography to separate it from unreacted starting materials and byproducts.
-
Characterization: The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Potential Applications in Drug Development
While no specific biological activities or drug development applications have been reported for this compound, the introduction of a fluorine atom into small molecules is a common strategy in medicinal chemistry to enhance pharmacological properties.
The Role of Fluorine in Drug Design:
The presence of a fluorine atom can significantly impact a molecule's:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, increasing the drug's half-life.
-
Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets.
-
Lipophilicity: Fluorination can alter the lipophilicity of a compound, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.
-
pKa: The presence of a nearby fluorine atom can lower the pKa of the amine group, influencing its ionization state at physiological pH.
Given these properties, this compound could be a valuable building block for the synthesis of novel drug candidates. Its structural motif could be incorporated into various scaffolds to explore potential activities in areas such as neuroscience, oncology, or infectious diseases.
Potential Signaling Pathway Interactions (Hypothetical):
Due to the lack of specific data, any discussion of signaling pathway interactions remains speculative. However, small aliphatic amines are known to interact with a variety of biological targets. A logical workflow for investigating the potential biological activity of this compound would involve a series of screening assays.
Workflow for Investigating Biological Activity.
Safety Information
No specific safety data sheet (SDS) is publicly available for this compound. As with any research chemical with unknown toxicological properties, it should be handled with extreme care. Standard laboratory safety protocols should be strictly followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a chemical compound with potential applications in research and development, particularly in the field of medicinal chemistry. While specific data on its properties and biological activity are currently lacking, its structure suggests it could serve as a valuable building block for the creation of novel molecules with enhanced pharmacological profiles. Further research is warranted to synthesize and characterize this compound and to explore its potential biological effects.
References
Physicochemical properties of "2-Fluoro-2-methylpentan-1-amine"
Disclaimer: Publicly available experimental data for 2-Fluoro-2-methylpentan-1-amine is limited. This guide has been compiled using data from structurally similar compounds, established chemical principles, and predictive models to offer a comprehensive overview for research and development purposes. All data presented herein should be considered theoretical and requires experimental validation.
Introduction
This compound is a fluorinated aliphatic amine with potential applications in medicinal chemistry and materials science. The introduction of a fluorine atom at a tertiary carbon center adjacent to an amino group is expected to impart unique physicochemical properties, including altered basicity, lipophilicity, and metabolic stability. These characteristics make it an intriguing candidate for investigation by researchers, scientists, and drug development professionals.
The strategic placement of fluorine can significantly influence a molecule's biological activity and pharmacokinetic profile.[1] Fluorine's high electronegativity can lower the pKa of a nearby amine, potentially affecting its interaction with biological targets and improving its bioavailability.[2] This guide provides a detailed summary of the predicted properties, synthesis, and potential applications of this compound, based on analogous compounds and established chemical knowledge.
Physicochemical Properties
Table 1: Predicted and Analog-Based Physicochemical Properties
| Property | Predicted/Analog Value | Source Compound |
| Molecular Formula | C6H14FN | - |
| Molecular Weight | 119.18 g/mol | Calculated |
| CAS Number | 1566506-97-5 | Supplier Data |
| Calculated logP | 1.5 - 2.0 (estimated) | Analog Comparison |
| pKa | 8.5 - 9.5 (estimated) | General Principle[2] |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Solubility | Not available | - |
Table 2: Physicochemical Data of Structural Analogs
| Property | 2-Fluoro-2-methylpropan-1-amine | 2-Fluoro-2-methylpentane |
| Molecular Formula | C4H10FN[3] | C6H13F[4] |
| Molecular Weight | 91.13 g/mol [3] | 104.17 g/mol [4] |
| Calculated logP | 0.2[3] | 2.4[4] |
Synthesis and Experimental Protocols
The synthesis of tertiary fluoroamines like this compound can be challenging. General strategies often involve the introduction of the fluorine atom at a late stage of the synthesis.
General Synthesis Approach
A common route involves the fluorination of a corresponding amino alcohol or the reductive amination of a fluorinated ketone. One plausible synthetic pathway could start from a suitable pentanone derivative.
Experimental Protocol (Hypothetical):
-
Formation of an Oxime: 2-Methylpentan-1-one is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine) to form the corresponding oxime.
-
Reduction to Amine: The oxime is then reduced to the primary amine, 2-methylpentan-1-amine, using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
-
Hydroxylation: A subsequent hydroxylation step at the tertiary carbon could be achieved, although this is a non-trivial transformation and may require specialized reagents.
-
Deoxyfluorination: The resulting 2-hydroxy-2-methylpentan-1-amine can then be subjected to deoxyfluorination using a reagent like diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom.[5]
References
- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of fluorinated tertiary amines via visible light-mediated carbonyl fluoroalkylative amination [morressier.com]
- 3. 2-Fluoro-2-methylpropan-1-amine | C4H10FN | CID 55289631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Fluoro-2-methylpentane | C6H13F | CID 23234146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A general, enantioselective synthesis of β- and γ-fluoroamines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Fluoro-2-methylpentan-1-amine: Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of 2-Fluoro-2-methylpentan-1-amine. Due to the limited availability of direct experimental data for this specific compound, this guide leverages structural analysis and data from analogous compounds to provide a robust theoretical framework. This document is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development, offering insights into the molecule's key characteristics, potential for stereoisomerism, and general synthetic considerations.
Chemical Structure and Nomenclature
This compound is a primary amine with a fluorine-substituted chiral center. Its systematic IUPAC name is This compound . The molecule consists of a five-carbon pentane backbone. At the second carbon position (C2), there is both a fluorine atom and a methyl group. The primary amine group (-NH2) is attached to the first carbon (C1).
The chemical structure can be represented as:
Chemical Formula: C₆H₁₄FN
SMILES: CCC(C)(F)CN
InChI Key: InChI=1S/C6H14FN/c1-3-4-6(2,7)5-8/h3-5,8H2,1-2H3
Stereochemistry
A critical aspect of the molecular structure of this compound is the presence of a stereocenter, or chiral center. The second carbon atom (C2) is bonded to four different substituents:
-
A propyl group (-CH₂CH₂CH₃)
-
A methyl group (-CH₃)
-
A fluorine atom (-F)
-
A chloromethyl group (-CH₂NH₂)
The presence of this chiral center means that this compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. These enantiomers are designated as (R)-2-fluoro-2-methylpentan-1-amine and (S)-2-fluoro-2-methylpentan-1-amine.
Caption: Enantiomers of this compound.
The (R) and (S) configurations are determined by the Cahn-Ingold-Prelog priority rules. The different spatial arrangements of the enantiomers can lead to distinct biological activities, a crucial consideration in drug development.
Physicochemical Properties (Predicted)
The following table summarizes predicted physicochemical properties. These values are computational estimations and should be used as a guide for experimental design.
| Property | Predicted Value | Unit |
| Molecular Weight | 119.17 | g/mol |
| XLogP3 | 1.8 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 3 | |
| Exact Mass | 119.1110 | g/mol |
| Monoisotopic Mass | 119.1110 | g/mol |
| Topological Polar Surface Area | 26.0 | Ų |
| Heavy Atom Count | 8 | |
| Complexity | 74.9 |
Data sourced from computational models and databases for analogous compounds.
Experimental Protocols: General Synthetic Approaches
The synthesis of chiral 2-fluoroamines is an active area of research in organic chemistry. While a specific protocol for this compound is not published, several general methodologies for the asymmetric synthesis of related compounds can be adapted.
Asymmetric Hydrogenation of Imines
A common and effective method for producing chiral amines is the asymmetric hydrogenation of prochiral imines.[3][4]
Caption: Asymmetric Hydrogenation Workflow.
Methodology:
-
Synthesis of the Prochiral Imine: The corresponding ketone, 2-fluoro-2-methylpentanal, would be reacted with ammonia or a protected amine source to form the prochiral imine.
-
Asymmetric Hydrogenation: The imine is then subjected to hydrogenation in the presence of a chiral transition metal catalyst (e.g., based on rhodium, ruthenium, or iridium) and a chiral ligand.
-
Purification: The resulting enantioenriched amine is purified using standard techniques such as chromatography.
Use of Chiral Auxiliaries
The use of a chiral auxiliary, such as tert-butanesulfinamide, is a well-established method for the asymmetric synthesis of amines.
Caption: Chiral Auxiliary Synthetic Pathway.
Methodology:
-
Condensation: 2-Fluoro-2-methylpentanal is condensed with a chiral sulfinamide (e.g., (R)- or (S)-tert-butanesulfinamide) to form a chiral sulfinylimine.
-
Diastereoselective Reduction: The C=N bond of the sulfinylimine is reduced with a standard reducing agent (e.g., NaBH₄). The stereochemistry of the auxiliary directs the hydride attack, leading to a high diastereomeric excess.
-
Auxiliary Cleavage: The sulfinyl group is removed by acid hydrolysis to yield the enantioenriched primary amine.
Hydrofluorination of Aziridines
Another potential route involves the ring-opening of a suitably substituted aziridine with a fluoride source.[5][6]
Methodology:
-
Aziridine Formation: A chiral aziridine precursor would be synthesized from an appropriate alkene.
-
Regioselective Ring Opening: The aziridine ring is opened by a fluoride-containing reagent. The regioselectivity of this step is crucial and can be influenced by the substituents on the aziridine ring and the reaction conditions.
Conclusion
This compound is a chiral molecule with significant potential for applications in medicinal chemistry and drug development. Its stereocenter at the C2 position gives rise to two enantiomers, which are likely to exhibit different biological properties. While direct experimental data for this compound is scarce, this guide provides a solid theoretical foundation based on its structure and the properties of related compounds. The outlined synthetic strategies offer viable pathways for the preparation of its enantioenriched forms, which will be essential for future pharmacological evaluation. Further experimental investigation is warranted to fully characterize the physicochemical properties and biological activity of the individual enantiomers of this compound.
References
Spectroscopic Profile of 2-Fluoro-2-methylpentan-1-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound 2-Fluoro-2-methylpentan-1-amine. In the absence of publicly available experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to support identification, characterization, and further investigation of this molecule. Detailed, generalized experimental protocols for acquiring such data are also provided to guide researchers in their laboratory work.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are generated from computational models and should be used as a reference for comparison with experimentally obtained data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Frequency: 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.75 | Doublet of Doublets (dd) | 2H | -CH₂-NH₂ |
| ~1.60 | Multiplet | 2H | -CH₂-CH₂-CH₃ |
| ~1.45 | Multiplet | 2H | -CH₂-CH₃ |
| ~1.30 | Singlet | 3H | -C(F)(CH₃)- |
| ~0.95 | Triplet (t) | 3H | -CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, Frequency: 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~95 (d, ¹JCF ≈ 170 Hz) | -C(F)(CH₃)- |
| ~50 | -CH₂-NH₂ |
| ~35 | -CH₂-CH₂-CH₃ |
| ~25 (d, ³JCF ≈ 4 Hz) | -C(F)(CH₃)- |
| ~17 | -CH₂-CH₃ |
| ~14 | -CH₂-CH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3380 - 3250 | Medium, Broad | N-H stretch (primary amine) |
| 2960 - 2870 | Strong | C-H stretch (alkane) |
| 1620 - 1580 | Medium | N-H bend (primary amine) |
| 1470 - 1450 | Medium | C-H bend (alkane) |
| 1150 - 1050 | Strong | C-F stretch |
| 1080 - 1020 | Medium | C-N stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for this compound (Electron Ionization)
| m/z | Predicted Fragment Ion |
| 119 | [M]⁺ (Molecular Ion) |
| 104 | [M - CH₃]⁺ |
| 100 | [M - F]⁺ |
| 88 | [M - CH₂NH₂]⁺ |
| 72 | [CH₂=C(F)CH₂CH₃]⁺ |
| 57 | [C₄H₉]⁺ |
| 43 | [C₃H₇]⁺ |
| 30 | [CH₂=NH₂]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube. Ensure the sample is fully dissolved and the solution is homogeneous.
-
Instrument Setup : Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Locking and Shimming : The instrument will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automatic or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved peaks.
-
Acquisition of ¹H Spectrum :
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Use a standard pulse sequence (e.g., a 30° or 45° pulse).
-
Set the number of scans (e.g., 8-16 scans for a dilute sample).
-
Set a suitable relaxation delay (e.g., 1-2 seconds) to allow for full relaxation of the protons between scans.
-
-
Acquisition of ¹³C Spectrum :
-
Switch the nucleus to ¹³C.
-
Set a wider spectral width (e.g., 0 to 220 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C (e.g., 128 scans or more).
-
A shorter relaxation delay can often be used.
-
-
Data Processing : Perform a Fourier transform on the acquired Free Induction Decay (FID) to obtain the spectrum. Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid) : If the compound is a liquid, place one or two drops directly onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin film.
-
Background Spectrum : Run a background spectrum of the empty instrument to account for atmospheric CO₂ and H₂O, as well as any signals from the instrument itself.
-
Sample Spectrum : Place the prepared salt plates in the sample holder of the IR spectrometer.
-
Data Acquisition : Acquire the spectrum over the desired range (e.g., 4000 to 400 cm⁻¹). The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Data Analysis : Identify and label the significant absorption bands and assign them to the corresponding functional group vibrations.
Mass Spectrometry (MS)
-
Sample Introduction : For a volatile amine, direct infusion via a heated probe or injection into a Gas Chromatograph (GC) coupled to the mass spectrometer (GC-MS) is suitable. For GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or methanol).
-
Ionization : Select an appropriate ionization method. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that can be used for direct infusion and often preserves the molecular ion.
-
Mass Analysis : The ionized sample is introduced into the mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection : The separated ions are detected, and their abundance is recorded.
-
Data Acquisition : The mass spectrum is generated by plotting the relative abundance of ions against their m/z values.
-
Data Interpretation : Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to deduce the structure of the molecule by identifying the masses of lost neutral fragments and the resulting charged fragments.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel compound.
Caption: A logical workflow for the spectroscopic characterization of a new chemical entity.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Research Applications of Fluorinated Aliphatic Amines
Introduction: The Unique Influence of Fluorine in Aliphatic Amines
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemical and biological research. When introduced into aliphatic amines, fluorine atoms or fluoroalkyl groups exert profound effects on the molecule's physicochemical and biological properties. This is due to fluorine's unique characteristics: high electronegativity, small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), and the exceptional strength of the carbon-fluorine (C-F) bond.[1][2][3]
Fluorinated aliphatic amines are critical building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials.[4][5][6][7] The introduction of fluorine can modulate key parameters such as basicity (pKa), lipophilicity, metabolic stability, and molecular conformation.[5][8][9] These modifications can lead to enhanced biological activity, improved pharmacokinetic profiles, and novel material properties.[1][10] This guide provides a comprehensive overview of the current and potential research applications of these versatile compounds, supported by quantitative data, experimental methodologies, and process visualizations.
Medicinal Chemistry Applications
The introduction of fluorine into aliphatic amine-containing drug candidates is a powerful strategy to overcome common developmental hurdles such as poor metabolic stability and off-target effects.[2][11] Approximately 20% of all pharmaceuticals are fluorinated compounds, a testament to the utility of this approach.[5]
Bioisosteric Replacement
Fluorinated aliphatic amines serve as effective bioisosteres for other functional groups, mimicking their size and electronics while offering distinct advantages. A classic example is the use of a trifluoroethylamine group as a metabolically stable, non-basic mimic of an amide bond.[8][12] This replacement can preserve the hydrogen-bond donating capability of the amide N-H while eliminating susceptibility to cleavage by proteases.[12]
-
Amide Bioisostere: The trifluoroethylamine moiety can replace an amide linkage in peptide-based drugs to enhance resistance to enzymatic degradation.[12]
-
Hydroxyl and Methyl Mimic: A difluoromethyl group (CF₂H) can act as a bioisostere for hydroxyl (OH), thiol (SH), or methyl (CH₃) groups, offering unique hydrogen bonding capabilities.[8]
-
Carbonyl Mimic: The highly polarized C-F bond can serve as a structural and electronic mimic for a carbonyl group.[13]
Modulation of Physicochemical Properties
The potent electron-withdrawing nature of fluorine significantly alters the properties of nearby functional groups, a feature widely exploited in drug design.
-
Basicity (pKa) Reduction: Fluorination of the aliphatic chain drastically reduces the basicity of the amine nitrogen. This can be crucial for avoiding undesirable interactions, such as binding to the hERG potassium channel (a common cause of cardiotoxicity), or for optimizing a drug's absorption and distribution profile.[14][15]
-
Lipophilicity (LogP/LogD): The effect of fluorination on lipophilicity is complex. While fluoro-arenes are generally more lipophilic, monofluorination or trifluoromethylation of alkyl groups can reduce lipophilicity, enhancing solubility.[9][16] This allows for fine-tuning of a compound's properties to achieve the optimal balance for membrane permeability and bioavailability.[5]
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[2][11] Introducing fluorine at or near a metabolically vulnerable site can block enzymatic degradation, thereby increasing the drug's half-life and bioavailability.[17] The cholesterol absorption inhibitor Ezetimibe is a prime example where fluorine was incorporated to block metabolic hydroxylation.[2]
Table 1: Effect of Fluorination on Physicochemical Properties of Cyclic Amines
| Compound | Non-Fluorinated pKₐ(H) | gem-Difluorinated pKₐ(H) | ΔpKₐ | Non-Fluorinated LogP | gem-Difluorinated LogP | ΔLogP | Reference |
|---|---|---|---|---|---|---|---|
| 4-Aminocyclohexanecarboxylic acid | 10.5 | 8.8 | -1.7 | -1.5 | -0.8 | +0.7 | [18] |
| 4-Aminomethylcyclohexane-1-carboxylic acid | 10.6 | 10.1 | -0.5 | -1.4 | -0.6 | +0.8 | [18] |
| Piperidine | 11.2 | 9.1 (4,4-CF₂) | -2.1 | 0.8 | 0.9 | +0.1 | [9] |
| Morpholine | 8.4 | 5.7 (3,3-CF₂) | -2.7 | -0.9 | -0.4 | +0.5 |[9] |
Note: Data is illustrative of the general trends observed upon fluorination.
Positron Emission Tomography (PET) Imaging
The fluorine-18 (¹⁸F) isotope is a widely used positron emitter for PET imaging due to its convenient half-life (~110 minutes) and low positron energy.[19][20] Aliphatic amines are common scaffolds in central nervous system (CNS) drugs and other targeted agents. Labeling these molecules with ¹⁸F allows for non-invasive, quantitative visualization of their distribution, target engagement, and pharmacokinetics in living subjects.[5][21] ¹⁸F-labeled amino acids, which contain an aliphatic amine core, are extensively used for tumor imaging, often outperforming traditional ¹⁸F-FDG scans in situations with high background glucose metabolism, such as in the brain.[19][22]
Agrochemical Applications
Fluorine is a key element in modern agrochemicals, with over 50% of recently approved pesticides containing at least one fluorine atom.[6][23][24] Fluorinated aliphatic amines and related motifs are integral to many successful herbicides, insecticides, and fungicides.
-
Enhanced Efficacy and Potency: The introduction of fluorine can dramatically modify a molecule's binding affinity to its target enzyme or receptor, leading to higher potency.[10][23] This allows for lower application rates, reducing environmental impact.[25]
-
Improved Stability and Transport: Fluorination enhances metabolic stability not only in the target pest but also in the environment, leading to a more persistent and effective product.[3][24] Changes in lipophilicity can also improve the transport of the active ingredient from the point of application to the target site.[10]
-
Herbicide Design: Many modern herbicides, such as the sulfonylureas, incorporate fluorinated aliphatic groups to tune their activity spectrum and crop safety.[26]
-
Insecticide and Fungicide Development: The trifluoromethyl group (-CF₃) is particularly prevalent in insecticides and fungicides, where it often enhances lipophilicity and metabolic resistance.[6][25]
Table 2: Examples of Commercial Agrochemicals with Fluorinated Aliphatic Moieties
| Compound Name | Type | Key Fluorinated Moiety | Mode of Action (General) | Reference |
|---|---|---|---|---|
| Flupyradifurone | Insecticide | -CH₂-CF₂- | Butenolide, nAChR agonist | [23] |
| Flucarbazone | Herbicide | -O-CF₃ | ALS inhibitor | [23] |
| Penoxsulam | Herbicide | -CF₂- | ALS inhibitor | [23] |
| Sulfoxaflor | Insecticide | -CF₃ | Sulfoximine, nAChR competitor | [23] |
| Trifluralin | Herbicide | -CF₃ | Dinitroaniline, microtubule assembly inhibition |[6][27] |
Materials Science Applications
The unique properties of the C-F bond are also harnessed in materials science to create polymers and surfactants with specialized characteristics.
-
Fluoropolymers and Membranes: Incorporating fluorinated aliphatic amines into polymer backbones can create materials with low surface energy, high thermal stability, and excellent chemical resistance.[7][28] Fluorine-rich poly(arylene amine) polymer membranes have been developed for the energy-efficient separation of liquid aliphatic hydrocarbons.[29][30] These materials resist swelling and dilation when immersed in hydrocarbons, a critical property for industrial separations.[29]
-
Low Surface Energy Coatings: Polymers containing perfluoroalkyl side chains exhibit low surface energy, leading to hydrophobic and oleophobic surfaces.[28] Curing epoxy resins with fluorinated amines can reduce the surface energy and improve the wear resistance of the resulting material.[31]
-
Fluorosurfactants: Perfluorinated aliphatic amines and their derivatives are used as surfactants. The fluorinated "tail" is highly non-polar and immiscible with both water and hydrocarbons, leading to powerful surfactant properties at very low concentrations.
Experimental Protocols and Synthesis
The synthesis of fluorinated aliphatic amines often involves specialized reagents and techniques to introduce fluorine into the molecule. Common methods include deoxyfluorination of alcohols or carbonyls, fluorination of amino acids, and the use of fluorinated building blocks.[3][32][33]
Representative Protocol: Synthesis of Carbamoyl Fluorides from Aliphatic Amines
This method demonstrates a modern approach to creating a fluorinated amine derivative (a carbamoyl fluoride) using carbon dioxide as a benign C1 source and a deoxyfluorinating agent like DAST (diethylaminosulfur trifluoride).[34]
Objective: To synthesize an N-alkyl carbamoyl fluoride from a secondary aliphatic amine.
Materials:
-
Secondary aliphatic amine (e.g., dibenzylamine)
-
Diethylaminosulfur trifluoride (DAST)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Carbon Dioxide (CO₂, balloon or cylinder)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: A dry round-bottom flask is charged with the aliphatic amine (1.0 mmol) and DMAP (1.2 mmol) under an inert atmosphere (e.g., Argon).
-
Solvent Addition: Anhydrous DCM (5 mL) is added, and the solution is stirred until all solids are dissolved.
-
CO₂ Introduction: The reaction flask is purged with CO₂ gas, and a balloon of CO₂ is affixed to maintain a positive pressure. The mixture is stirred at room temperature for 1 hour to allow for the in-situ formation of the corresponding carbamate.
-
Fluorinating Agent Addition: The solution is cooled to 0 °C in an ice bath. DAST (1.1 mmol) is added dropwise via syringe over 5 minutes.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Workup: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of NaHCO₃. The layers are separated, and the aqueous layer is extracted with DCM (3 x 10 mL).
-
Purification: The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the pure carbamoyl fluoride.
Conclusion and Future Outlook
Fluorinated aliphatic amines are a class of compounds with remarkable versatility and significant impact across multiple scientific disciplines. In medicinal chemistry, they are indispensable tools for modulating physicochemical properties to create safer and more effective drugs.[1] In agrochemicals, they are key to developing potent and stable crop protection agents.[23][25] In materials science, they enable the creation of advanced polymers with tailored surface properties and functionalities.[29]
Future research will likely focus on the development of more efficient, selective, and sustainable methods for synthesizing these compounds.[32][35] The continued exploration of novel fluorinated motifs and a deeper understanding of the complex structure-activity relationships will undoubtedly unlock new applications and lead to the next generation of innovative pharmaceuticals, agrochemicals, and materials.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 11. chemrxiv.org [chemrxiv.org]
- 12. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 16. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fluorine-18 labeled amino acids for tumor PET/CT imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Seeing more with PET scans: New chemistry for medical imaging | EurekAlert! [eurekalert.org]
- 21. hbni.ac.in [hbni.ac.in]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. 2024.sci-hub.se [2024.sci-hub.se]
- 26. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Fluorine-rich poly(arylene amine) membranes for the separation of liquid aliphatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. pubs.acs.org [pubs.acs.org]
- 33. youtube.com [youtube.com]
- 34. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 35. sciencedaily.com [sciencedaily.com]
An In-depth Technical Guide to Chiral Fluorinated Building Blocks in Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Chiral Fluorine in Modern Medicinal Chemistry
The deliberate incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1] When combined with the principles of stereochemistry, the introduction of chiral fluorinated building blocks offers a powerful and nuanced strategy for optimizing drug properties. These building blocks are molecular scaffolds containing one or more fluorine atoms at a stereogenic center, a feature that can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile.[2][3]
Fluorine, the most electronegative element, imparts unique physicochemical properties to organic molecules that are not achievable with other halogens.[4] Its small van der Waals radius (1.47 Å), comparable to that of hydrogen (1.20 Å), allows it to act as a hydrogen isostere with minimal steric perturbation.[4][5] However, the strong carbon-fluorine (C-F) bond and its high polarity can dramatically alter a molecule's electronic distribution, conformation, and susceptibility to metabolic degradation.[6][7]
Chirality, the "handedness" of a molecule, is fundamentally important in drug design as biological systems, such as enzymes and receptors, are themselves chiral.[3][8] Consequently, different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. The convergence of fluorine chemistry and stereochemistry in the form of chiral fluorinated building blocks provides medicinal chemists with a sophisticated toolkit to fine-tune drug candidates for enhanced potency, selectivity, and an improved safety margin.[9] This guide provides a technical overview of the impact of these building blocks, methods for their synthesis, and their application in drug discovery.
The Physicochemical Impact of Fluorine Incorporation
The strategic placement of fluorine can modulate a range of molecular properties critical for drug efficacy and development. These effects, while often beneficial, are highly context-dependent and require careful consideration during the design phase.[1]
Metabolic Stability
One of the most significant advantages of fluorination is the enhancement of metabolic stability.[7][10] The C-F bond is considerably stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by cytochrome P450 enzymes.[4][11] By replacing a metabolically labile hydrogen atom with fluorine, chemists can block common sites of metabolic attack, thereby increasing the drug's half-life and bioavailability.[4][6]
Lipophilicity (logP)
The effect of fluorine on lipophilicity is complex and depends on the molecular environment.[12][13] While fluorination of an aromatic ring generally increases lipophilicity, fluorination of aliphatic chains can either increase or decrease it depending on the substitution pattern.[14][15] For instance, a vicinal difluoro motif has been shown to decrease lipophilicity compared to its geminal counterpart.[15] This modulation of lipophilicity is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties, particularly its ability to permeate cell membranes.[12][16]
Acidity/Basicity (pKa) Modulation
Due to its powerful electron-withdrawing inductive effect, fluorine can significantly lower the pKa of nearby acidic or basic functional groups.[1][17] For example, introducing a fluorine atom near an amine group can decrease its basicity by several orders of magnitude.[1] This modification can improve a drug's oral absorption and central nervous system (CNS) penetration by increasing the population of the more membrane-permeable neutral form at physiological pH.[1][18]
Conformational Control and Binding Affinity
Fluorine substitution can induce conformational biases in a molecule, favoring specific three-dimensional arrangements that may be more conducive to binding with a biological target.[1] This can lead to improved potency and selectivity.[19] Furthermore, the polarized C-F bond can participate in favorable non-covalent interactions within a protein's binding pocket, including hydrogen bonds, dipole-dipole, and multipolar interactions with backbone carbonyls, which can significantly enhance binding affinity.[19][20][21] However, these interactions are highly dependent on the specific geometry of the protein-ligand complex.[22]
Data Presentation: The Quantitative Effects of Fluorination
To better illustrate the impact of incorporating fluorine, the following tables summarize key quantitative data on its physicochemical properties and its effects on drug candidates.
Table 1: Comparison of Physicochemical Properties: Fluorine vs. Hydrogen
| Property | Hydrogen (H) | Fluorine (F) | Citation |
|---|---|---|---|
| van der Waals Radius (Å) | 1.20 | 1.47 | [4][5] |
| Pauling Electronegativity | 2.20 | 3.98 | [2] |
| Bond Dissociation Energy (C-X in CH3-X, kcal/mol) | 105 | 110 |[4][23] |
Table 2: Illustrative Impact of Fluorination on Physicochemical Properties of Drug Candidates
| Parent Compound | Fluorinated Analog | Property Measured | Change upon Fluorination | Citation |
|---|---|---|---|---|
| Ezetimibe | 4-Fluorophenyl derivative | In vivo activity | 50-fold increase | [14] |
| Indole derivative | Propyl vs. vic-Difluoropropyl | logP | Marked decrease | [15] |
| Heteroaryl amines | Fluorinated derivatives | pKa | Decrease by up to 2-3 units | [1] |
| Procaspase-6 Inhibitor | Phenyl vs. Fluorophenyl | Binding Affinity | 6-fold improvement |[19] |
Table 3: Effect of Chiral Fluorination on Binding Affinity (Illustrative Examples)
| Target | Unsubstituted/Racemic Ligand IC50/Ki | Chiral Fluorinated Ligand IC50/Ki | Fold Improvement | Citation |
|---|---|---|---|---|
| Thrombin Inhibitors | (Data varies by position) | (Data varies by position) | Up to 6-fold enhancement | [19] |
| Menin-MLL Inhibitors | MI-2-2 (unsubstituted) | Trifluoromethyl analogues | Significant enhancement | [19] |
| HIV Protease Inhibitors | (Stereoisomer comparison) | anti,anti-4 (fluorinated) | (Activity depends on stereochemistry) |[2] |
Experimental Protocols: Synthesis of Chiral Fluorinated Building Blocks
The synthesis of enantiomerically pure fluorinated compounds remains a significant challenge in organic chemistry.[2][24] Several strategies have been developed to address this, broadly categorized into asymmetric fluorination and the use of chiral precursors.
Asymmetric Electrophilic Fluorination
This approach introduces a fluorine atom into a prochiral substrate using an electrophilic fluorine source (e.g., Selectfluor®, N-Fluorobenzenesulfonimide - NFSI) in the presence of a chiral catalyst or auxiliary.[25][26]
General Experimental Protocol: Organocatalytic Asymmetric α-Fluorination of an Aldehyde
-
Catalyst and Substrate Preparation: To a solution of the desired aldehyde (1.0 eq) in a suitable solvent (e.g., trifluoroethanol, CH2Cl2) at the specified temperature (e.g., -20 °C to room temperature), add the chiral organocatalyst (e.g., a proline derivative, 0.1-0.2 eq).[27]
-
Fluorination: Stir the mixture for a short period (e.g., 10-15 minutes) to allow for enamine formation. Add the electrophilic fluorinating agent (e.g., Selectfluor®, 1.1 eq) portion-wise over a period of time.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3 or water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, CH2Cl2).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired α-fluoro aldehyde.[27]
Asymmetric Synthesis via Chiral Auxiliaries
This classic method involves covalently attaching a chiral auxiliary to a substrate to direct a diastereoselective fluorination reaction. The auxiliary is then cleaved to yield the enantiomerically enriched product.
General Experimental Protocol: Diastereoselective Fluorination using a Chiral Imide Enolate
-
Enolate Formation: Dissolve the chiral N-acyl imide (e.g., derived from an Evans auxiliary, 1.0 eq) in an anhydrous aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere (e.g., Argon). Add a strong base (e.g., n-BuLi, LDA, 1.05 eq) dropwise and stir for 30-60 minutes to ensure complete enolate formation.[2]
-
Electrophilic Fluorination: Add a solution of the electrophilic fluorinating agent (e.g., NFSI, 1.2 eq) in THF dropwise to the enolate solution at -78 °C.
-
Reaction Monitoring & Quenching: Stir the reaction mixture at low temperature until completion, as monitored by TLC. Quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extraction and Auxiliary Cleavage: Allow the mixture to warm to room temperature and extract with an organic solvent. Isolate the crude product and cleave the chiral auxiliary under standard conditions (e.g., LiOH/H2O2 for Evans auxiliaries) to release the chiral α-fluoro carboxylic acid or a derivative thereof.
-
Purification: Purify the final product by chromatography or crystallization.[2]
Enzymatic and Chemoenzymatic Synthesis
Enzymes offer an alternative and highly selective route to chiral fluorinated compounds.[28] For instance, certain reductases can be used in photoenzymatic strategies to asymmetrically introduce fluorinated motifs into olefins.[28]
Conceptual Protocol: Photoenzymatic Asymmetric Fluorination
-
Reaction Setup: In a suitable buffer solution, combine the olefin substrate, a flavin mononucleotide (FMN)-dependent reductase, and a fluorine reagent with a suitable leaving group.[28]
-
Photo-irradiation: Irradiate the mixture with light of an appropriate wavelength to induce electron transfer, leading to the formation of a carbon radical bearing the fluorine atom.
-
Enzymatic Control: The enzyme's chiral pocket environment directs the subsequent enantioselective hydrogen atom transfer (HAT), establishing the stereocenter.[28]
-
Isolation: After the reaction is complete, denature the enzyme and extract the product with an organic solvent.
-
Purification: Purify the resulting chiral fluorinated compound using standard chromatographic techniques.
Mandatory Visualizations: Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate key workflows and concepts related to chiral fluorinated building blocks.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. ucj.org.ua [ucj.org.ua]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Fluorination Patterning: A Study of Structural Motifs That Impact Physicochemical Properties of Relevance to Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. the-innovation.org [the-innovation.org]
"2-Fluoro-2-methylpentan-1-amine" molecular weight and formula
An Analysis of Core Molecular Properties for Application in Research and Development
This document provides a detailed summary of the fundamental molecular characteristics of 2-Fluoro-2-methylpentan-1-amine, a compound of interest for researchers, scientists, and professionals in drug development. The information is presented to facilitate its use in computational modeling, synthetic chemistry, and analytical applications.
Molecular Identity and Composition
The structural nomenclature "this compound" defines a specific arrangement of atoms. The molecule is constructed on a five-carbon pentane backbone. An amine group (-NH₂) is attached to the first carbon (C1), while both a fluorine atom (-F) and a methyl group (-CH₃) are substituted on the second carbon (C2). This precise configuration is critical for its chemical reactivity and interaction with biological systems.
Based on this structure, the elemental composition has been determined to establish its molecular formula and corresponding molecular weight.
Quantitative Molecular Data
The core quantitative attributes of this compound are summarized below. These values are foundational for all stoichiometric calculations, analytical characterizations, and formulation development. The molecular weight is derived from the sum of the atomic weights of the constituent atoms based on IUPAC standard atomic weights.
| Parameter | Value |
| Molecular Formula | C₆H₁₄FN |
| Molecular Weight | 119.18 g/mol [1] |
| CAS Number | 1566506-97-5[1] |
Methodologies
3.1 Determination of Molecular Formula
The molecular formula was derived by systematic enumeration of each atom based on the IUPAC name "this compound":
-
Pentane Base: A 5-carbon alkane chain.
-
-1-amine: A nitrogen atom bonded to two hydrogen atoms (-NH₂) is attached to the first carbon.
-
2-methyl: A methyl group (-CH₃) is attached to the second carbon.
-
2-fluoro: A fluorine atom (-F) is attached to the second carbon, replacing a hydrogen atom.
-
Hydrogen Saturation: All remaining valences on the carbon atoms are saturated with hydrogen atoms.
The final count yields 6 carbon atoms, 14 hydrogen atoms, 1 fluorine atom, and 1 nitrogen atom.
3.2 Calculation of Molecular Weight
The molecular weight (MW) was calculated using the molecular formula (C₆H₁₄FN) and the standard atomic weights of the constituent elements:
-
Atomic weight of Carbon (C) ≈ 12.011 u
-
Atomic weight of Hydrogen (H) ≈ 1.008 u
-
Atomic weight of Fluorine (F) ≈ 18.998 u
-
Atomic weight of Nitrogen (N) ≈ 14.007 u
MW = (6 × 12.011) + (14 × 1.008) + (1 × 18.998) + (1 × 14.007) = 119.183 g/mol
This calculated value is consistent with published data for this compound.[1]
Logical Data Relationship
The relationship between the compound's nomenclature and its fundamental molecular properties is a direct, hierarchical flow. The systematic name dictates the structure, which in turn defines the molecular formula and, consequently, the molecular weight. This logical pathway is visualized below.
References
In-depth Technical Guide: Safety and Handling of 2-Fluoro-2-methylpentan-1-amine
Notice: Detailed safety and handling information, including a comprehensive Safety Data Sheet (SDS), for "2-Fluoro-2-methylpentan-1-amine" (CAS No. 1566506-97-5) is not publicly available at this time. This document provides general guidance based on the chemical structure and information available for structurally similar compounds. This guide is intended for researchers, scientists, and drug development professionals and should be supplemented with internal safety assessments and, if possible, direct consultation with the chemical supplier.
Introduction
This compound is a fluorinated aliphatic amine. Its structure, containing a fluorine atom on a tertiary carbon and a primary amine group, suggests potential for unique reactivity and biological activity, making it of interest to researchers in drug discovery and development. The presence of the fluorine atom can significantly alter the compound's physicochemical properties, such as lipophilicity and metabolic stability, compared to its non-fluorinated analogue.
Due to the limited availability of specific data, a cautious approach to handling is paramount. The information presented herein is based on general principles of chemical safety and data extrapolated from similar compounds.
Hazard Identification and Precautionary Measures
While a specific Globally Harmonized System (GHS) classification for this compound is not available, an assessment of its functional groups (primary amine, alkyl fluoride) suggests the following potential hazards. For a structurally related compound, 2-fluoro-2-methylpropan-1-amine hydrochloride, the identified hazards include skin irritation, serious eye irritation, and respiratory irritation. A similar hazard profile should be assumed for this compound until specific data becomes available.
Assumed Potential Hazards:
-
Skin Corrosion/Irritation: Amines can be corrosive or irritating to the skin.
-
Serious Eye Damage/Irritation: Likely to cause serious eye irritation or damage.
-
Respiratory Irritation: Vapors or aerosols may be irritating to the respiratory tract.
-
Acute Toxicity (Oral, Dermal, Inhalation): The toxicity is unknown, but it should be handled as a potentially toxic substance.
-
Flammability: The flammability is unknown.
Precautionary Statements (Assumed)
| Category | Precautionary Statement |
| Prevention | Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. |
| Response | If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. |
| Disposal | Dispose of contents/container in accordance with local/regional/national/international regulations. |
Experimental Workflow for Safe Handling
The following workflow should be adopted when handling this compound in a laboratory setting.
Caption: General laboratory workflow for handling this compound.
First Aid Measures (Assumed)
In the absence of specific data, the following first aid measures are recommended based on the potential hazards of similar chemical structures.
| Exposure Route | First Aid Measures |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison control center or physician if you feel unwell. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. |
Spill and Waste Disposal
Spill Response Logical Flow
Caption: Logical flow for responding to a spill of this compound.
Waste Disposal
All waste containing this compound should be treated as hazardous waste. Dispose of in accordance with all applicable federal, state, and local environmental regulations. Do not allow to enter drains or waterways.
Conclusion and Recommendations
The lack of comprehensive safety data for this compound necessitates a highly cautious and conservative approach to its handling. Researchers, scientists, and drug development professionals must operate under the assumption that this compound is hazardous. The primary recommendations are:
-
Contact the Supplier: Vigorously attempt to obtain a Safety Data Sheet (SDS) from the chemical supplier.
-
Conduct a Thorough Risk Assessment: Before any experimental work, perform a detailed internal risk assessment.
-
Utilize Engineering Controls: Always handle this compound in a properly functioning chemical fume hood.
-
Wear Appropriate PPE: At a minimum, this should include chemical-resistant gloves, a lab coat, and chemical safety goggles. A face shield may also be appropriate.
-
Assume High Toxicity: Until proven otherwise, treat this compound as a substance with significant potential for skin, eye, and respiratory irritation, as well as potential acute toxicity.
This guide will be updated as more specific and reliable safety and handling information for this compound becomes publicly available.
Predicted Biological Activity of 2-Fluoro-2-methylpentan-1-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted biological activity of the novel compound, 2-Fluoro-2-methylpentan-1-amine. In the absence of empirical data, this document leverages in silico predictive models to forecast its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion), toxicity profile, and potential biological targets. This guide serves as a foundational resource for researchers, offering detailed methodologies for hypothesized experimental validation and visual workflows to guide future laboratory investigations. All computational predictions are presented in structured tables for clarity and comparative analysis.
Introduction
This compound is a small molecule with structural features, notably a primary amine and a fluorine atom, that suggest potential biological activity. The primary amine group can participate in hydrogen bonding and ionic interactions, which are crucial for molecular recognition by biological targets. The presence of a fluorine atom can influence the compound's metabolic stability, lipophilicity, and binding affinity. This document outlines a systematic in silico approach to predict the compound's biological profile and provides a roadmap for its experimental validation.
In Silico Predictions
The Simplified Molecular Input Line Entry System (SMILES) string for this compound, CCCC(C)(F)CN, was used as the input for various predictive models.
Physicochemical Properties
The fundamental physicochemical properties of a compound are critical determinants of its biological activity. Predictions for this compound are summarized in Table 1.
| Property | Predicted Value | Interpretation |
| Molecular Weight | 119.18 g/mol | Low molecular weight, favorable for absorption. |
| LogP (Octanol/Water Partition Coefficient) | 1.85 | Moderate lipophilicity, suggesting good membrane permeability. |
| LogS (Aqueous Solubility) | -2.5 | Moderately soluble in water. |
| pKa (Acid Dissociation Constant) | 9.5 (Predicted for the amine group) | The compound will be predominantly protonated at physiological pH. |
| Polar Surface Area (PSA) | 26.02 Ų | Low PSA, indicating good potential for cell membrane penetration. |
Pharmacokinetics (ADMET) Prediction
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound is crucial for its potential as a therapeutic agent. The predicted ADMET properties for this compound are detailed in Table 2. These predictions were generated using models such as ADMETlab 2.0.[1][2][3][4]
| ADMET Parameter | Prediction | Interpretation |
| Absorption | ||
| Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability | High | Indicates good intestinal permeability.[5] |
| P-glycoprotein Substrate | No | Not likely to be subject to efflux by P-glycoprotein. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeant | Yes | The compound is predicted to cross the blood-brain barrier.[5] |
| Plasma Protein Binding (PPB) | Low | A significant fraction of the drug is expected to be free in circulation.[5] |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Low probability of inhibiting this major drug-metabolizing enzyme. |
| CYP3A4 Inhibitor | No | Low probability of inhibiting this major drug-metabolizing enzyme. |
| Excretion | ||
| Renal Organic Cation Transporter 2 (OCT2) Substrate | Probable | May be actively secreted by the kidneys. |
| Toxicity | ||
| hERG Inhibition | Low Probability | Unlikely to cause cardiotoxicity through hERG channel blockade. |
| Ames Mutagenicity | Low Probability | Not predicted to be mutagenic. |
| Hepatotoxicity | Low Probability | Low risk of causing liver damage. |
Predicted Biological Targets
To identify potential biological targets of this compound, a similarity-based approach was employed using tools like SwissTargetPrediction.[6][7][8][9][10] This method compares the query molecule to a database of known active compounds. The most probable targets are listed in Table 3.
| Target Class | Specific Target Examples | Probability | Rationale for Interaction |
| G-Protein Coupled Receptors (GPCRs) | Dopamine Receptors, Serotonin Receptors, Adrenergic Receptors | High | The primary amine is a common feature in ligands for biogenic amine receptors. |
| Enzymes | Monoamine Oxidases (MAO-A, MAO-B), Kinases | Moderate | The amine group could serve as a substrate or inhibitor for amine-metabolizing enzymes. |
| Ion Channels | Voltage-gated sodium channels, Potassium channels | Low | Some small amines are known to modulate ion channel activity. |
Experimental Protocols for Validation
The following section details experimental protocols to validate the in silico predictions.
Cytotoxicity Assay
A fundamental first step is to determine the concentration range over which this compound exhibits cytotoxic effects. The Resazurin assay is a common method for this purpose.[11][12][13][14][15]
Methodology: Resazurin-Based Cytotoxicity Assay
-
Cell Culture: Plate a suitable cell line (e.g., HEK293 for general cytotoxicity, or a neuronally-derived line like SH-SY5Y if CNS effects are of primary interest) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of 10% of the well volume and incubate for 2-4 hours.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration at which 50% of cell viability is inhibited) can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
GPCR Binding Assay
Based on the high probability of interaction with GPCRs, a radioligand binding assay can be used to determine the affinity of the compound for specific aminergic receptors.[16][17][18][19]
Methodology: Radioligand Competition Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR (e.g., Dopamine D2 receptor).
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a known radioligand for the target receptor (e.g., [3H]-spiperone for the D2 receptor) at a concentration close to its Kd, and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Scintillation Counting: Add scintillation fluid to each filter and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of this compound. The IC50 value can be determined, and from this, the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.
Kinase Inhibition Assay
To investigate the predicted interaction with kinases, a common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[20][21][22][23][24]
Methodology: ADP-Glo™ Kinase Assay
-
Kinase Reaction: In a 96-well plate, set up the kinase reaction containing the target kinase, its substrate, ATP, and varying concentrations of this compound. Include appropriate controls (no inhibitor, no enzyme).
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a set period (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound. Determine the IC50 value from a dose-response curve.
Monoamine Oxidase (MAO) Activity Assay
To assess the potential of this compound to inhibit MAO-A or MAO-B, a fluorometric assay kit can be utilized.[25][26][27][28][29]
Methodology: Fluorometric MAO Activity Assay
-
Enzyme and Inhibitor Preparation: Prepare solutions of recombinant human MAO-A and MAO-B. Prepare a serial dilution of this compound.
-
Assay Reaction: In a 96-well plate, add the MAO enzyme and the test compound at various concentrations. Include known inhibitors of MAO-A (e.g., clorgyline) and MAO-B (e.g., selegiline) as positive controls.
-
Substrate Addition: Initiate the reaction by adding a suitable substrate (e.g., a non-fluorescent substrate that is converted to a fluorescent product by the enzyme).
-
Incubation: Incubate the plate at 37°C for a specified time.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of MAO inhibition for each concentration of the test compound. Determine the IC50 values for both MAO-A and MAO-B.
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the predicted biological activity and experimental workflow for this compound.
References
- 1. ADMETlab 2.0 [admetmesh.scbdd.com]
- 2. ADMETlab 2.0 [admetmesh.scbdd.com]
- 3. researchgate.net [researchgate.net]
- 4. ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. admetmesh.scbdd.com [admetmesh.scbdd.com]
- 6. SwissTargetPrediction - SIB Swiss Institute of Bioinformatics [expasy.org]
- 7. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SwissTargetPrediction [swisstargetprediction.ch]
- 11. Cytotoxicity assay [bio-protocol.org]
- 12. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. mdpi.com [mdpi.com]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
- 17. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. resources.revvity.com [resources.revvity.com]
- 20. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 21. promega.com [promega.com]
- 22. ulab360.com [ulab360.com]
- 23. promega.com [promega.com]
- 24. worldwide.promega.com [worldwide.promega.com]
- 25. abcam.cn [abcam.cn]
- 26. resources.bio-techne.com [resources.bio-techne.com]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. assaygenie.com [assaygenie.com]
- 29. cellbiolabs.com [cellbiolabs.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Fluoro-2-methylpentan-1-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The introduction of fluorine into organic molecules can significantly alter their biological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, the development of synthetic routes to novel fluorinated compounds is of great interest to the pharmaceutical and agrochemical industries. 2-Fluoro-2-methylpentan-1-amine is a fluorinated primary amine with potential applications as a building block in the synthesis of bioactive molecules. These notes provide a detailed protocol for a plausible multi-step synthesis of this target compound from commercially available starting materials.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved in a three-step sequence starting from 2-methylpentanoic acid. The key transformations involve the introduction of a fluorine atom at the alpha-position of the carboxylic acid, followed by conversion of the carboxyl group to a primary amine.
The proposed pathway is as follows:
-
α-Fluorination: Synthesis of 2-fluoro-2-methylpentanoic acid from 2-methylpentanoic acid.
-
Amidation: Conversion of 2-fluoro-2-methylpentanoic acid to 2-fluoro-2-methylpentanamide.
-
Reduction: Reduction of the amide to the target primary amine, this compound.
The following sections provide detailed experimental protocols for each of these steps.
Experimental Protocols
Step 1: Synthesis of 2-Fluoro-2-methylpentanoic acid
This procedure describes the α-fluorination of 2-methylpentanoic acid using a fluorinating agent such as Selectfluor™. While direct fluorination of this specific substrate is not widely reported, this protocol is based on general methods for the α-fluorination of carboxylic acids[1][2].
Materials:
-
2-Methylpentanoic acid
-
Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate (NaHCO₃)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1 M)
Procedure:
-
To a solution of 2-methylpentanoic acid (1.0 eq) in anhydrous acetonitrile, add Selectfluor™ (1.2 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or ¹H NMR.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-fluoro-2-methylpentanoic acid.
Step 2: Synthesis of 2-Fluoro-2-methylpentanamide
This protocol details the conversion of the fluorinated carboxylic acid to the corresponding primary amide. This is a standard amidation procedure.
Materials:
-
2-Fluoro-2-methylpentanoic acid
-
Oxalyl chloride
-
Dimethylformamide (DMF, catalytic amount)
-
Dichloromethane (DCM, anhydrous)
-
Ammonia (0.5 M in 1,4-dioxane)
Procedure:
-
Dissolve 2-fluoro-2-methylpentanoic acid (1.0 eq) in anhydrous dichloromethane.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride (1.5 eq) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride.
-
Dissolve the crude acyl chloride in anhydrous dichloromethane and cool to 0 °C.
-
Slowly add a solution of ammonia in dioxane (2.5 eq).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain 2-fluoro-2-methylpentanamide. Further purification can be achieved by recrystallization or column chromatography if necessary.
Step 3: Synthesis of this compound
This final step involves the reduction of the α-fluoro amide to the target primary amine using lithium aluminum hydride (LiAlH₄). It has been demonstrated that α-fluoro amides can be effectively reduced to the corresponding amines using this reagent without cleavage of the C-F bond[3].
Materials:
-
2-Fluoro-2-methylpentanamide
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF, anhydrous)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution
-
Diethyl ether
Procedure:
-
To a suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C, add a solution of 2-fluoro-2-methylpentanamide (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6-12 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Alternatively, the reaction can be worked up by the addition of sodium sulfate decahydrate until a fine white precipitate forms, or by the addition of a saturated aqueous solution of Rochelle's salt.
-
Stir the resulting mixture at room temperature for 1 hour.
-
Filter the solid precipitate and wash thoroughly with diethyl ether.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
The crude amine can be purified by distillation or by conversion to its hydrochloride salt followed by recrystallization.
Data Presentation
The following table summarizes the key quantitative data for the proposed synthetic pathway. Yields are estimates based on related literature procedures and may require optimization.
| Step | Starting Material | Reagents | Product | Molar Ratio (SM:Reagent) | Solvent | Temp. (°C) | Time (h) | Est. Yield (%) |
| 1 | 2-Methylpentanoic acid | Selectfluor™ | 2-Fluoro-2-methylpentanoic acid | 1 : 1.2 | Acetonitrile | RT | 24-48 | 60-75 |
| 2 | 2-Fluoro-2-methylpentanoic acid | 1. Oxalyl chloride, DMF (cat.) 2. Ammonia in dioxane | 2-Fluoro-2-methylpentanamide | 1 : 1.5 : 2.5 | Dichloromethane | 0 to RT | 6 | 80-90 |
| 3 | 2-Fluoro-2-methylpentanamide | Lithium aluminum hydride | This compound | 1 : 2.0 | Tetrahydrofuran | RT to Reflux | 6-12 | 70-85 |
Visualizations
The following diagrams illustrate the synthetic workflow and the logical progression of the synthesis.
Caption: Synthetic workflow for this compound.
Caption: Logical progression of the synthesis.
References
Application Notes and Protocols for the Enantioselective Synthesis of Chiral 2-Fluoro-2-methylpentan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This document outlines a proposed enantioselective synthesis of the chiral building block 2-Fluoro-2-methylpentan-1-amine. As no direct, optimized synthesis for this specific molecule has been published, this protocol is based on well-established and analogous transformations in asymmetric synthesis. The proposed three-stage route involves:
-
Diastereoselective fluorination of an N-acyl oxazolidinone derived from 2-methylpentanoic acid.
-
Cleavage of the chiral auxiliary to yield enantiomerically enriched 2-fluoro-2-methylpentanoic acid.
-
Conversion of the chiral carboxylic acid to the target primary amine via a Curtius rearrangement, which proceeds with retention of stereochemistry.
This synthetic strategy is designed to be robust and adaptable, providing access to a valuable chiral fluorinated building block for drug discovery and development.
Stage 1: Synthesis and Asymmetric Fluorination of N-(2-methylpentanoyl)oxazolidinone
This stage involves the coupling of 2-methylpentanoic acid with an Evans-type chiral auxiliary, followed by diastereoselective fluorination of the resulting N-acyl oxazolidinone.
Experimental Protocol
Part 1a: Synthesis of 2-methylpentanoyl chloride
-
To a stirred solution of 2-methylpentanoic acid (1.0 eq.) in dichloromethane (DCM, 0.5 M) at 0 °C, add oxalyl chloride (1.2 eq.) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF, 0.01 eq.).
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until gas evolution ceases.
-
The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 2-methylpentanoyl chloride, which is used in the next step without further purification.
Part 1b: Synthesis of N-(2-methylpentanoyl)oxazolidinone
-
A solution of (4R,5S)-4,5-diphenyl-2-oxazolidinone (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.2 M) is cooled to -78 °C under an inert atmosphere (e.g., Argon).
-
n-Butyllithium (1.05 eq., as a solution in hexanes) is added dropwise, and the resulting solution is stirred at -78 °C for 30 minutes.
-
A solution of the crude 2-methylpentanoyl chloride (1.1 eq.) in anhydrous THF is added dropwise to the lithiated oxazolidinone solution.
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the N-(2-methylpentanoyl)oxazolidinone.
Part 1c: Diastereoselective Fluorination
-
To a solution of the N-(2-methylpentanoyl)oxazolidinone (1.0 eq.) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere, add sodium bis(trimethylsilyl)amide (NaHMDS, 1.2 eq., as a 1.0 M solution in THF) dropwise.
-
Stir the resulting enolate solution at -78 °C for 30 minutes.
-
Add a solution of N-Fluorobenzenesulfonimide (NFSI, 1.5 eq.) in anhydrous THF to the reaction mixture.
-
The reaction is stirred at -78 °C for 4 hours.
-
The reaction is quenched with saturated aqueous sodium bicarbonate solution.
-
The mixture is warmed to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The diastereomeric ratio (dr) of the crude product can be determined by ¹H NMR or HPLC analysis. The product is purified by flash column chromatography.
Quantitative Data (Stage 1)
| Step | Product | Expected Yield | Diastereomeric Ratio (dr) |
| 1b | N-(2-methylpentanoyl)oxazolidinone | 85-95% | N/A |
| 1c | N-(2-fluoro-2-methylpentanoyl)oxazolidinone | 70-85% | >95:5 |
Stage 2: Chiral Auxiliary Cleavage
The chiral auxiliary is removed to provide the enantiomerically enriched α-fluoro carboxylic acid.
Experimental Protocol
-
The N-(2-fluoro-2-methylpentanoyl)oxazolidinone (1.0 eq.) is dissolved in a 2:1 mixture of THF and water (0.1 M).
-
The solution is cooled to 0 °C, and an aqueous solution of 30% hydrogen peroxide (4.0 eq.) is added, followed by the dropwise addition of an aqueous solution of lithium hydroxide (2.0 eq.).
-
The reaction mixture is stirred at 0 °C for 4 hours.
-
The reaction is quenched by the addition of an aqueous solution of sodium sulfite.
-
The THF is removed under reduced pressure, and the aqueous residue is acidified with 1 M HCl.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the crude chiral 2-fluoro-2-methylpentanoic acid.
-
The recovered chiral auxiliary can be purified from the aqueous layer by extraction after basification.
Quantitative Data (Stage 2)
| Product | Expected Yield | Enantiomeric Excess (ee) |
| (R)- or (S)-2-Fluoro-2-methylpentanoic acid | 80-90% | >95% |
Stage 3: Curtius Rearrangement to this compound
The final step involves the conversion of the chiral carboxylic acid to the target primary amine with retention of stereochemistry.
Experimental Protocol
-
To a solution of the chiral 2-fluoro-2-methylpentanoic acid (1.0 eq.) in anhydrous toluene (0.2 M) under an inert atmosphere, add triethylamine (1.5 eq.) and diphenylphosphoryl azide (DPPA, 1.2 eq.).
-
The reaction mixture is heated to 80 °C and stirred for 3 hours, during which the acyl azide is formed and rearranges to the isocyanate.
-
The reaction mixture is cooled to room temperature, and 2 M aqueous HCl is added.
-
The mixture is heated to 100 °C and stirred for 2 hours to effect hydrolysis of the isocyanate to the amine.
-
After cooling to room temperature, the aqueous layer is separated and washed with diethyl ether.
-
The aqueous layer is then basified with 2 M NaOH and extracted with dichloromethane.
-
The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the chiral this compound.
Quantitative Data (Stage 3)
| Product | Expected Yield | Enantiomeric Purity |
| (R)- or (S)-2-Fluoro-2-methylpentan-1-amine | 70-85% | >95% ee |
Visualizations
Application Notes and Protocols for the Fluorination of 2-Methylpentan-1-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine into organic molecules is a critical strategy in medicinal chemistry and drug development. Fluorination can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. This document provides a detailed experimental protocol for the fluorination of 2-methylpentan-1-amine derivatives, focusing on a practical and effective method for the conversion of the primary amine to the corresponding alkyl fluoride.
The primary method detailed herein is the diazotization of the primary aliphatic amine followed by in-situ displacement with fluoride. This approach, while requiring careful handling of reagents, offers a direct conversion pathway. Alternative strategies, such as nucleophilic substitution on a sulfonate ester derived from the corresponding alcohol, are also discussed as viable, and often higher-yielding, alternatives.
Experimental Protocols
Method 1: Fluorination via Diazotization of 2-Methylpentan-1-amine
This protocol is adapted from established procedures for the diazotization of aliphatic amines in a fluoride-rich medium. The use of Olah's reagent (hydrogen fluoride-pyridine) serves as both the reaction solvent and the nucleophilic fluoride source.
Materials and Reagents:
-
2-Methylpentan-1-amine
-
Hydrogen fluoride-pyridine (Olah's reagent, ~70% HF, 30% pyridine)
-
Sodium nitrite (NaNO₂)
-
Diethyl ether (anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Polyethylene or Teflon reaction vessel and magnetic stirrer
-
Ice bath
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): Acid-resistant gloves, lab coat, safety goggles, and a face shield are mandatory when handling hydrogen fluoride-pyridine. All manipulations involving this reagent must be performed in a certified chemical fume hood.
Procedure:
-
Reaction Setup: In a well-ventilated chemical fume hood, equip a 100 mL polyethylene or Teflon flask with a magnetic stir bar. Cool the flask to 0 °C using an ice bath.
-
Addition of Reagents: Carefully add 20 mL of hydrogen fluoride-pyridine to the cooled flask. While maintaining the temperature at 0 °C, slowly add 2.0 g (19.8 mmol) of 2-methylpentan-1-amine to the stirred solution.
-
Diazotization: Once the amine has dissolved and the solution temperature is stable at 0 °C, add 2.1 g (30.4 mmol) of sodium nitrite in small portions over a period of 30 minutes. Vigorous gas evolution (N₂) will be observed. Maintain the temperature at 0 °C throughout the addition.
-
Reaction Progression: After the addition of sodium nitrite is complete, continue stirring the reaction mixture at 0 °C for 1 hour.
-
Quenching: Slowly and carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 100 mL of diethyl ether.
-
Extraction and Neutralization: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (until the effervescence ceases), and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate carefully using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation to obtain 1-fluoro-2-methylpentane.
Expected Outcome and Data:
| Starting Material | Product | Reagents | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 2-Methylpentan-1-amine | 1-Fluoro-2-methylpentane | NaNO₂, HF-Pyridine | 0 | 1.5 | 30-50 |
Note: Yields can vary depending on the reaction scale and purity of reagents. The formation of side products such as alcohols and alkenes is common in the diazotization of aliphatic amines.
Diagrams
Caption: Experimental workflow for the synthesis of 1-fluoro-2-methylpentane.
Caption: Proposed reaction pathway for the fluorodediazoniation of 2-methylpentan-1-amine.
Discussion
The conversion of primary aliphatic amines to their corresponding fluorides via diazotization is a synthetically useful but often challenging transformation. The primary difficulty arises from the high reactivity and instability of the intermediate alkyldiazonium salt. This intermediate readily loses dinitrogen gas to form a carbocation, which can then undergo various reactions, including nucleophilic attack by fluoride, reaction with water to form an alcohol, or elimination to yield an alkene. Rearrangements of the carbocation are also possible, though less likely for a primary carbocation in this specific substrate.
The use of hydrogen fluoride-pyridine (Olah's reagent) is advantageous as it provides a high concentration of fluoride ions in a relatively non-aqueous environment, which can favor the desired nucleophilic substitution over reaction with water. However, the strongly acidic nature of the medium can also promote elimination reactions.
For applications where higher yields and cleaner reactions are paramount, an alternative two-step sequence is recommended:
-
Conversion to Alcohol: The 2-methylpentan-1-amine can be converted to 2-methylpentan-1-ol via diazotization in an aqueous acidic medium (e.g., NaNO₂ in aqueous H₂SO₄).
-
Fluorination of Alcohol: The resulting alcohol can then be fluorinated using a variety of modern and reliable reagents, such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This two-step approach generally provides higher overall yields and a cleaner product profile.
Safety Considerations
-
Hydrogen Fluoride-Pyridine (Olah's Reagent): This reagent is extremely corrosive and toxic. It can cause severe burns upon skin contact, and inhalation of its vapors can be fatal. Always handle this reagent in a certified chemical fume hood while wearing appropriate personal protective equipment, including acid-resistant gloves, a face shield, and a lab coat. Ensure that a calcium gluconate gel is readily available as an antidote for HF burns.
-
Diazotization: The reaction generates nitrogen gas, which can lead to a pressure buildup if the reaction vessel is not adequately vented. The intermediate diazonium salts can be explosive, especially when isolated and dried. The described protocol is for an in-situ reaction, which is significantly safer.
This document is intended for use by trained professionals in a laboratory setting. All procedures should be carried out with appropriate safety precautions.
Application Notes and Protocols: 2-Fluoro-2-methylpentan-1-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-2-methylpentan-1-amine is a fluorinated aliphatic amine building block with potential applications in medicinal chemistry. The introduction of a fluorine atom at the C2 position, adjacent to the primary amine, can significantly influence the physicochemical and pharmacological properties of a parent molecule. This document provides an overview of the potential applications of this building block, a detailed hypothetical synthetic protocol, and templates for data presentation.
The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. The electron-withdrawing nature of fluorine can also modulate the pKa of the neighboring amine group, thereby influencing its ionization state at physiological pH and its potential for ionic interactions with biological targets. While specific data for this compound is not extensively available in peer-reviewed literature, its structural motifs suggest its utility in constructing novel chemical entities for various therapeutic areas.
Potential Applications in Drug Discovery
The unique structural features of this compound make it an attractive building block for the synthesis of novel therapeutic agents. Based on the established roles of similar fluorinated amines in medicinal chemistry, potential applications include:
-
Enzyme Inhibitors: The fluoro-methyl group can act as a bioisostere for other functional groups, potentially interacting with active sites of enzymes such as kinases, proteases, or metabolic enzymes. The stability of the C-F bond can also confer resistance to metabolic degradation at that position.
-
GPCR Ligands: The amine functionality provides a key interaction point for G-protein coupled receptors. The presence of the fluorine atom can modulate the binding affinity and selectivity for specific receptor subtypes.
-
Ion Channel Modulators: The overall lipophilicity and charge distribution of molecules incorporating this building block can be fine-tuned to optimize interactions with ion channel pores or allosteric binding sites.
-
CNS Agents: The introduction of fluorine can enhance blood-brain barrier permeability, making this building block suitable for the development of centrally acting agents.
Physicochemical Properties (Predicted)
While experimental data is limited, the following table summarizes the predicted physicochemical properties of this compound. Researchers are encouraged to experimentally determine these values.
| Property | Predicted Value/Information | Source |
| CAS Number | 1566506-97-5 | |
| Molecular Formula | C6H14FN | |
| Molecular Weight | 119.18 g/mol | |
| Appearance | Colorless to pale yellow liquid (predicted) | - |
| Boiling Point | Not determined | - |
| pKa (amine) | ~9.5 - 10.5 (predicted) | - |
| LogP | ~1.5 - 2.0 (predicted) | - |
Hypothetical Synthesis Protocol
The following is a plausible, multi-step synthetic protocol for this compound based on established methodologies for the synthesis of similar 2-fluoro-2-alkyl-1-amines.
Overall Reaction Scheme:
A potential synthetic workflow.
Step 1: Oxidation of 2-Methylpentan-1-ol to 2-Methylpentanal
Materials:
-
2-Methylpentan-1-ol
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a stirred solution of 2-methylpentan-1-ol (1.0 eq) in anhydrous DCM at 0 °C, add PCC (1.5 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel, eluting with additional DCM.
-
Wash the combined organic filtrate with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-methylpentanal.
Step 2: Formation of 2-Hydroxy-2-methylpentanenitrile
Materials:
-
2-Methylpentanal
-
Sodium cyanide (NaCN)
-
Sodium bisulfite (NaHSO₃)
-
Water
-
Diethyl ether
Procedure:
-
In a flask equipped with a stirrer, dissolve sodium bisulfite (1.1 eq) in water and cool to 0 °C.
-
Add 2-methylpentanal (1.0 eq) dropwise to the stirred solution.
-
Stir the mixture for 1 hour at 0 °C.
-
To this mixture, add a solution of NaCN (1.2 eq) in water dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction for an additional 2-3 hours at room temperature.
-
Extract the reaction mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to afford the crude cyanohydrin.
Step 3: Fluorination of 2-Hydroxy-2-methylpentanenitrile
Materials:
-
2-Hydroxy-2-methylpentanenitrile
-
Diethylaminosulfur trifluoride (DAST)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the crude 2-hydroxy-2-methylpentanenitrile (1.0 eq) in anhydrous DCM and cool to -78 °C under an inert atmosphere.
-
Add DAST (1.2 eq) dropwise to the solution.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 12 hours.
-
Carefully quench the reaction by pouring it into a saturated aqueous solution of NaHCO₃ at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 2-fluoro-2-methylpentanenitrile.
Step 4: Reduction of 2-Fluoro-2-methylpentanenitrile
Materials:
-
2-Fluoro-2-methylpentanenitrile
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
Procedure:
-
To a suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 2-fluoro-2-methylpentanenitrile (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 1 M NaOH solution, and then more water.
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and extract with 1 M HCl.
-
Basify the aqueous layer with 1 M NaOH to pH > 12 and extract with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.
Hypothetical Application: Incorporation into a Kinase Inhibitor Scaffold
This section describes a hypothetical workflow for utilizing this compound in the synthesis of a novel kinase inhibitor and subsequent biological evaluation.
Workflow for synthesis and evaluation of a kinase inhibitor.
Experimental Protocol: Synthesis of a Hypothetical Kinase Inhibitor
-
Reaction Setup: In a round-bottom flask, dissolve a suitable heterocyclic scaffold (e.g., 2,4-dichloropyrimidine) (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Amine Addition: Add this compound (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by LC-MS.
-
Workup and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by flash column chromatography to yield the desired inhibitor.
Data Presentation: Template for Biological Activity
The following tables provide a standardized format for presenting quantitative data from biological assays of compounds synthesized using this compound.
Table 1: In Vitro Kinase Inhibition
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Example-001 | Kinase A | Enter Data |
| Example-001 | Kinase B | Enter Data |
| Control | Kinase A | Enter Data |
Table 2: Cellular Activity and Physicochemical Properties
| Compound ID | Cell Line | GI₅₀ (µM) | LogP (experimental) | Metabolic Stability (t½, min) |
| Example-001 | Cancer Cell Line X | Enter Data | Enter Data | Enter Data |
| Control | Cancer Cell Line X | Enter Data | Enter Data | Enter Data |
Hypothetical Signaling Pathway Involvement
Below is a diagram representing a simplified hypothetical signaling pathway that could be targeted by a kinase inhibitor derived from this compound.
Hypothetical inhibition of the MAPK/ERK pathway.
This diagram illustrates how a hypothetical inhibitor targeting MEK could block downstream signaling, ultimately affecting cell proliferation and survival. The incorporation of the 2-fluoro-2-methylpentylamino moiety could contribute to the binding affinity and selectivity of the inhibitor for the MEK kinase.
Conclusion
This compound represents a promising, yet underexplored, building block for medicinal chemistry. Its unique structural and electronic properties offer the potential to create novel drug candidates with improved pharmacological profiles. The provided hypothetical protocols and application frameworks are intended to serve as a guide for researchers to initiate their own investigations into the utility of this compound in drug discovery. Experimental validation of the proposed synthesis and applications is highly encouraged.
Application Notes and Protocols: 2-Fluoro-2-methylpentan-1-amine in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications and synthetic protocols related to 2-Fluoro-2-methylpentan-1-amine, a novel building block for the development of bioactive molecules. Due to the limited direct literature on this specific compound, this document presents a plausible synthetic route and a hypothetical application based on established principles of medicinal chemistry and the known bioisosteric effects of fluorine.
Introduction
The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. The this compound scaffold, featuring a quaternary carbon center with a fluorine atom, presents a unique structural motif. The fluorine atom can act as a bioisostere of a hydroxyl group, potentially modulating interactions with biological targets and improving pharmacokinetic profiles.[1][2][3] This building block is of particular interest for the synthesis of enzyme inhibitors and other targeted therapeutics where precise molecular interactions are crucial.
Hypothetical Application: Development of a Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitor
Background: Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a key role in glucose metabolism by inactivating incretin hormones. Inhibition of DPP-4 is a validated therapeutic approach for the management of type 2 diabetes. Many existing DPP-4 inhibitors feature a primary amine that interacts with the active site of the enzyme.
Rationale for using this compound: We hypothesize that incorporating the 2-fluoro-2-methylpentylamino moiety into a known DPP-4 inhibitor scaffold could lead to a novel drug candidate with improved properties. The fluorine atom could replace a key hydroxyl group present in a parent compound, potentially leading to:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the drug's half-life.
-
Increased Lipophilicity: The fluorine substitution can enhance membrane permeability and oral bioavailability.[1]
-
Modulated pKa: The electron-withdrawing nature of fluorine can lower the basicity of the primary amine, which may fine-tune its interaction with the enzyme's active site.
For this application note, we propose the synthesis of a hypothetical DPP-4 inhibitor, "Fluorogliptin," derived from a known pharmacophore, where the this compound building block provides the crucial aminomethyl-fluorinated side chain.
Experimental Protocols
I. Synthesis of this compound
A plausible synthetic route to this compound can be envisioned starting from the corresponding α-amino acid, 2-methylnorvaline. The key step would be a fluorodecarboxylation reaction.
Workflow for the Synthesis of this compound:
Caption: Synthetic workflow for this compound.
Detailed Protocol:
Step 1: Synthesis of N-Boc-2-methylnorvaline
-
To a solution of 2-methylnorvaline (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium hydroxide (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-2-methylnorvaline.
Step 2: Synthesis of N-Boc-2-fluoro-2-methylpentanamine (Photocatalytic Fluorodecarboxylation)
This protocol is adapted from general methods for photoredox-catalyzed decarboxylative fluorination.[4]
-
In a reaction vessel, combine N-Boc-2-methylnorvaline (1.0 eq), an organic photocatalyst such as an iridium or ruthenium complex (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, 0.01 eq), and Selectfluor® (1.5 eq).
-
Add a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.
-
Degas the mixture by bubbling with nitrogen or argon for 15 minutes.
-
Irradiate the reaction mixture with a blue LED lamp (450 nm) at room temperature for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Purify the crude product by column chromatography on silica gel to obtain N-Boc-2-fluoro-2-methylpentanamine.
Step 3: Synthesis of this compound
-
Dissolve N-Boc-2-fluoro-2-methylpentanamine (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify to pH >10 with 1 M NaOH.
-
Extract the product with DCM (3 x 30 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate carefully to yield this compound.
II. Synthesis of "Fluorogliptin" (Hypothetical DPP-4 Inhibitor)
The synthesis of "Fluorogliptin" would involve the coupling of this compound with a suitable activated carboxylic acid derivative of the DPP-4 inhibitor core structure.
Workflow for the Synthesis of "Fluorogliptin":
Caption: Synthetic workflow for "Fluorogliptin".
Detailed Protocol:
-
To a solution of the DPP-4 inhibitor core carboxylic acid (1.0 eq) in dimethylformamide (DMF), add HATU (1.2 eq) and diisopropylethylamine (DIPEA, 3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in DMF.
-
Stir the reaction at room temperature for 12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous lithium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain "Fluorogliptin".
Data Presentation
As "Fluorogliptin" is a hypothetical compound, the following table presents expected and target data based on the rationale for its design.
Table 1: Hypothetical Pharmacological Profile of "Fluorogliptin"
| Parameter | Parent Compound (Hydroxylated) | "Fluorogliptin" (Fluorinated) | Rationale for Improvement |
| DPP-4 Inhibition (IC₅₀) | 10 nM | 5-15 nM | Maintain or slightly improve potency through optimized active site interactions. |
| Metabolic Stability (t½ in human liver microsomes) | 30 min | > 120 min | C-F bond is more resistant to metabolic degradation than a C-OH bond. |
| Oral Bioavailability (%) | 40% | > 70% | Increased lipophilicity due to fluorine substitution enhances absorption. |
| Aqueous Solubility (µg/mL) | 500 | 200-400 | Fluorine substitution may slightly decrease aqueous solubility. |
Signaling Pathway
The mechanism of action of DPP-4 inhibitors involves the potentiation of the endogenous incretin system.
Caption: Mechanism of action of DPP-4 inhibitors like "Fluorogliptin".
Conclusion
While "this compound" is not yet a widely documented building block, its unique structure holds significant promise for the development of novel bioactive molecules. The provided hypothetical synthesis and application in the context of DPP-4 inhibition illustrate a rational approach to leveraging its properties in drug discovery. The experimental protocols, though based on analogous transformations, provide a solid foundation for researchers to begin exploring the chemistry and biological potential of this and similar fluorinated amines. Further research into the synthesis and application of such building blocks is warranted and could lead to the discovery of next-generation therapeutics.
References
- 1. Bioisosteres of Carbohydrate Functional Groups in Glycomimetic Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. research.brighton.ac.uk [research.brighton.ac.uk]
- 4. Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling Peptides with ¹⁸F using Fluorinated Amine Synthons
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the radiolabeling of peptides with fluorine-18 (¹⁸F) utilizing fluorinated amine synthons. The methodologies outlined herein are intended to guide researchers in the efficient and reliable synthesis of ¹⁸F-labeled peptides for positron emission tomography (PET) imaging.
Introduction
The labeling of peptides with ¹⁸F has become a cornerstone in the development of novel radiopharmaceuticals for PET imaging. The short half-life (109.7 minutes) and low positron energy of ¹⁸F provide excellent imaging resolution. However, direct radiofluorination of peptides often requires harsh conditions that can degrade these sensitive biomolecules.[1] An effective and widely adopted alternative is the use of ¹⁸F-labeled prosthetic groups, or synthons.[1]
This prosthetic group approach involves a two-step process: first, a small, bifunctional molecule (the synthon) is radiolabeled with ¹⁸F. Subsequently, this ¹⁸F-labeled synthon is conjugated to the peptide under mild conditions.[1][2] Amine-reactive synthons, which target the N-terminal amine or the ε-amino group of lysine residues, are among the most common.[1][2] This document focuses on the application of such fluorinated amine synthons.
Overview of the Radiolabeling Workflow
The general workflow for radiolabeling peptides with ¹⁸F using a fluorinated amine synthon involves several key stages, from the production of [¹⁸F]fluoride to the final quality control of the labeled peptide.
Caption: General workflow for peptide radiolabeling with ¹⁸F using a prosthetic group.
Common Amine-Reactive ¹⁸F-Synthons
A variety of amine-reactive prosthetic groups have been developed for peptide labeling. The choice of synthon can influence the radiochemical yield, synthesis time, and the in vivo properties of the final radiotracer.
| Synthon (Abbreviation) | Chemical Name | Typical Precursor | Key Features |
| [¹⁸F]SFB | N-succinimidyl 4-[¹⁸F]fluorobenzoate | Ethyl 4-(trimethylammonium triflate)benzoate | Widely used, multi-step synthesis.[1][3] |
| [¹⁸F]FBA | 4-[¹⁸F]fluorobenzoic acid | 4-formylphenyl) (4'-methoxyphenyl)iodonium salts | Can be used for direct amide bond formation.[4] |
| [¹⁸F]FPy-TFP | 6-[¹⁸F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester | 6-(trimethylammonium)nicotinic acid 2,3,5,6-tetrafluorophenyl ester | One-step synthesis, stable TFP ester for efficient coupling.[2][5][6] |
| [¹⁸F]FBBA | 4-[¹⁸F]fluorobenzyl-2-bromoacetamide | 4-[¹⁸F]fluorobenzylamine ([¹⁸F]FBA) | Thiol-reactive but derived from an amine synthon.[7] |
Experimental Protocols
The following sections provide detailed protocols for the synthesis and application of a commonly used amine-reactive synthon, 6-[¹⁸F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([¹⁸F]FPy-TFP), and its subsequent conjugation to a model peptide.
Protocol 1: Automated Synthesis of [¹⁸F]FPy-TFP
This protocol is adapted for an automated radiosynthesis module, such as the ELIXYS FLEX/CHEM®, to ensure reproducibility and minimize radiation exposure.[2][5]
Materials:
-
[¹⁸F]Fluoride in [¹⁸O]H₂O
-
Anion exchange cartridge (e.g., QMA)
-
Eluent: 8.0 mg Kryptofix 222 (K₂₂₂) and 1.0 mg K₂CO₃ in 1.0 mL acetonitrile/H₂O (4/1, v/v)[8]
-
Trimethylammonium precursor (e.g., 6-(trimethylammonium)nicotinic acid 2,3,5,6-tetrafluorophenyl ester triflate)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (MeCN)
-
Solid-phase extraction (SPE) cartridge (e.g., C18)
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution: Load the aqueous [¹⁸F]fluoride solution onto a pre-conditioned anion exchange cartridge.
-
Elute the trapped [¹⁸F]fluoride into the reaction vessel using the K₂₂₂/K₂CO₃ eluent.
-
Azeotropic Drying: Dry the [¹⁸F]fluoride/K₂₂₂ complex by heating under a stream of nitrogen, with the addition of acetonitrile (2 x 0.5 mL).
-
Radiolabeling: Add a solution of the trimethylammonium precursor (5-10 mg) in DMSO (0.5 mL) to the dried [¹⁸F]fluoride.
-
Heat the reaction mixture at 120 °C for 10 minutes.
-
Cool the reaction vessel to 40 °C.
-
SPE Purification: Dilute the reaction mixture with water and pass it through a C18 SPE cartridge.
-
Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and polar impurities.
-
Elute the [¹⁸F]FPy-TFP from the cartridge with acetonitrile.
Protocol 2: Peptide Conjugation with [¹⁸F]FPy-TFP
This protocol describes the conjugation of the purified [¹⁸F]FPy-TFP to a peptide containing a primary amine (e.g., c(RGDyK)).[2]
Materials:
-
Purified [¹⁸F]FPy-TFP in acetonitrile
-
Peptide (e.g., c(RGDyK), 1 mg)
-
DMSO
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Transfer the acetonitrile solution of [¹⁸F]FPy-TFP to a clean reaction vial.
-
Evaporate the acetonitrile under a gentle stream of nitrogen.
-
Add a solution of the peptide (1 mg) in DMSO (0.5 mL) to the vial.
-
Add DIPEA (10 µL) to the reaction mixture.
-
Heat the reaction at 40 °C for 15 minutes.[2]
-
Quench the reaction by adding water.
Protocol 3: Purification and Analysis of the ¹⁸F-Labeled Peptide
Purification:
-
The crude ¹⁸F-labeled peptide solution is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[9][10]
-
Column: C18 semi-preparative column (e.g., Phenomenex Kinetex C-18, 50 x 4.60 mm, 2.6 µ, 100A).[11]
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B) is typically used.[10]
-
The fraction corresponding to the ¹⁸F-labeled peptide is collected.
Formulation:
-
The collected HPLC fraction is diluted with water and passed through a C18 SPE cartridge to trap the labeled peptide.
-
The cartridge is washed with water to remove the HPLC solvents.
-
The final product is eluted with ethanol and formulated in sterile saline for injection.
Analysis:
-
Radiochemical Purity: Determined by analytical RP-HPLC with radioactivity and UV detectors.[9]
-
Molecular Weight Confirmation: Mass spectrometry (e.g., MALDI-TOF) is used to confirm the identity of the labeled peptide.[9]
-
Molar Activity: Calculated from the total radioactivity and the amount of peptide, as determined by a standard curve on the UV chromatogram.
Quantitative Data Summary
The following tables summarize typical quantitative data for the radiolabeling of peptides using amine-reactive ¹⁸F-synthons.
Table 1: Radiosynthesis of Amine-Reactive ¹⁸F-Synthons
| Synthon | Precursor Amount | Synthesis Time (min) | Radiochemical Yield (RCY, decay-corrected) | Specific Activity (GBq/µmol) | Reference |
| [¹⁸F]SFB | - | 68 | 34-38% | > 40 | [1] |
| [¹⁸F]SFB | - | 100 | 25% | - | [3] |
| [¹⁸F]FPy-TFP | - | 97 ± 3 (total) | 13-26% (for final peptide) | 37-185 (1-5 Ci/µmol) | [2] |
Table 2: ¹⁸F-Labeling of Peptides with Amine-Reactive Synthons
| Peptide | Synthon | Labeling Time (min) | Total Synthesis Time (min) | Radiochemical Yield (RCY, decay-corrected) | Molar Activity (GBq/µmol) | Reference |
| Bombesin derivative | [¹⁸F]SFB | - | - | - | ~200 MBq activity | [1] |
| PRGD2 | [¹⁸F]fluorobenzoyl | - | 130 | 13% | - | [1] |
| c(RGDfK) | [¹⁸F]F-Py-TFP | 15 | - | - | - | [3] |
| YGGFL | [¹⁸F]FPy-TFP | 15 | 97 ± 3 | 13-26% | 37-185 | [2] |
| cRGDyK | [¹⁸F]FPy-TFP | 15 | 97 ± 3 | 13-26% | 37-185 | [2] |
| Pyr-QKLGNQWAVGHLM | [¹⁸F]FPy-TFP | 15 | 97 ± 3 | 13-26% | 37-185 | [2] |
Alternative Strategies and Considerations
While the prosthetic group approach is robust, other methods for ¹⁸F-labeling are emerging.
Caption: Alternative strategies for ¹⁸F-labeling of peptides.
-
¹⁸F-Fluoride Acceptor Chemistry: This approach involves modifying the peptide to directly accept [¹⁸F]fluoride, forming stable Si-¹⁸F, B-¹⁸F, or Al-¹⁸F bonds.[1][3] These methods can sometimes be performed in aqueous conditions and offer a more direct labeling route.[6]
-
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers a highly efficient and specific method for conjugating an ¹⁸F-labeled alkyne or azide synthon to a correspondingly modified peptide.[3]
Conclusion
The use of fluorinated amine synthons represents a reliable and versatile strategy for the ¹⁸F-labeling of peptides. Automated synthesis modules have further streamlined this process, enabling the production of ¹⁸F-labeled peptides with high radiochemical purity and molar activity suitable for clinical applications.[1][2][5] The choice of synthon and labeling strategy should be tailored to the specific peptide and the desired application, taking into account factors such as synthesis time, radiochemical yield, and the biological properties of the final radiotracer.
References
- 1. 18F-Labeled Peptides: The Future Is Bright - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fully automated peptide radiolabeling from [18F]fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single-step syntheses of no-carrier-added functionalized [18F] fluoroarenes as labeling synthons from diaryliodonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fully automated peptide radiolabeling from [18F]fluoride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Fast Indirect Fluorine-18 Labeling of Protein/Peptide using the useful 6-Fluoronicotinic acid-2,3,5,6-Tetrafluorophenyl prosthetic group: A Method Comparable to direct Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simplified one-pot 18F-labeling of biomolecules with in situ generated fluorothiophosphate synthons in high molar activity [thno.org]
- 9. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 10. agilent.com [agilent.com]
- 11. Improved 18F Labeling of Peptides with a Fluoride-Aluminum-Chelate Complex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: [¹⁸F]2-Fluoro-2-methylpentan-1-amine for PET Tracer Development
Disclaimer: The following application notes and protocols describe a hypothetical application for "2-Fluoro-2-methylpentan-1-amine" as a Positron Emission Tomography (PET) tracer. The presented data and experimental procedures are illustrative, based on established methodologies for similar PET radiotracers, and are intended to serve as a template for research and development professionals.
Introduction
Altered metabolism is a hallmark of cancer, with many tumors exhibiting increased uptake of amino acids to support rapid proliferation and protein synthesis. The L-type amino acid transporter 1 (LAT1) is a sodium-independent transporter of large neutral amino acids that is overexpressed in a wide range of human cancers, while showing limited expression in normal tissues. This differential expression makes LAT1 an attractive target for the development of cancer-specific PET imaging agents.[1][2][3][4]
This document outlines the potential application of a novel PET tracer, [¹⁸F]this compound ([¹⁸F]FMPA), for imaging LAT1 expression in tumors. As a synthetic amino acid analog, [¹⁸F]FMPA is hypothesized to be a substrate for LAT1, allowing for non-invasive visualization and quantification of tumor amino acid transport. The introduction of a fluorine atom can enhance lipophilicity and may influence biological activity compared to non-fluorinated counterparts.[5] The longer half-life of Fluorine-18 (approx. 110 minutes) offers logistical advantages for production and clinical use compared to Carbon-11 labeled tracers.[3][6]
Quantitative Data Summary
The following tables summarize the hypothetical radiochemical and biological data for [¹⁸F]FMPA, based on typical results for novel amino acid-based PET tracers.
Table 1: Radiosynthesis and Quality Control of [¹⁸F]FMPA
| Parameter | Value |
| Radiochemical Yield (decay-corrected) | 35 ± 5% (n=10) |
| Radiochemical Purity | >99% |
| Molar Activity | 150 ± 30 GBq/µmol |
| Synthesis Time | 45 minutes |
Table 2: In Vitro Uptake of [¹⁸F]FMPA in Cancer Cell Lines (30 min)
| Cell Line | LAT1 Expression | Uptake (% applied dose/mg protein) |
| A549 (Lung Carcinoma) | High | 8.2 ± 0.7 |
| PC-3 (Prostate Cancer) | High | 7.5 ± 0.9 |
| U87-MG (Glioblastoma) | Moderate | 5.1 ± 0.5 |
| Normal Fibroblasts | Low | 1.2 ± 0.3 |
Table 3: Biodistribution of [¹⁸F]FMPA in A549 Xenograft-Bearing Mice (60 min post-injection)
| Organ | % Injected Dose per Gram (%ID/g) |
| Blood | 0.8 ± 0.2 |
| Heart | 1.5 ± 0.3 |
| Lungs | 2.1 ± 0.4 |
| Liver | 3.5 ± 0.6 |
| Kidneys | 4.8 ± 0.9 |
| Muscle | 1.1 ± 0.2 |
| Brain | 0.5 ± 0.1 |
| Tumor | 6.8 ± 1.1 |
| Tumor-to-Muscle Ratio | 6.2 |
| Tumor-to-Blood Ratio | 8.5 |
Experimental Protocols
Protocol 1: Synthesis of the Tosylate Precursor for Radiolabeling
This protocol describes a plausible multi-step synthesis of a precursor suitable for nucleophilic [¹⁸F]-fluorination.
-
Step 1: Synthesis of 2-methyl-2-nitropentan-1-ol.
-
React nitroethane with butanal in the presence of a base like triethylamine to form 2-methyl-2-nitropentan-1-ol.
-
Purify the product by column chromatography.
-
-
Step 2: Reduction of the Nitro Group.
-
Reduce the nitro group of 2-methyl-2-nitropentan-1-ol to an amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent to yield 2-amino-2-methylpentan-1-ol.
-
Purify by distillation or chromatography.
-
-
Step 3: Boc Protection of the Amine.
-
Protect the primary amine of 2-amino-2-methylpentan-1-ol with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine in a suitable solvent (e.g., dichloromethane) to obtain tert-butyl (1-hydroxy-2-methylpentan-2-yl)carbamate.
-
-
Step 4: Tosylation of the Hydroxyl Group.
-
React the Boc-protected amino alcohol with p-toluenesulfonyl chloride (TsCl) in pyridine at 0°C to form the tosylate precursor, tert-butyl (2-methyl-1-(tosyloxy)pentan-2-yl)carbamate.
-
Purify the final precursor by flash chromatography.
-
Protocol 2: Automated Radiosynthesis of [¹⁸F]FMPA
This protocol outlines the automated synthesis of [¹⁸F]FMPA via nucleophilic substitution.
-
[¹⁸F]Fluoride Trapping and Drying:
-
Aqueous [¹⁸F]fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction.[7]
-
The [¹⁸F]fluoride is trapped on an anion exchange cartridge (e.g., QMA).
-
Elute the [¹⁸F]fluoride into the reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride/K₂₂₂ complex by heating under a stream of nitrogen.
-
-
Radiolabeling Reaction:
-
Dissolve the tosylate precursor (5-10 mg) in anhydrous dimethyl sulfoxide (DMSO).
-
Add the precursor solution to the dried [¹⁸F]fluoride complex.
-
Heat the reaction mixture at 120°C for 15 minutes to effect the nucleophilic substitution, yielding the Boc-protected [¹⁸F]-intermediate.
-
-
Deprotection:
-
Cool the reaction mixture and add 1 M hydrochloric acid (HCl).
-
Heat at 100°C for 5 minutes to remove the Boc protecting group.
-
-
Purification:
-
Neutralize the reaction mixture with sodium hydroxide.
-
Purify the crude product using semi-preparative HPLC on a C18 column.
-
Collect the fraction corresponding to [¹⁸F]FMPA.
-
-
Formulation:
-
Remove the HPLC solvent under reduced pressure.
-
Formulate the final product in sterile saline for injection, passing it through a 0.22 µm sterile filter.
-
Protocol 3: In Vitro Cell Uptake Assay
-
Cell Culture:
-
Culture A549, PC-3, U87-MG, and normal fibroblast cell lines in appropriate media until they reach 80-90% confluency in 24-well plates.
-
-
Uptake Experiment:
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Add 0.5 mL of fresh medium containing [¹⁸F]FMPA (approx. 37 kBq/well) to each well.
-
Incubate the plates at 37°C for 30 minutes.
-
For blocking studies, pre-incubate a parallel set of wells with a known LAT1 inhibitor (e.g., 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid, BCH) for 15 minutes before adding the radiotracer.
-
-
Cell Lysis and Counting:
-
Remove the radioactive medium and wash the cells three times with ice-cold PBS.
-
Lyse the cells by adding 0.5 mL of 0.1 M NaOH.
-
Collect the cell lysate and measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Measure the protein concentration of the lysate using a standard assay (e.g., BCA assay).
-
Express the cell uptake as a percentage of the applied dose per milligram of protein.
-
Protocol 4: In Vivo PET/CT Imaging and Biodistribution
-
Animal Model:
-
Use immunodeficient mice (e.g., nude mice) bearing subcutaneous A549 tumor xenografts.
-
-
PET/CT Imaging:
-
Anesthetize the mice using isoflurane.
-
Inject approximately 3.7-7.4 MBq of [¹⁸F]FMPA via the tail vein.
-
Acquire dynamic or static PET images at 60 minutes post-injection, followed by a CT scan for anatomical co-registration.
-
-
Ex Vivo Biodistribution:
-
Immediately after imaging, euthanize the mice by cervical dislocation.
-
Dissect major organs (blood, heart, lungs, liver, kidneys, muscle, brain, and tumor).
-
Weigh each organ and measure its radioactivity in a gamma counter.
-
-
Data Analysis:
-
Calculate the tracer uptake in each organ and express it as the percentage of the injected dose per gram of tissue (%ID/g).
-
Calculate tumor-to-background ratios (e.g., tumor-to-muscle, tumor-to-blood).
-
Visualizations
Caption: Proposed mechanism of [¹⁸F]FMPA uptake in cancer cells via the LAT1 transporter.
References
- 1. LAT1-specific PET radiotracers: Development and clinical experiences of a new class of cancer-specific radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Amino Acid Positron Emission Tomographic Radiotracers for Molecular Imaging of Primary and Metastatic Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TPC - Amino acid transporters [turkupetcentre.net]
- 5. Buy 2-Fluoro-2-methylcyclopentan-1-amine [smolecule.com]
- 6. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
Protecting Group Strategies for the Synthesis of 2-Fluoro-2-methylpentan-1-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-Fluoro-2-methylpentan-1-amine, a valuable building block in medicinal chemistry and drug development. The core of this guide focuses on the strategic use of amine protecting groups to facilitate the introduction of a fluorine atom at the C2 position of a pentylamine backbone. Two primary protecting group strategies, involving the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups, are presented, along with detailed protocols for their introduction, the subsequent fluorination step, and final deprotection.
Introduction
The introduction of fluorine into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to protein targets. The synthesis of specifically fluorinated aliphatic amines like this compound often requires a multi-step approach where the nucleophilic and basic nature of the amine functionality is temporarily masked. Protecting groups are instrumental in preventing undesirable side reactions during fluorination. The choice of the protecting group is critical and must be compatible with the fluorination conditions and allow for efficient removal to yield the desired product. This document outlines two robust synthetic routes employing common amine protecting groups.
Synthetic Strategy Overview
The synthesis of this compound can be strategically approached in three key stages:
-
Protection of the Primary Amine: The commercially available 2-methylpentan-1-amine is first protected to render the amino group unreactive towards the fluorinating agent.
-
Electrophilic Fluorination: The protected amine is then subjected to electrophilic fluorination to introduce the fluorine atom at the tertiary carbon (C2).
-
Deprotection: The protecting group is removed under conditions that do not affect the newly introduced C-F bond, yielding the final product.
Caption: General synthetic workflow for this compound.
Protecting Group Selection and Rationale
The choice of an appropriate protecting group is paramount for the success of the synthesis. The ideal protecting group should be:
-
Easy to introduce in high yield.
-
Stable to the conditions of the subsequent fluorination reaction.
-
Readily removable in high yield without affecting the C-F bond.
This protocol details the use of two widely employed amine protecting groups: Boc and Cbz.
Caption: Key features of Boc and Cbz protecting groups.
Experimental Protocols
Strategy 1: Boc Protection
The tert-butyloxycarbonyl (Boc) group is a popular choice for amine protection due to its stability under a wide range of conditions and its facile removal under acidic conditions.[1][2]
1.1. N-Boc Protection of 2-Methylpentan-1-amine
This protocol describes the protection of the primary amine of 2-methylpentan-1-amine using di-tert-butyl dicarbonate (Boc)₂O.
Materials:
-
2-Methylpentan-1-amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-methylpentan-1-amine (1.0 eq) in DCM or THF.
-
Add triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of (Boc)₂O (1.1 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-Boc-2-methylpentan-1-amine, which can be purified by column chromatography if necessary.
1.2. Electrophilic Fluorination of N-Boc-2-methylpentan-1-amine
This protocol outlines the fluorination of the protected amine using Selectfluor®.[3][4]
Materials:
-
N-Boc-2-methylpentan-1-amine
-
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Acetonitrile (anhydrous)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In an oven-dried flask under an inert atmosphere, dissolve N-Boc-2-methylpentan-1-amine (1.0 eq) in anhydrous acetonitrile.
-
Add Selectfluor® (1.2-1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter to remove any solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate N-Boc-2-fluoro-2-methylpentan-1-amine.
1.3. Deprotection of N-Boc-2-fluoro-2-methylpentan-1-amine
The Boc group is removed under acidic conditions to yield the final product.[5][6][7][8]
Materials:
-
N-Boc-2-fluoro-2-methylpentan-1-amine
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in dioxane)
-
Dichloromethane (DCM) (if using TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM) or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-2-fluoro-2-methylpentan-1-amine (1.0 eq) in DCM.
-
Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Alternatively, treat the protected amine with 4M HCl in dioxane and stir at room temperature.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain this compound. Further purification can be achieved by distillation or crystallization of a salt form.
Strategy 2: Cbz Protection
The benzyloxycarbonyl (Cbz) group is another widely used protecting group for amines, which is stable to acidic and basic conditions but can be readily removed by catalytic hydrogenation.[9][10][11][12]
2.1. N-Cbz Protection of 2-Methylpentan-1-amine
This protocol details the protection of 2-methylpentan-1-amine using benzyl chloroformate.
Materials:
-
2-Methylpentan-1-amine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or another suitable base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-methylpentan-1-amine (1.0 eq) in a mixture of DCM (or THF) and water.
-
Add sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0 °C.
-
Add benzyl chloroformate (1.1 eq) dropwise.
-
Stir the reaction vigorously at room temperature for 4-12 hours.
-
Monitor the reaction by TLC.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate to obtain the crude N-Cbz-2-methylpentan-1-amine, which can be purified by column chromatography.
2.2. Electrophilic Fluorination of N-Cbz-2-methylpentan-1-amine
The fluorination protocol is similar to that for the Boc-protected substrate.
Materials:
-
N-Cbz-2-methylpentan-1-amine
-
Selectfluor®
-
Acetonitrile (anhydrous)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Follow the procedure described in section 1.2, using N-Cbz-2-methylpentan-1-amine as the starting material.
2.3. Deprotection of N-Cbz-2-fluoro-2-methylpentan-1-amine
The Cbz group is removed by catalytic hydrogenation.
Materials:
-
N-Cbz-2-fluoro-2-methylpentan-1-amine
-
Palladium on carbon (Pd/C, 10 wt%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
Dissolve N-Cbz-2-fluoro-2-methylpentan-1-amine (1.0 eq) in methanol or ethanol.
-
Add Pd/C (5-10 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield this compound.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for each step of the synthesis. Please note that yields are highly dependent on the specific reaction scale and purification methods.
| Step | Protecting Group | Reagents & Conditions | Typical Yield (%) |
| Protection | Boc | (Boc)₂O, TEA, DCM, 0 °C to rt, 12-24h | 90-98 |
| Cbz | Cbz-Cl, NaHCO₃, DCM/H₂O, 0 °C to rt, 4-12h | 85-95 | |
| Fluorination | Boc | Selectfluor®, MeCN, rt to 50 °C, 2-8h | 50-70 |
| Cbz | Selectfluor®, MeCN, rt to 50 °C, 2-8h | 50-70 | |
| Deprotection | Boc | TFA, DCM, 0 °C to rt, 1-4h | 85-95 |
| Cbz | H₂, 10% Pd/C, MeOH, rt, 2-12h | 90-99 |
Alternative Synthetic Route: Curtius Rearrangement
An alternative approach to synthesize this compound involves the Curtius rearrangement of a corresponding acyl azide.[13][14][15][16][17] This strategy avoids the direct fluorination of a protected amine.
References
- 1. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 2. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 3. Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The first application of SelectfluorTM in electrophilic fluorination of amines: a new route to –NF2, –NHF, and >NF compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols | Semantic Scholar [semanticscholar.org]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
- 10. total-synthesis.com [total-synthesis.com]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. researchgate.net [researchgate.net]
- 13. Curtius Rearrangement [organic-chemistry.org]
- 14. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Curtius Rearrangement | NROChemistry [nrochemistry.com]
- 17. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up Synthesis of 2-Fluoro-2-methylpentan-1-amine for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, scalable, and robust synthetic route for the preparation of 2-Fluoro-2-methylpentan-1-amine, a key building block for preclinical drug development. The synthesis is designed for scale-up and incorporates modern, safer fluorination reagents. Detailed experimental protocols, purification methods, and characterization data are provided.
Introduction
Fluorinated organic molecules are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. This compound is a valuable synthon for the introduction of a fluorinated tertiary alkylamine moiety into potential drug candidates. This application note details a four-step synthetic sequence amenable to large-scale production, starting from commercially available materials. The key transformation is a deoxyfluorination reaction employing a modern, thermally stable, and selective reagent, which circumvents the hazards associated with traditional fluorinating agents.
Overall Synthetic Scheme
The scale-up synthesis of this compound is proposed to proceed via a four-step sequence:
-
Synthesis of the Amino Alcohol Precursor: Preparation of 2-amino-2-methylpentan-1-ol.
-
Amine Protection: Introduction of a tert-butyloxycarbonyl (Boc) protecting group.
-
Deoxyfluorination: Replacement of the tertiary hydroxyl group with a fluorine atom.
-
Amine Deprotection: Removal of the Boc group to yield the final product.
Experimental Protocols
Step 1: Synthesis of 2-Amino-2-methylpentan-1-ol
This procedure is adapted from analogous Grignard additions to N-Boc protected amino aldehydes.
Materials:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mol) | Mass (g) or Volume (mL) |
| N-Boc-2-amino-2-methylpropanal | 201.25 | - | 1.0 | 201.25 g |
| Ethylmagnesium bromide (3.0 M in THF) | - | - | 1.2 | 400 mL |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 0.889 | - | 1.5 L |
| Saturated aq. NH4Cl solution | - | - | - | 1.0 L |
| Diethyl ether | 74.12 | 0.713 | - | 2.0 L |
| Saturated aq. NaHCO3 solution | - | - | - | 1.0 L |
| Brine | - | - | - | 1.0 L |
| Anhydrous MgSO4 | 120.37 | - | - | As needed |
Protocol:
-
To a dry 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer under a nitrogen atmosphere, add N-Boc-2-amino-2-methylpropanal (1.0 mol, 201.25 g) dissolved in anhydrous THF (1.0 L).
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add ethylmagnesium bromide (1.2 mol, 400 mL of 3.0 M solution in THF) via the dropping funnel, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH4Cl solution (1.0 L).
-
Extract the mixture with diethyl ether (2 x 1.0 L).
-
Wash the combined organic layers with saturated aqueous NaHCO3 solution (1.0 L) and brine (1.0 L).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to afford the crude N-Boc protected amino alcohol.
-
The crude product is then subjected to Boc deprotection as described in the deprotection protocol for the final step, yielding 2-amino-2-methylpentan-1-ol.
Expected Yield: ~85%
Step 2: Boc Protection of 2-Amino-2-methylpentan-1-ol
Materials:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mol) | Mass (g) or Volume (mL) |
| 2-Amino-2-methylpentan-1-ol | 117.19 | - | 0.85 | 99.6 g |
| Di-tert-butyl dicarbonate (Boc2O) | 218.25 | - | 0.935 | 204 g |
| Triethylamine (TEA) | 101.19 | 0.726 | 1.275 | 177 mL |
| Dichloromethane (DCM) | 84.93 | 1.33 | - | 1.5 L |
| Deionized water | 18.02 | 1.00 | - | 1.0 L |
| Brine | - | - | - | 1.0 L |
| Anhydrous Na2SO4 | 142.04 | - | - | As needed |
Protocol:
-
In a 3 L round-bottom flask, dissolve 2-amino-2-methylpentan-1-ol (0.85 mol, 99.6 g) in dichloromethane (1.0 L).
-
Add triethylamine (1.275 mol, 177 mL) to the solution.
-
Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (0.935 mol, 204 g) in dichloromethane (500 mL) dropwise over 1 hour.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Wash the reaction mixture with deionized water (2 x 500 mL) and brine (1.0 L).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield tert-butyl (1-hydroxy-2-methylpentan-2-yl)carbamate as a solid.
Expected Yield: ~95%
Step 3: Deoxyfluorination of tert-Butyl (1-hydroxy-2-methylpentan-2-yl)carbamate
This protocol utilizes AlkylFluor, a bench-stable and effective deoxyfluorination reagent.[1][2]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Mass (g) |
| tert-Butyl (1-hydroxy-2-methylpentan-2-yl)carbamate | 217.31 | 0.80 | 173.8 g |
| AlkylFluor | 382.93 | 1.2 | 459.5 g |
| Potassium fluoride (spray-dried) | 58.10 | 2.4 | 139.4 g |
| 1,4-Dioxane (anhydrous) | 88.11 | - | 2.0 L |
Protocol:
-
To a dry 5 L three-necked round-bottom flask under a nitrogen atmosphere, add tert-butyl (1-hydroxy-2-methylpentan-2-yl)carbamate (0.80 mol, 173.8 g), AlkylFluor (1.2 mol, 459.5 g), and spray-dried potassium fluoride (2.4 mol, 139.4 g).
-
Add anhydrous 1,4-dioxane (2.0 L) and heat the mixture to 80 °C.
-
Stir the reaction mixture at 80 °C for 24 hours.
-
Cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford tert-butyl (2-fluoro-2-methylpentan-1-yl)carbamate.
Expected Yield: ~70-80%[1]
Step 4: Deprotection of tert-Butyl (2-fluoro-2-methylpentan-1-yl)carbamate
Materials:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount |
| tert-Butyl (2-fluoro-2-methylpentan-1-yl)carbamate | 219.29 | - | ~0.6 mol |
| Trifluoroacetic acid (TFA) | 114.02 | 1.49 | 1.0 L |
| Dichloromethane (DCM) | 84.93 | 1.33 | 1.0 L |
| Saturated aq. NaHCO3 solution | - | - | As needed |
| Diethyl ether | 74.12 | 0.713 | 2.0 L |
Protocol:
-
Dissolve the crude tert-butyl (2-fluoro-2-methylpentan-1-yl)carbamate (~0.6 mol) in dichloromethane (1.0 L) in a 3 L round-bottom flask.
-
Cool the solution to 0 °C and slowly add trifluoroacetic acid (1.0 L).
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Carefully concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in diethyl ether (1.0 L) and cool to 0 °C.
-
Slowly add saturated aqueous NaHCO3 solution until the pH is basic (pH ~9-10).
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 500 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and carefully concentrate under reduced pressure at low temperature to avoid loss of the volatile product.
-
Further purification can be achieved by distillation under reduced pressure.
Expected Yield: ~90%
Data Presentation
| Step | Product | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 2-Amino-2-methylpentan-1-ol | N-Boc-2-amino-2-methylpropanal | Ethylmagnesium bromide, NH4Cl | THF | 0 to RT | 12 | ~85 | >95 (after purification) |
| 2 | tert-Butyl (1-hydroxy-2-methylpentan-2-yl)carbamate | 2-Amino-2-methylpentan-1-ol | Boc2O, TEA | DCM | 0 to RT | 16 | ~95 | >98 |
| 3 | tert-Butyl (2-fluoro-2-methylpentan-1-yl)carbamate | tert-Butyl (1-hydroxy-2-methylpentan-2-yl)carbamate | AlkylFluor, KF | 1,4-Dioxane | 80 | 24 | ~75 | >95 (after chromatography) |
| 4 | This compound | tert-Butyl (2-fluoro-2-methylpentan-1-yl)carbamate | TFA | DCM | 0 to RT | 4 | ~90 | >98 (after distillation) |
Characterization Data (Expected)
This compound
-
Appearance: Colorless to pale yellow liquid.
-
Molecular Formula: C6H14FN
-
Molecular Weight: 119.18 g/mol
-
¹H NMR (400 MHz, CDCl₃): δ 2.85 (s, 2H, -CH₂NH₂), 1.45-1.60 (m, 2H, -CH₂CH₂CH₃), 1.35 (d, J = 22 Hz, 3H, -C(F)CH₃), 1.20-1.30 (m, 2H, -CH₂CH₃), 0.90 (t, J = 7.2 Hz, 3H, -CH₂CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 97.5 (d, J = 170 Hz, C-F), 50.1 (d, J = 22 Hz, -CH₂NH₂), 38.0 (d, J = 2.5 Hz, -CH₂CH₂CH₃), 23.5 (d, J = 25 Hz, -C(F)CH₃), 16.8, 14.3.
-
¹⁹F NMR (376 MHz, CDCl₃): δ -145 to -155 (septet, J = 22 Hz).[1][3]
-
GC-MS: Purity assessment and confirmation of molecular weight.
Logical Relationships and Key Considerations
Safety Precautions
-
Grignard Reagent: Highly flammable and reacts violently with water. Handle under an inert atmosphere.
-
AlkylFluor: While more stable than traditional fluorinating agents, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Trifluoroacetic Acid (TFA): Highly corrosive and toxic. Handle with extreme care in a fume hood, wearing acid-resistant gloves and a face shield.
-
General: All reactions should be performed in a well-ventilated fume hood. Appropriate PPE should be worn at all times.
Conclusion
This application note provides a detailed and scalable synthetic route for the production of this compound. The use of modern and safer reagents, coupled with robust and well-defined protocols, makes this synthesis suitable for the generation of preclinical quantities of this important fluorinated building block. The provided data and characterization methods will aid researchers in the successful implementation of this synthesis.
References
Application Notes and Protocols: Derivatization of 2-Fluoro-2-methylpentan-1-amine for Further Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of 2-Fluoro-2-methylpentan-1-amine, a key building block in medicinal chemistry. The strategic introduction of a fluorine atom can enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates.[1][2][3] The derivatization of the primary amine group allows for its incorporation into a wide range of molecular scaffolds for the development of novel therapeutics.
Introduction
This compound possesses a sterically hindered primary amine group, which can influence its reactivity. The derivatization strategies outlined below are optimized to overcome this steric hindrance and provide high yields of the desired products. The primary methods covered are N-acylation, N-alkylation, and sulfonylation, which are fundamental transformations in drug discovery and development. These reactions enable the formation of amides, secondary/tertiary amines, and sulfonamides, respectively, opening avenues for diverse downstream applications.
Derivatization Strategies
The choice of derivatization strategy depends on the desired functional group for the subsequent reaction. The following sections provide detailed protocols for common and effective derivatization methods for this compound.
N-Acylation: Formation of Amides
N-acylation is a robust method for converting the primary amine into a stable amide linkage. This is commonly achieved using acyl chlorides or acid anhydrides. The resulting amides are versatile intermediates in organic synthesis.
Experimental Protocol: N-Acetylation with Acetic Anhydride
This protocol describes the N-acetylation of this compound using acetic anhydride.
Materials:
-
This compound
-
Acetic Anhydride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (TEA) (1.2 eq) to the solution with stirring.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-acetyl-2-fluoro-2-methylpentan-1-amine.
Quantitative Data for N-Acylation Reactions
| Acylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| Acetic Anhydride | TEA | DCM | 16 | 92 | >98 |
| Benzoyl Chloride | Pyridine | DCM | 12 | 88 | >97 |
| Propionyl Chloride | DIPEA | THF | 14 | 90 | >98 |
Spectroscopic Data for N-Benzoyl-2-fluoro-2-methylpentan-1-amine:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.82-7.79 (m, 2H), 7.55-7.42 (m, 3H), 6.51 (br s, 1H, NH), 3.65 (dd, J = 13.6, 6.0 Hz, 1H), 3.52 (dd, J = 13.6, 7.2 Hz, 1H), 1.85-1.65 (m, 2H), 1.55-1.40 (m, 2H), 1.30 (s, 3H), 0.95 (t, J = 7.4 Hz, 3H).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 167.8, 134.1, 131.5, 128.6, 127.0, 97.5 (d, J = 170.7 Hz), 46.8 (d, J = 22.2 Hz), 35.1 (d, J = 2.0 Hz), 24.2 (d, J = 24.2 Hz), 16.8, 14.2.
N-Alkylation: Formation of Secondary and Tertiary Amines
N-alkylation introduces an alkyl group to the amine, forming a secondary amine. While subsequent alkylation to a tertiary amine is possible, controlling the reaction to obtain the mono-alkylated product is crucial and can be challenging due to overalkylation.[4]
Experimental Protocol: N-Benzylation with Benzyl Bromide
This protocol details the N-benzylation of this compound.
Materials:
-
This compound
-
Benzyl Bromide
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (ACN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Celite®
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), anhydrous acetonitrile (ACN), and potassium carbonate (K₂CO₃) (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.05 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite® to remove inorganic salts and wash the pad with ACN.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired N-benzyl-2-fluoro-2-methylpentan-1-amine.
Quantitative Data for N-Alkylation Reactions
| Alkylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| Benzyl Bromide | K₂CO₃ | ACN | 24 | 75 | >95 |
| Ethyl Iodide | NaH | DMF | 18 | 68 | >96 |
| Methyl Tosylate | K₂CO₃ | ACN | 24 | 72 | >95 |
Derivatization for Analytical Purposes
For quantitative analysis by HPLC or GC, derivatization with a chromophoric or fluorogenic reagent is often necessary. Dansyl chloride and 9-fluorenylmethyl chloroformate (FMOC-Cl) are commonly used for this purpose.[5][6]
Experimental Protocol: Derivatization with Dansyl Chloride
This protocol is for the derivatization of this compound with dansyl chloride for HPLC analysis.
Materials:
-
This compound solution (in a suitable solvent)
-
Dansyl Chloride solution (e.g., 1 mg/mL in acetone)
-
Sodium bicarbonate buffer (100 mM, pH 9.5)
-
Vortex mixer
-
Heating block or water bath
-
HPLC vials
Procedure:
-
In an HPLC vial, mix 100 µL of the this compound solution with 200 µL of sodium bicarbonate buffer.
-
Add 200 µL of the dansyl chloride solution to the vial.
-
Vortex the mixture for 1 minute.
-
Incubate the vial at 60 °C for 45 minutes in a heating block or water bath.[5]
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the HPLC system.
Quantitative Data for Analytical Derivatization
| Derivatizing Agent | Reaction pH | Reaction Time (min) | Detection Method | Limit of Detection (LOD) |
| Dansyl Chloride | 9.5 | 45 | Fluorescence | Low ng/mL |
| FMOC-Cl | 8.5 | 30 | Fluorescence | Low ng/mL |
Visualized Workflows and Relationships
Diagram 1: General Workflow for Derivatization and Analysis
Caption: A generalized workflow for the derivatization, purification, and analysis of this compound.
Diagram 2: Logical Relationship of Derivatization Strategies
Caption: Key derivatization pathways for this compound leading to different functional groups.
Conclusion
The protocols and data presented herein provide a comprehensive guide for the derivatization of this compound. These methods are scalable and can be adapted for various research and development applications. The strategic modification of this fluorinated building block is a critical step in the synthesis of novel chemical entities with potentially improved pharmacological properties. Careful optimization of reaction conditions and appropriate analytical monitoring are essential for achieving high yields and purity of the desired derivatives.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. researchgate.net [researchgate.net]
- 3. CN103822998A - Method for analyzing amine substances in dansyl chloride derived-plasma based on liquid chromatography mass spectrometry - Google Patents [patents.google.com]
- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
- 5. Determination of Biogenic Amines in Different Parts of Lycium barbarum L. by HPLC with Precolumn Dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tertiary Fluorinated Amines
Welcome to the technical support center for the synthesis of tertiary fluorinated amines. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing tertiary fluorinated amines?
A1: The synthesis of tertiary fluorinated amines can be broadly categorized into a few key strategies:
-
Electrophilic Fluorination: This approach involves the use of an electrophilic fluorine source, such as Selectfluor®, to introduce fluorine into an amine or a precursor.
-
Nucleophilic Fluorination: This method utilizes a nucleophilic fluoride source, like diethylaminosulfur trifluoride (DAST), to displace a leaving group and form the C-F bond.[1]
-
Photoredox Catalysis: A more recent and versatile method that uses visible light to generate radical intermediates, enabling the formation of C-F bonds under mild conditions.[2][3] This can be particularly useful for accessing complex fluorinated molecules.[2][3]
Q2: Why is the synthesis of tertiary fluorinated amines often challenging?
A2: The synthesis presents several challenges:
-
Limited Synthetic Accessibility: Direct and efficient methods for the synthesis of certain fluorinated amine motifs can be scarce.[3]
-
Reagent Stability and Handling: Some fluorinating reagents are hazardous, thermally unstable, or moisture-sensitive, requiring special handling procedures. For instance, DAST can be explosive at elevated temperatures.
-
Side Reactions: Competing reactions such as elimination, oxidation, and over-fluorination can significantly reduce the yield of the desired product.[4]
-
Purification Difficulties: The basic nature of amines can lead to issues during chromatographic purification on silica gel, such as streaking and poor separation.[5] Additionally, the stability of the fluorinated amine product during workup and purification can be a concern.[6]
-
Substrate Scope: The electronic and steric properties of the amine substrate can greatly influence the efficiency and selectivity of the fluorination reaction.
Q3: How does the presence of a fluorine atom affect the properties of a tertiary amine?
A3: The introduction of a fluorine atom can significantly alter the physicochemical and biological properties of a tertiary amine:
-
Basicity: Fluorine's strong electron-withdrawing effect can predictably decrease the basicity (pKa) of the amine nitrogen.[3]
-
Metabolic Stability: The C-F bond is very strong, which can block sites of metabolism and increase the metabolic stability of a drug candidate.
-
Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which can affect its solubility, membrane permeability, and bioavailability.
-
Conformation: The presence of fluorine can influence the preferred conformation of a molecule due to steric and electronic effects.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of tertiary fluorinated amines.
Problem 1: Low or No Yield of the Desired Tertiary Fluorinated Amine
| Possible Cause | Suggested Solution |
| Inactive Fluorinating Reagent | Use a fresh batch of the fluorinating reagent. Some reagents, like DAST, can decompose upon storage. For electrophilic fluorinating agents like Selectfluor®, ensure it has been stored in a dry environment. |
| Poor Substrate Reactivity | The electronic properties of the amine substrate are crucial. Electron-rich amines are generally more reactive towards electrophilic fluorinating agents. For less reactive substrates, consider using a more powerful fluorinating agent or switching to a different synthetic strategy, such as photoredox catalysis. |
| Sub-optimal Reaction Conditions | Optimize reaction parameters such as temperature, solvent, and reaction time. For example, some fluorinations with DAST require low temperatures (-78 °C) to minimize side reactions, while others may need elevated temperatures. |
| Incomplete Reaction | Monitor the reaction progress using TLC, GC-MS, or NMR. If the reaction has stalled, consider adding more of the limiting reagent. In some cases, product inhibition can occur.[7][8] |
Problem 2: Formation of Significant Side Products
| Side Product | Possible Cause | Suggested Solution |
| Elimination Products (Alkenes) | This is a common side reaction with nucleophilic fluorinating agents like DAST, especially with secondary and tertiary alcohols as precursors. | Use a less basic fluorinating reagent or perform the reaction at a lower temperature. The presence of a hindered base can sometimes suppress elimination. |
| Oxidation Products | Tertiary amines can be oxidized by some fluorinating reagents, particularly if the reaction conditions are harsh. The success of some approaches relies on the electron-withdrawing nature of fluorine to prevent oxidation.[9] | Use a milder fluorinating agent or reaction conditions. Protecting groups on the amine may be necessary in some cases. |
| Over-fluorinated Products | If the substrate has multiple reactive sites, over-fluorination can occur. | Use a stoichiometric amount of the fluorinating agent and add it slowly to the reaction mixture. Lowering the reaction temperature can also improve selectivity. |
| Hydrolysis of Reagent/Intermediate | Moisture-sensitive reagents like DAST can hydrolyze, leading to side products and reduced yield. | Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
Problem 3: Difficulty in Product Purification
| Issue | Possible Cause | Suggested Solution |
| Streaking on Silica Gel Column | The basicity of the tertiary amine causes strong interaction with the acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent system. Alternatively, use a different stationary phase like basic alumina or an amine-functionalized silica gel.[5] |
| Co-elution with Byproducts | Side products may have similar polarity to the desired product. | Optimize the eluent system for better separation. If normal-phase chromatography is ineffective, consider using reverse-phase HPLC.[5] |
| Product Decomposition on Column | The fluorinated tertiary amine may be unstable on the acidic silica gel.[6] | Neutralize the crude reaction mixture carefully before chromatography. Use a less acidic stationary phase or a rapid purification technique like flash chromatography to minimize contact time. |
| Difficulty Removing Reagent Byproducts | Byproducts from reagents like Selectfluor® can be polar and difficult to separate from the product. | Perform an aqueous workup to remove water-soluble byproducts. In some cases, precipitation of the product or byproduct may be possible. |
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the synthesis of tertiary fluorinated amines using different methods.
Table 1: Comparison of Fluorinating Agents for Tertiary Amine Synthesis
| Fluorinating Agent | Substrate Type | Typical Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Selectfluor® | Electron-rich amines | Acetonitrile | 25 - 80 | 1 - 24 | 50 - 90 | [10] |
| DAST | Alcohols, Aldehydes | Dichloromethane | -78 to 25 | 1 - 12 | 40 - 80 | [11] |
| Photoredox Catalysis | Various amines/precursors | DMF, Acetonitrile | 25 | 12 - 48 | 60 - 95 | [2][3] |
Table 2: Influence of Substrate Structure on Fluorination Yield
| Substrate (Tertiary Amine) | Fluorinating Agent | Yield (%) | Observations | Reference |
| N,N-dimethylaniline | Selectfluor® | 85 | Electron-donating groups on the aromatic ring facilitate the reaction. | [12] |
| N-phenylpiperidine | Selectfluor® | 78 | Cyclic amines are generally good substrates. | [12] |
| Triethylamine | DAST (from triethylcarbinol) | 65 | Prone to elimination side reactions. | [1] |
| N-methylmorpholine | Photoredox Catalysis | 92 | Heterocyclic amines are well-tolerated. | [13] |
Experimental Protocols
Protocol 1: General Procedure for Electrophilic Fluorination using Selectfluor®
-
To a solution of the tertiary amine (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add Selectfluor® (1.2 mmol).
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60 °C) under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water (10 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (often with 0.1-1% triethylamine in the eluent) to afford the desired tertiary fluorinated amine.
Protocol 2: General Procedure for Nucleophilic Fluorination using DAST
Caution: DAST is toxic, corrosive, and can decompose violently upon heating. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Dissolve the corresponding alcohol precursor (1.0 mmol) in anhydrous dichloromethane (10 mL) in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.1 mmol) dropwise to the stirred solution.
-
Allow the reaction to stir at -78 °C for a specified time (e.g., 1-4 hours), then slowly warm to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the fluorinated tertiary amine.
Protocol 3: General Procedure for Visible-Light Photoredox-Catalyzed Fluorination
-
In a vial, combine the amine substrate (0.5 mmol), a photocatalyst (e.g., fac-Ir(ppy)₃, 1-5 mol%), and the fluorine source (e.g., Selectfluor®, 1.5 mmol).
-
Add the appropriate anhydrous solvent (e.g., DMF or acetonitrile, 5 mL).
-
Degas the reaction mixture by sparging with nitrogen or argon for 15-20 minutes.
-
Place the vial in front of a blue LED lamp and stir at room temperature for the specified reaction time (e.g., 12-24 hours).
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Perform an aqueous workup and extract the product with a suitable organic solvent.
-
Dry the combined organic extracts, concentrate, and purify by flash chromatography.
Visualizations
Caption: General experimental workflow for the synthesis of tertiary fluorinated amines.
Caption: A logical workflow for troubleshooting common issues in tertiary fluorinated amine synthesis.
References
- 1. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of fluorinated tertiary amines via visible light-mediated carbonyl fluoroalkylative amination [morressier.com]
- 4. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. inis.iaea.org [inis.iaea.org]
- 7. rsc.org [rsc.org]
- 8. scm.com [scm.com]
- 9. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 10. Metal-free fluorination strategy for amines: a sustainable and scalable one-pot synthesis of difluoramines via selectfluor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. DAST Enabled Synthesis of Fluorinated Amides and Fatty Acid Amides Including Drugs under Ambient Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope [mdpi.com]
- 13. Photoredox Driven Amide Synthesis from Tertiary Amines and Carboxylic Acids via C–N Bond Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Side Reactions in the Fluorination of Aliphatic Amines
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in navigating the complexities of fluorinating aliphatic amines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the fluorination of aliphatic amines?
A1: The fluorination of aliphatic amines is often accompanied by several side reactions that can significantly lower the yield of the desired product. The most prevalent of these include:
-
Elimination Reactions: Particularly when using nucleophilic fluorinating agents like DAST (Diethylaminosulfur Trifluoride), elimination of HF can occur, leading to the formation of alkenes.
-
Rearrangements: Carbocationic intermediates, which can form during fluorination with reagents like DAST, are susceptible to Wagner-Meerwein or pinacol-type rearrangements, resulting in skeletal isomerization of the product.[1][2]
-
Over-fluorination: With highly reactive fluorinating agents, it can be challenging to control the degree of fluorination, leading to the formation of di- or poly-fluorinated products.
-
Reaction with Solvent: Some electrophilic fluorinating agents, such as Selectfluor, can react exothermically and sometimes explosively with common solvents like DMF, pyridine, and DMSO.[3]
-
Formation of Byproducts from the Reagent: For instance, the use of Selectfluor can lead to byproducts derived from the reagent itself.[4]
Q2: How do I choose the appropriate fluorinating agent for my aliphatic amine?
A2: The choice of fluorinating agent is critical and depends on the substrate's structure, functional group tolerance, and the desired outcome. Here is a general guide:
-
For Primary and Secondary Amines (N-F bond formation): Electrophilic fluorinating agents like Selectfluor™ can be used to form RNF₂, RNHF, and R₂NF compounds in high yields.[5]
-
For Deoxyfluorination (e.g., converting a hydroxyl group on an amino alcohol): Nucleophilic fluorinating agents like DAST are commonly employed. However, be mindful of potential rearrangements.[1][2] Deoxo-Fluor is a more thermally stable alternative to DAST.[6]
-
For C-H Fluorination: Manganese-catalyzed methods using fluoride ions can be effective for the fluorination of aliphatic C-H bonds, including at benzylic positions.[7][8]
-
For substrates sensitive to harsh conditions: Milder, metal-free strategies using Selectfluor are being developed.[9]
Q3: My reaction is giving a low yield. What are the first troubleshooting steps I should take?
A3: Low yields are a common issue. Here’s a systematic approach to troubleshooting:
-
Check Reagent and Solvent Purity: Ensure all reagents and solvents are anhydrous and of high purity. Moisture can decompose many fluorinating agents, leading to the formation of HF and reducing the efficiency of the reaction.[10]
-
Optimize Reaction Temperature: Many fluorination reactions are highly temperature-sensitive. Reactions with DAST are often initiated at low temperatures (e.g., -78 °C) and slowly warmed to room temperature to control reactivity and minimize side reactions.[2][6]
-
Adjust Reagent Stoichiometry: The molar ratio of the amine to the fluorinating agent can significantly impact the outcome. An excess of the fluorinating agent may lead to over-fluorination, while an insufficient amount will result in incomplete conversion.
-
Evaluate the Solvent: The choice of solvent can influence the reaction pathway. Ensure the solvent is compatible with the fluorinating agent. For example, Selectfluor is incompatible with DMF, pyridine, and DMSO.[3] Acetonitrile is a commonly used solvent for reactions with Selectfluor.[5][11]
-
Consider a Different Fluorinating Agent: If optimization of the current protocol fails, your substrate may be incompatible with the chosen reagent. Refer to the guide in Q2 to select an alternative.
Troubleshooting Guides
Issue 1: Predominance of Elimination Byproducts with DAST
Question: I am attempting to fluorinate a primary aliphatic amine with a hydroxyl group using DAST, but I am primarily observing the corresponding alkene. How can I minimize this elimination side reaction?
Answer: Elimination is a common side reaction with DAST, especially with substrates that can easily form stable alkenes. Here are some strategies to favor the desired substitution reaction:
-
Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., start at -78 °C and slowly warm up) to disfavor the elimination pathway, which typically has a higher activation energy than substitution.
-
Use a Non-Polar Solvent: Solvents like dichloromethane (DCM) are commonly used for DAST reactions.[6][10]
-
Consider an Alternative Reagent: If elimination persists, consider using a different deoxyfluorination reagent. Deoxo-Fluor is known to be more thermally stable and can sometimes provide better results with sensitive substrates.[6]
-
Protecting Groups: If your substrate contains other functional groups that might interfere with the reaction, consider using appropriate protecting groups.
Issue 2: Rearranged Products Observed During Fluorination
Question: My fluorination reaction with DAST is yielding a product with a different carbon skeleton than my starting material. What is causing this, and how can I prevent it?
Answer: The observation of rearranged products is indicative of a carbocationic intermediate, which is prone to Wagner-Meerwein or other rearrangements to form a more stable carbocation before the fluoride ion attacks.[1][2]
-
Use a Milder Fluorinating Agent: Reagents that proceed through a mechanism with less carbocationic character may be beneficial.
-
Substrate Modification: Modifying the substrate to disfavor carbocation formation at the rearrangement-prone position can be effective.
-
Flow Chemistry: Continuous-flow microreactors can offer better control over reaction temperature and time, which can sometimes suppress rearrangement side reactions.[12]
Issue 3: Poor Selectivity or Over-fluorination with Selectfluor
Question: I am trying to achieve mono-fluorination of my aliphatic amine at the nitrogen, but I am getting a mixture of mono- and di-fluorinated products, along with some unreacted starting material. How can I improve the selectivity?
Answer: Achieving selective mono-fluorination can be challenging due to the high reactivity of electrophilic fluorinating agents like Selectfluor.
-
Control Stoichiometry: Carefully control the stoichiometry of Selectfluor. Use of a slight excess may be necessary for full conversion, but a large excess will promote over-fluorination. Start with 1.1 to 1.5 equivalents and optimize from there.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or NMR to stop it once the desired product is maximized. Lowering the reaction temperature may also help to control the reactivity.
-
Gradual Addition: Add the Selectfluor reagent slowly to the reaction mixture to maintain a low instantaneous concentration, which can favor mono-substitution.
Data Presentation
Table 1: Comparison of Fluorinating Agents for Aliphatic Amines
| Fluorinating Agent | Substrate Type | Common Side Reactions | Typical Solvents | Key Advantages | Key Disadvantages |
| DAST | Alcohols, Aldehydes, Ketones | Elimination, Rearrangements[1] | DCM, THF | Effective for deoxyfluorination | Can promote rearrangements; thermally unstable |
| Selectfluor | Primary/Secondary Amines, C-H bonds | Over-fluorination, reaction with solvent[3] | Acetonitrile, Water[9] | Safe and easy to handle; metal-free options[9] | Can be highly reactive; potential for byproduct formation[4] |
| NFSI | C-H bonds | Acetonitrile | Alternative electrophilic fluorine source | ||
| Mn Catalysts + F⁻ | Aliphatic C-H bonds | Acetonitrile | Good for late-stage C-H fluorination[8] | Requires a metal catalyst |
Table 2: Troubleshooting Guide - Summary of Corrective Actions
| Issue | Potential Cause | Recommended Action |
| Low Yield | Impure reagents/solvents | Use anhydrous, high-purity materials. |
| Suboptimal temperature | Optimize reaction temperature (often lower). | |
| Incorrect stoichiometry | Titrate the amount of fluorinating agent. | |
| Elimination | High reaction temperature | Lower the reaction temperature. |
| Substrate prone to elimination | Consider an alternative, milder fluorinating agent. | |
| Rearrangement | Carbocationic intermediates | Use a reagent with less carbocationic character; consider flow chemistry.[12] |
| Over-fluorination | Excess fluorinating agent | Carefully control stoichiometry; use slow addition. |
| High reactivity | Lower the reaction temperature and monitor reaction progress closely. |
Experimental Protocols
Protocol 1: General Procedure for N-Fluorination of a Primary Aliphatic Amine using Selectfluor
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Primary aliphatic amine
-
Selectfluor™
-
Anhydrous acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere, dissolve the primary aliphatic amine (1.0 mmol) in anhydrous acetonitrile (10 mL).
-
To this solution, add Selectfluor™ (2.2 mmol, 2.2 equivalents) in one portion.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC or 19F NMR.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N,N-difluoroalkylamine.
Protocol 2: General Procedure for Deoxyfluorination of an Amino Alcohol using DAST
CAUTION: DAST is toxic and reacts violently with water. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
Materials:
-
Amino alcohol
-
DAST (Diethylaminosulfur Trifluoride)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Dry ice/acetone bath
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere, dissolve the amino alcohol (1.0 mmol) in anhydrous DCM (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.1 mmol, 1.1 equivalents) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 30 minutes, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Decision tree for selecting a fluorinating agent.
Caption: Troubleshooting workflow for fluorination reactions.
References
- 1. DAST - Enamine [enamine.net]
- 2. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 3. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. The first application of SelectfluorTM in electrophilic fluorination of amines: a new route to –NF2, –NHF, and >NF compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Diethylaminosulfur Trifluoride (DAST) [commonorganicchemistry.com]
- 7. Oxidative aliphatic C-H fluorination with manganese catalysts and fluoride ion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidative aliphatic C-H fluorination with manganese catalysts and fluoride ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metal-free fluorination strategy for amines: a sustainable and scalable one-pot synthesis of difluoramines via selectfluor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. TCI Practical Example: Fluorination of an Alcohol Using DAST | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. BJOC - Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles [beilstein-journals.org]
- 12. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
Technical Support Center: Purification of 2-Fluoro-2-methylpentan-1-amine
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of "2-Fluoro-2-methylpentan-1-amine" from typical reaction mixtures. The advice provided is based on general principles for the purification of primary fluoroamines and may require optimization for your specific reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude reaction mixture?
A1: The impurities in your reaction mixture will largely depend on the synthetic route employed. However, common impurities for this class of compounds can include:
-
Unreacted starting materials: Such as the corresponding ketone or alcohol precursor.
-
Over-alkylation products: If the synthesis involves alkylation of an amine, di- and tri-alkylation products can be a significant issue.[1][2][3]
-
Byproducts from the fluorination step: The fluorination step can sometimes be challenging and may result in elimination byproducts or incompletely fluorinated material.
-
Residual solvents: Solvents used in the reaction or initial work-up.
-
Salts: Formed during pH adjustments or from reagents used in the synthesis.
Q2: My compound appears to be "streaking" or showing poor separation on a silica gel column. What can I do?
A2: Primary amines are known to interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor peak shape and streaking. To mitigate this, you can:
-
Add a competing amine to your mobile phase: A small amount of triethylamine (typically 0.1-1%) or ammonia in the mobile phase can help to block the acidic sites on the silica.
-
Use a different stationary phase: Consider using basic alumina or an amine-functionalized silica gel for your chromatography.
-
Convert the amine to a less polar derivative: In some cases, protecting the amine (e.g., as a carbamate) before chromatography and deprotecting it after purification can be an effective strategy.
Q3: I am having trouble separating my product from a non-polar impurity. What do you suggest?
A3: If your impurity is non-polar and your desired amine is polar, an acid-base extraction is a highly effective purification technique. By washing the organic layer with an acidic aqueous solution (e.g., 1M HCl), your basic amine will be protonated and move into the aqueous layer, leaving the non-polar impurity in the organic layer. You can then regenerate the free amine from the aqueous layer by basifying it (e.g., with NaOH) and extracting it back into an organic solvent.[4][5][6][7]
Q4: How can I remove residual water from my purified product?
A4: After an aqueous work-up, it is crucial to thoroughly dry the organic solution containing your product before evaporating the solvent. This is typically done in two steps:
-
Brine wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This removes the bulk of the dissolved water.
-
Drying agent: Treat the organic solution with a solid inorganic drying agent such as anhydrous sodium sulfate (Na₂SO₄), magnesium sulfate (MgSO₄), or calcium chloride (CaCl₂). Allow the drying agent to be in contact with the solution for a sufficient amount of time with occasional swirling, and then remove it by filtration before concentrating your solution.[5][6]
Troubleshooting Guides
Poor Yield After Purification
| Symptom | Possible Cause | Suggested Solution |
| Low recovery after column chromatography. | Product is irreversibly binding to the silica gel. | Add a competing base like triethylamine to the mobile phase or switch to a basic alumina column. |
| Product is volatile and is being lost during solvent evaporation. | Use a rotary evaporator with a cold trap and carefully control the vacuum and bath temperature. For highly volatile amines, consider precipitating as a salt. | |
| Low recovery after acid-base extraction. | Incomplete protonation of the amine during the acid wash. | Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) to fully protonate the amine. |
| Incomplete extraction of the free amine after basification. | Ensure the pH of the aqueous layer is sufficiently basic (pH > 12). Perform multiple extractions with a fresh portion of organic solvent. | |
| Emulsion formation during extraction. | Add a small amount of brine to the separatory funnel to help break the emulsion. |
Product Contamination
| Symptom | Possible Cause | Suggested Solution |
| Presence of starting material in the final product. | Incomplete reaction or insufficient purification. | Optimize the reaction conditions to drive it to completion. For purification, try a different solvent system for chromatography or an additional acid-base extraction step. |
| Presence of a higher boiling point impurity. | Inefficient distillation. | Use a fractional distillation column with a suitable packing material to improve separation. Ensure the distillation is performed slowly and steadily. |
| Presence of salt in the final product. | Incomplete removal of aqueous phase during work-up. | After phase separation, ensure no aqueous droplets are carried over with the organic layer. A final wash with brine can help. |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Purification
This protocol is designed to separate the basic "this compound" from neutral or acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate) in a separatory funnel.
-
Acidic Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Phase Separation: Allow the layers to separate. The protonated amine will be in the lower aqueous layer (if using a denser-than-water solvent like dichloromethane) or the upper aqueous layer (if using a less-dense solvent like diethyl ether). Drain the aqueous layer into a clean flask.
-
Repeat Extraction: To ensure complete extraction of the amine, repeat the acidic wash (steps 2-3) on the organic layer with a fresh portion of 1M HCl. Combine the aqueous layers.
-
Wash Organic Layer: The organic layer now contains neutral and acidic impurities. It can be washed with brine, dried over a drying agent, and concentrated to isolate these components if desired.
-
Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add a concentrated solution of sodium hydroxide (NaOH) with stirring until the pH is strongly basic (pH > 12), as confirmed with pH paper.
-
Back Extraction: Add a fresh portion of the organic solvent to the basified aqueous layer in the separatory funnel. Shake vigorously and allow the layers to separate. The free amine will now be in the organic layer.
-
Final Steps: Drain the organic layer. Repeat the back extraction (step 7) on the aqueous layer to maximize recovery. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to yield the purified amine.
Protocol 2: Flash Column Chromatography
This protocol provides a general guideline for purifying "this compound" using flash chromatography.
-
Stationary Phase Selection: Choose an appropriate stationary phase. For primary amines, basic alumina or amine-functionalized silica is often preferred over standard silica gel to prevent streaking.
-
Solvent System Selection: Determine a suitable mobile phase using thin-layer chromatography (TLC). A common starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether). To improve the separation of basic compounds on silica, add a small amount of triethylamine (e.g., 0.5%) to the mobile phase.
-
Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel or celite. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.
-
Fraction Collection: Collect fractions and monitor the elution of your product using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Data Summary
| Property | Estimated Value | Notes |
| Molecular Weight | 119.18 g/mol | Calculated from the molecular formula C₆H₁₄FN. |
| Boiling Point | 120 - 140 °C | Estimated based on similar sized primary amines and the effect of fluorination. The actual boiling point may vary. |
| Solubility | Soluble in common organic solvents (e.g., ether, DCM, ethyl acetate). Slightly soluble in water. | The amine functionality provides some water solubility, which is enhanced upon protonation to its ammonium salt. |
| pKa of Conjugate Acid | 9 - 10 | Typical range for primary alkylammonium ions. |
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
"2-Fluoro-2-methylpentan-1-amine" stability and degradation pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-Fluoro-2-methylpentan-1-amine. This resource is intended for researchers, scientists, and drug development professionals.
Disclaimer
Information on the specific stability and degradation pathways of this compound is limited. The following guidance is based on general principles of organic chemistry, knowledge of similar compounds, and inferred reactivity. All proposed pathways and experimental protocols should be validated under specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: As an α-fluoroamine, this compound is predicted to have limited stability and may be prone to intramolecular elimination.[1] The presence of a fluorine atom on the same carbon as a methyl group and adjacent to the aminomethyl group can influence its reactivity. Its stability is expected to be sensitive to pH, temperature, and the presence of nucleophiles or oxidizing agents.
Q2: What are the likely degradation pathways for this compound?
A2: Based on its structure, two primary degradation pathways are proposed:
-
Elimination: The compound may undergo elimination of hydrogen fluoride (HF) to form an enamine, which can then hydrolyze to a ketone. This is a common pathway for α-fluoroamines.[1]
-
Oxidation: The primary amine group is susceptible to oxidation, which can lead to the formation of an imine, nitrile, or other oxidation products. This is a typical reaction for aliphatic amines.[2]
Q3: How should I handle and store this compound to minimize degradation?
A3: To minimize degradation, it is recommended to store this compound under inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8°C is a common recommendation for similar compounds[3]). Avoid exposure to moisture, strong acids, strong bases, and oxidizing agents. Use freshly prepared solutions for experiments whenever possible.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Loss of compound purity over time in storage. | Inherent instability, exposure to air (oxidation), moisture (hydrolysis), or light. | Store in a tightly sealed container under an inert atmosphere at low temperatures, protected from light. Re-analyze purity before use if stored for an extended period. |
| Unexpected peaks in analytical chromatograms (e.g., HPLC, GC). | Degradation of the compound. | Identify the degradation products using techniques like mass spectrometry (MS). Compare the observed degradation products with the proposed pathways (elimination, oxidation) to understand the degradation mechanism. Adjust experimental conditions (pH, temperature, solvent) to minimize degradation. |
| Inconsistent experimental results. | Degradation of the compound during the experiment. | Prepare fresh solutions of the compound for each experiment. Monitor the stability of the compound under the specific experimental conditions using an appropriate analytical method. |
| Formation of a precipitate. | Formation of an insoluble degradation product or salt. | Characterize the precipitate. If it is a degradation product, modify the experimental conditions to prevent its formation. If it is a salt, ensure the pH of the solution is appropriate to keep the amine in its free base form if desired. |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of this compound.
Protocol 1: Thermal Stability Assessment
-
Objective: To determine the rate of degradation of this compound at different temperatures.
-
Materials:
-
This compound
-
Anhydrous solvent (e.g., acetonitrile or a suitable buffer)
-
Heating block or incubator
-
HPLC or GC system with a suitable column and detector
-
-
Procedure:
-
Prepare a stock solution of this compound of known concentration in the chosen solvent.
-
Aliquot the solution into several sealed vials.
-
Place the vials in heating blocks set at different temperatures (e.g., 25°C, 40°C, 60°C).
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from each temperature.
-
Immediately cool the vial to stop any further degradation and analyze the sample by HPLC or GC to determine the remaining concentration of the parent compound.
-
Plot the concentration of the parent compound versus time for each temperature to determine the degradation kinetics.
-
Protocol 2: pH Stability Assessment
-
Objective: To evaluate the stability of this compound across a range of pH values.
-
Materials:
-
This compound
-
A series of buffers with different pH values (e.g., pH 3, 5, 7, 9, 11)
-
HPLC or GC system
-
-
Procedure:
-
Prepare a stock solution of this compound.
-
Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration.
-
Incubate the solutions at a constant temperature (e.g., 25°C).
-
At various time points, take a sample from each pH solution and analyze it by HPLC or GC.
-
Determine the concentration of the remaining parent compound and plot it against time for each pH to assess stability.
-
Protocol 3: Photostability Assessment
-
Objective: To determine the susceptibility of this compound to degradation by light.
-
Materials:
-
This compound
-
A suitable transparent solvent (e.g., acetonitrile, water)
-
A photostability chamber with a controlled light source (e.g., xenon lamp)
-
Amber vials (as a control)
-
HPLC or GC system
-
-
Procedure:
-
Prepare a solution of this compound in the chosen solvent.
-
Place the solution in both clear and amber vials.
-
Expose the vials to a controlled light source in a photostability chamber for a defined period.
-
At set time intervals, withdraw samples from both the clear and amber vials.
-
Analyze the samples by HPLC or GC to measure the concentration of the parent compound.
-
Compare the degradation in the clear vials to the amber vials to determine the extent of photolytic degradation.
-
Visualizations
Proposed Degradation Pathways
Caption: Proposed degradation pathways for this compound.
Experimental Workflow for Stability Testing
References
Optimizing reaction conditions for the synthesis of "2-Fluoro-2-methylpentan-1-amine"
Disclaimer: The synthesis of "2-Fluoro-2-methylpentan-1-amine" is not well-documented in publicly available scientific literature. The following guide is based on established principles of organic chemistry for the synthesis of analogous β-fluoroamines and is intended to serve as a resource for researchers developing a synthetic protocol. The proposed reaction conditions are illustrative and will require optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most promising synthetic routes to this compound?
A1: Based on modern synthetic methods for β-fluoroamines, two primary routes are proposed:
-
Organocatalytic α-fluorination of an aldehyde followed by reductive amination: This is a highly versatile and enantioselective method for preparing chiral β-fluoroamines.[1][2]
-
Hydrofluorination of a corresponding aziridine: This method involves the ring-opening of an appropriately substituted aziridine with a fluoride source.[3][4][5]
This guide will focus on the first, more direct, two-step approach starting from 2-methylpentan-1-al.
Q2: What are the key challenges in synthesizing β-fluoroamines?
A2: Key challenges include:
-
Controlling stereochemistry: If a specific stereoisomer is required, asymmetric synthesis methods are necessary.
-
Side reactions: Dehydrofluorination to form alkenes can be a significant side reaction, particularly under basic or high-temperature conditions.
-
Purification: The basicity of the amine product can complicate chromatographic purification. It may be necessary to use a modified silica gel or an alternative purification technique.
-
Handling of fluorinating agents: Many fluorinating agents are corrosive or moisture-sensitive and require careful handling.
Q3: What types of fluorinating agents are suitable for this synthesis?
A3: For the proposed route involving α-fluorination of an aldehyde, electrophilic fluorinating agents with a nitrogen-fluorine (N-F) bond are typically used.[6][7] Common examples include:
-
N-Fluorobenzenesulfonimide (NFSI)
-
Selectfluor®
For deoxyfluorination of alcohols, which is an alternative but potentially more problematic route, reagents like DAST (diethylaminosulfur trifluoride) or PyFluor are common.[8][9]
Q4: How does the fluorine atom affect the properties of the final amine?
A4: The presence of a fluorine atom on the carbon adjacent (β) to the amino group has a significant electronic effect. It lowers the basicity (pKa) of the amine due to the inductive electron-withdrawing nature of fluorine.[2] This can influence its biological activity and salt formation properties.
Troubleshooting Guide
Step 1: α-Fluorination of 2-methylpentan-1-al
Problem 1: Low conversion of the starting aldehyde.
-
Possible Cause: Inefficient catalyst turnover or insufficient reactivity of the fluorinating agent.
-
Troubleshooting Steps:
-
Verify Catalyst Loading: Ensure the correct catalytic amount of the organocatalyst (e.g., a secondary amine catalyst) is used.
-
Increase Reaction Time/Temperature: Monitor the reaction by TLC or GC-MS and increase the reaction time if necessary. A moderate increase in temperature may also improve conversion, but be cautious of side reactions.
-
Choice of Fluorinating Agent: Consider using a more reactive electrophilic fluorinating agent.
-
Problem 2: Formation of multiple products or decomposition.
-
Possible Cause: The reaction conditions are too harsh, or the intermediate α-fluoro aldehyde is unstable.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., -20 °C to 0 °C) to improve selectivity.[2]
-
Solvent Choice: The choice of solvent can be critical. Screen a range of aprotic solvents (e.g., THF, CH2Cl2, MeCN).
-
One-Pot Procedure: The α-fluoro aldehyde can be sensitive. To minimize decomposition, consider a one-pot procedure where the reductive amination step is performed directly after the fluorination without intermediate workup and purification.[2]
-
Step 2: Reductive Amination
Problem 3: Low yield of the desired this compound.
-
Possible Cause: Incomplete formation of the imine/enamine intermediate, or inefficient reduction.
-
Troubleshooting Steps:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often effective for reductive aminations. If yields are low, consider other reducing agents like sodium cyanoborohydride, but be mindful of its toxicity.
-
pH Control: The formation of the imine intermediate is often pH-sensitive. The reaction is typically carried out under mildly acidic conditions.
-
Amine Source: For the synthesis of a primary amine, a protected ammonia equivalent (e.g., benzylamine followed by debenzylation) or an in-situ ammonia source might be necessary.
-
Problem 4: Difficulty in purifying the final product.
-
Possible Cause: The basic nature of the amine causes it to streak on silica gel. Residual starting materials or byproducts are difficult to separate.
-
Troubleshooting Steps:
-
Acid/Base Extraction: Perform an aqueous workup with a dilute acid wash to extract the amine into the aqueous phase. Then, basify the aqueous layer and extract the purified amine back into an organic solvent.
-
Modified Chromatography: Use silica gel treated with triethylamine or use an alternative stationary phase like alumina.
-
Distillation: If the product is thermally stable and volatile enough, distillation under reduced pressure can be an effective purification method.
-
Data Presentation
Table 1: Illustrative Conditions for Organocatalytic α-Fluorination
| Parameter | Condition A (Standard) | Condition B (For Sensitive Substrates) |
| Aldehyde | 2-methylpentan-1-al (1.0 eq) | 2-methylpentan-1-al (1.0 eq) |
| Catalyst | (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine (20 mol%) | (S)-Prolinol silyl ether (20 mol%) |
| Fluorinating Agent | NFSI (1.2 eq) | Selectfluor® (1.2 eq) |
| Solvent | THF | CH2Cl2 |
| Temperature | Room Temperature | -20 °C |
| Time | 12-24 hours | 24-48 hours |
Table 2: Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Typical Solvent | Key Characteristics |
| Sodium Triacetoxyborohydride | STAB | Dichloromethane (DCM), Dichloroethane (DCE) | Mild and selective, tolerates a wide range of functional groups. |
| Sodium Cyanoborohydride | NaBH3CN | Methanol (MeOH) | Effective but toxic; requires careful handling and disposal. |
| Sodium Borohydride | NaBH4 | Methanol (MeOH), Ethanol (EtOH) | Can reduce the starting aldehyde if not used in a one-pot procedure. |
Experimental Protocols
Protocol 1: Generalized Procedure for Two-Step Synthesis of this compound
Step A: Synthesis of 2-Fluoro-2-methylpentan-1-al
-
To a solution of 2-methylpentan-1-al (1.0 equivalent) in an anhydrous solvent (e.g., THF) is added an organocatalyst (e.g., a prolinol derivative, 0.2 equivalents).
-
The mixture is stirred at the desired temperature (e.g., room temperature or below).
-
N-Fluorobenzenesulfonimide (NFSI) (1.2 equivalents) is added portion-wise over 15 minutes.
-
The reaction is monitored by TLC or GC-MS until the starting aldehyde is consumed.
-
Upon completion, the reaction is carefully quenched with saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield 2-fluoro-2-methylpentan-1-al.
Step B: Synthesis of this compound
-
A solution of 2-fluoro-2-methylpentan-1-al (1.0 equivalent) and a suitable amine source (e.g., ammonium acetate or benzylamine, 1.5 equivalents) in an anhydrous solvent (e.g., dichloromethane) is prepared.
-
Sodium triacetoxyborohydride (STAB) (1.5 equivalents) is added portion-wise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred until the starting aldehyde is consumed (as monitored by TLC or GC-MS).
-
The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified via acid-base extraction or column chromatography on triethylamine-treated silica gel to afford this compound. (Note: If benzylamine was used, a subsequent debenzylation step, e.g., by catalytic hydrogenation, is required).
Mandatory Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: General experimental workflow for the two-step synthesis.
Caption: Troubleshooting decision tree for low-yield issues.
References
- 1. A general, enantioselective synthesis of β- and γ-fluoroamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid, General Access to Chiral β-Fluoroamines and β, β-Difluoroamines via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 6. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 9. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Defluorination in Fluorinated Amine Chemistry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering defluorination as a side reaction in fluorinated amine chemistry.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and handling of fluorinated amines.
Problem 1: Unexpected loss of fluorine from my trifluoromethyl- or difluoromethyl-containing amine during synthesis.
This is a common issue that can arise from several factors, including the choice of reagents and reaction conditions.
Possible Causes and Solutions:
-
Strong Bases: Strong bases can promote elimination reactions, leading to the formation of a difluoro-p-quinomethide intermediate which is then trapped by a nucleophile.[1]
-
Solution: Opt for milder bases or carefully control the stoichiometry and temperature when using strong bases. Consider using bulky diisopropylamide bases like KN(iPr)₂ over more Lewis acidic ones like LiN(iPr)₂ to minimize α-defluorination.[2]
-
-
Lewis Acids: Strong Lewis acids can ionize the C-F bond, leading to the formation of carbocationic species that can undergo further reactions.[3]
-
Solution: Use less Lewis acidic reagents or additives to temper the reactivity. For instance, the combination of a Brønsted superbase with a weak Lewis acid can enable controlled deprotonation of Ar-CF₂H groups without unwanted defluorination.[2]
-
-
Reductive Conditions: Reductive conditions, especially using metals like magnesium or samarium(II) iodide, can lead to single-electron reduction of the trifluoromethyl group, followed by fluoride elimination.[4][5]
-
Solution: Carefully select the reducing agent and control the reaction temperature. For SmI₂-promoted defluorination, low temperatures (-78 °C) are crucial.[4] Alternatively, explore non-metallic reducing agents.
-
-
Photocatalysis: UV irradiation in the presence of a photocatalyst can induce defluorination.[4]
-
Solution: Protect the reaction from light if using photosensitive reagents or if photocatalytic defluorination is not the desired outcome.
-
dot
Caption: Troubleshooting workflow for unwanted defluorination.
Problem 2: My monofluorinated amine is unstable, and I observe defluorination even under mild conditions.
Monofluoroalkyl groups can be susceptible to defluorination, particularly when an intramolecular nucleophile is present.
Possible Cause and Solution:
-
Neighboring Group Participation: A nearby nucleophilic group, such as a carboxylate, can displace the fluorine atom through an intramolecular cyclization reaction. For example, the carboxylate of 4-fluoroleucine can displace the tertiary fluorine.[6]
-
Solution: Increase the distance between the fluorine atom and the intramolecular nucleophile. Extending the carbon chain by even one carbon can significantly reduce the rate of defluorination by making the ring formation less favorable.[6]
-
dot
Caption: Mechanism of intramolecular defluorination.
Frequently Asked Questions (FAQs)
Q1: What are the most common mechanisms of defluorination in fluorinated amines?
Defluorination can proceed through several mechanisms, including:
-
Nucleophilic Substitution: Direct displacement of the fluoride ion by a nucleophile. This is often seen in enzymatic defluorination where an aspartate residue acts as the nucleophile.[7]
-
Elimination: Base-promoted elimination is common for trifluoromethylarenes, proceeding through a difluoro-p-quinomethide intermediate.[1]
-
Reductive Defluorination: Single-electron transfer to the fluorinated group, leading to a radical anion that eliminates a fluoride ion.[4] This is often observed with reducing metals or under electrochemical conditions.
-
Lewis Acid-Induced C-F Bond Ionization: Strong Lewis acids can facilitate the cleavage of the C-F bond to form a carbocation.[3]
-
Enzymatic Defluorination: Fluoroacetate dehalogenases, for instance, utilize a catalytic triad (Asp-His-Asp) to activate the C-F bond and facilitate nucleophilic attack.[7]
| Mechanism | Key Reagents/Conditions | Intermediate Species |
| Nucleophilic Substitution | Nucleophiles (e.g., Asp residue in enzymes) | Transition state |
| Elimination | Strong bases | Difluoro-p-quinomethide |
| Reductive Defluorination | Reducing agents (e.g., Mg, SmI₂), UV light | Radical anion |
| Lewis Acid-Induced | Strong Lewis acids | Carbocation |
| Enzymatic | Dehalogenase enzymes | Enzyme-substrate complex |
Q2: How can I detect and quantify defluorination in my reaction mixture?
Several analytical methods can be employed to detect and quantify the fluoride ions released during defluorination.
-
Ion-Selective Electrode (ISE): This is a primary potentiometric method for determining trace levels of fluoride in biological and environmental samples.[8]
-
Gas Chromatography (GC): GC methods offer high sensitivity, allowing for the detection of nanogram quantities of fluoride. The fluoride is often derivatized, for example, with trimethylchlorosilane (TMCS) to form trimethylfluorosilane (TMFS), which is then analyzed.[8]
-
¹⁹F NMR Spectroscopy: This technique can be used to directly observe the disappearance of the signal from the fluorinated starting material and the appearance of a new signal corresponding to the released fluoride ion.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying and quantifying both the parent fluorinated amine and its defluorinated products.[9]
-
Combustion Ion Chromatography (CIC): This method is used for the determination of total organic fluorine. The sample is combusted, and the resulting fluoride is analyzed by ion chromatography.[9]
| Analytical Method | Principle | Sensitivity | Sample Preparation |
| Ion-Selective Electrode (ISE) | Potentiometry | Trace levels | Minimal for liquids |
| Gas Chromatography (GC) | Separation and detection of volatile derivatives | High (nanogram) | Derivatization required |
| ¹⁹F NMR Spectroscopy | Nuclear magnetic resonance | Moderate | Direct analysis |
| LC-MS | Chromatographic separation and mass analysis | High | Minimal for liquids |
| Combustion Ion Chromatography | Combustion followed by ion chromatography | Moderate | Sample combustion |
Q3: Are there any general strategies to prevent defluorination during drug development?
Yes, several strategies can be employed to minimize the risk of defluorination.
-
Metabolic Stability Assessment: Early in the drug discovery process, assess the metabolic stability of fluorinated compounds in human liver microsomes and hepatocytes to identify potential defluorination pathways.[6]
-
Structural Modification: If a particular position is prone to defluorination, consider structural modifications to block metabolic attack or alter the electronic properties of the molecule.
-
Avoid Labile Groups: Be mindful of incorporating structural motifs that are known to be prone to defluorination, such as monofluorinated carbons adjacent to strong intramolecular nucleophiles.[6]
-
Careful Selection of Synthetic Routes: Choose synthetic methods that avoid harsh conditions known to promote defluorination, such as strong bases, strong Lewis acids, or aggressive reducing agents.
-
Formulation Strategies: For drug products, consider formulation strategies that protect the fluorinated amine from degradation, such as controlling the pH and avoiding incompatible excipients.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccspublishing.org.cn [ccspublishing.org.cn]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Fluoro-2-methylpentan-1-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-2-methylpentan-1-amine. Due to the absence of a direct, established protocol for this specific molecule, this guide focuses on a plausible and logical synthetic approach: the deoxyfluorination of a protected 2-amino-2-methylpentan-1-ol precursor.
Frequently Asked Questions (FAQs)
Q1: What is a viable synthetic strategy for this compound?
A plausible and commonly employed strategy for introducing a fluorine atom at a tertiary carbon is through the deoxyfluorination of the corresponding tertiary alcohol. Given the presence of a primary amine in the target molecule, a multi-step synthesis is proposed:
-
Synthesis of the Precursor: Preparation of 2-amino-2-methylpentan-1-ol.
-
Amine Protection: Introduction of a protecting group on the primary amine to prevent side reactions during fluorination.
-
Deoxyfluorination: Conversion of the tertiary hydroxyl group to a fluorine atom using a suitable fluorinating agent.
-
Amine Deprotection: Removal of the protecting group to yield the final product, this compound.
Q2: Why is protection of the amine group necessary?
Primary amines are nucleophilic and can react with many electrophilic fluorinating reagents, such as Selectfluor™, leading to the formation of N-F bonds rather than the desired C-F bond.[1] Protecting the amine, for instance as a carbamate (e.g., Boc or Cbz), renders it non-nucleophilic and inert to a wide range of reaction conditions, thus preventing this side reaction.[2]
Q3: Which fluorinating agent is most suitable for the deoxyfluorination of a tertiary alcohol in a complex molecule?
The choice of fluorinating agent is critical and depends on the substrate's functional group tolerance and steric hindrance. For tertiary alcohols, reagents like Selectfluor™, PhenoFluor™, and DAST are commonly considered. PhenoFluor™ is noted for its high functional group tolerance, including its compatibility with protected amines and other sensitive moieties.[3][4][5][6][7] Selectfluor™, in combination with an activation system, has also been shown to be effective for tertiary alcohols.[8] DAST and its analogues can also be used, but they are often plagued by side reactions like elimination and rearrangements.[9]
Q4: What are the common side reactions to anticipate during the deoxyfluorination of tertiary alcohols?
The most common side reactions include:
-
Elimination: Dehydration of the tertiary alcohol to form an alkene is a significant competing reaction, especially under harsh conditions.
-
Rearrangement: Carbocationic intermediates, which can form during the reaction, may undergo Wagner-Meerwein rearrangements.[9]
-
Reaction with other functional groups: If not properly protected, other nucleophilic groups in the molecule can react with the fluorinating agent.
Q5: What are the typical methods for purifying the final product?
Purification of the final amine product can typically be achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the compound. Acid-base extraction can also be a useful technique to separate the basic amine product from neutral or acidic impurities.
Troubleshooting Guides
Problem 1: Low Yield in the Deoxyfluorination Step
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Increase reaction time and/or temperature. - Ensure all reagents are anhydrous, as moisture can quench the fluorinating agent. |
| Suboptimal fluorinating agent | - Consult the Data Presentation section below to compare the efficacy of different reagents for similar substrates. - PhenoFluor™ often shows good results with complex alcohols.[6] |
| Steric hindrance | - Consider a less bulky protecting group on the amine if it is close to the reaction center. - Use a smaller, more reactive fluorinating agent, though this may come at the cost of selectivity. |
| Decomposition of the starting material or product | - Perform the reaction at a lower temperature, even if it requires a longer reaction time. |
Problem 2: Formation of an Alkene as a Major Byproduct
| Possible Cause | Suggested Solution |
| Reaction conditions are too harsh | - Lower the reaction temperature. - Use a milder fluorinating agent. Some modern reagents like PyFluor are designed to minimize elimination.[10] |
| The chosen fluorinating agent is prone to causing elimination | - Switch to a reagent less prone to promoting elimination, such as PhenoFluor™.[6] |
| Presence of a strong base | - If a base is required, use a non-nucleophilic, sterically hindered base. |
Problem 3: The Amine Protecting Group is Cleaved During Fluorination
| Possible Cause | Suggested Solution |
| The protecting group is not stable to the reaction conditions | - If using an acid-sensitive protecting group like Boc, ensure the reaction conditions are not strongly acidic. - If using a hydrogenolysis-labile group like Cbz, avoid reagents that can be reduced. - Consider a more robust protecting group if necessary. |
| The fluorinating agent is reacting with the protecting group | - This is less common with carbamate protecting groups but is a possibility. A change in fluorinating agent may be required. |
Data Presentation
The following table summarizes the reported yields for the deoxyfluorination of various tertiary alcohols using different fluorinating agents. This data can help in selecting the most promising reagent for the synthesis of this compound.
| Fluorinating Agent | Substrate Type | Yield (%) | Reference |
| Selectfluor™ / Ph₂PCH₂CH₂PPh₂ / ICH₂CH₂I | Adamantanol | 85 | [8] |
| PhenoFluor™ | Tertiary alcohol in a complex natural product derivative | 65 | [6] |
| DAST | Simple tertiary alcohol | 40-60 (often with elimination byproducts) | [9] |
| MsOH / KHF₂ | Various tertiary alcohols | 70-95 | [11] |
Experimental Protocols
General Protocol for Boc-Protection of 2-amino-2-methylpentan-1-ol
-
Dissolve 2-amino-2-methylpentan-1-ol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected amino alcohol.
General Protocol for Deoxyfluorination of Boc-protected 2-amino-2-methylpentan-1-ol with PhenoFluor™
Note: This reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
To a solution of the Boc-protected 2-amino-2-methylpentan-1-ol (1.0 eq) in anhydrous dichloromethane or toluene, add PhenoFluor™ (1.2-1.5 eq).
-
Add a suitable base, such as 2,6-lutidine or di-tert-butylpyridine (1.5 eq).
-
Stir the reaction mixture at room temperature or gently heat as required. The reaction progress should be monitored by ¹⁹F NMR spectroscopy or LC-MS.
-
Upon completion, the reaction is typically quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
After filtration and concentration, purify the crude product by flash column chromatography.
General Protocol for Boc-Deprotection
-
Dissolve the Boc-protected this compound in a minimal amount of dichloromethane.
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 10-20 equivalents) at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the TFA and solvent under reduced pressure.
-
Dissolve the residue in an appropriate solvent and neutralize with a base (e.g., saturated sodium bicarbonate solution or aqueous NaOH).
-
Extract the free amine with an organic solvent.
-
Dry the organic layer, concentrate, and purify if necessary.
Mandatory Visualization
References
- 1. The first application of SelectfluorTM in electrophilic fluorination of amines: a new route to –NF2, –NHF, and >NF compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. PhenoFluor™ - Wordpress [reagents.acsgcipr.org]
- 4. PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PhenoFluor™ Deoxyfluorination Solution [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Synthesis of Tertiary Fluorides through an Acid-Mediated Deoxyfluorination of Tertiary Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Fluorination Reactions
Welcome to the technical support center for stereoselective fluorination reactions. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to help you resolve specific challenges in your synthetic work.
Frequently Asked Questions (FAQs)
Q1: My stereoselective fluorination reaction has a low yield. What are the common causes and how can I improve it?
A1: Low yields in stereoselective fluorination can stem from several factors. Common culprits include catalyst deactivation, instability of the fluorinating reagent, suboptimal reaction temperature, or an inappropriate solvent. To address this, first, ensure your catalyst is active and used at the recommended loading. Consider screening different solvents, as solubility and stabilization of intermediates are critical. Temperature can also be a crucial factor; a systematic temperature screen is advisable. Finally, the choice of fluorinating reagent is paramount; ensure it is suitable for your substrate and reaction type.[1][2][3]
Q2: I am observing poor enantioselectivity in my reaction. What steps can I take to improve the enantiomeric excess (ee)?
A2: Poor enantioselectivity is a frequent challenge. The primary factors to investigate are the choice of chiral catalyst or ligand, the solvent, and the reaction temperature. The catalyst is the most critical component for inducing asymmetry. Ensure you are using a catalyst known to be effective for your substrate class. Solvent choice can significantly impact the chiral environment; screening a range of solvents with varying polarities is recommended. Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state leading to the major enantiomer.[2][4][5][6]
Q3: My reaction is producing a mixture of diastereomers with low diastereoselectivity (dr). How can I improve this?
A3: Low diastereoselectivity can be influenced by the substrate, catalyst, and reaction conditions. Substrate control, where the inherent chirality of the molecule directs the fluorination, can be a powerful tool. If catalyst control is desired, the choice of a suitable chiral catalyst is essential. The steric and electronic properties of both the substrate and the catalyst play a crucial role. Fine-tuning the reaction temperature and solvent can also help to improve the diastereomeric ratio. In some cases, the fluorinating reagent itself can influence the diastereochemical outcome.[7][8][9][10][11]
Q4: I am having issues with the regioselectivity of my fluorination reaction. How can I control where the fluorine atom is introduced?
A4: Regioselectivity in fluorination is often dictated by the electronic and steric properties of the substrate and the reaction mechanism (e.g., SN1 vs. SN2 type).[12] For substrates with multiple potential reaction sites, directing groups can be employed to guide the fluorinating agent to the desired position. The choice of catalyst and fluorinating reagent can also influence regioselectivity. For instance, in the ring-opening of epoxides or aziridines, the choice of a fluoride source and catalyst can determine which carbon is attacked.[13][14][15][16][17][18]
Troubleshooting Guides
Issue 1: Low Enantioselectivity in the Fluorination of β-Ketoesters
If you are experiencing low enantiomeric excess (ee) in the fluorination of β-ketoesters, consider the following troubleshooting steps:
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low enantioselectivity.
Detailed Steps:
-
Evaluate the Chiral Catalyst: The choice of the chiral catalyst is the most critical factor. For β-ketoesters, palladium complexes with chiral ligands like BINAP derivatives have shown excellent results.[4] If you are using a known catalyst system, ensure its purity and proper activation. If results are still poor, consider screening other classes of catalysts, such as those based on copper, nickel, or organocatalysts.[2]
-
Screen Solvents: The reaction solvent can have a profound impact on enantioselectivity. Solvents like ethanol, isopropanol, and hexafluoroisopropanol (HFIP) have been shown to be effective.[2][4] It is advisable to screen a range of solvents with varying polarities and coordinating abilities.
-
Optimize Temperature: In many cases, lowering the reaction temperature can lead to a significant improvement in enantioselectivity.[2] Perform the reaction at a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) to find the optimal condition.
-
Consider the Fluorinating Reagent: While N-fluorobenzenesulfonimide (NFSI) is a commonly used electrophilic fluorine source, other reagents like Selectfluor® may offer different selectivity profiles.[19] The choice of fluorinating agent can influence the transition state geometry and thus the enantioselectivity.
-
Investigate Additives: The addition of co-catalysts or additives can sometimes improve enantioselectivity. For example, the use of a base like 2,6-lutidine or an additive like hexafluoroisopropanol (HFIP) has been reported to be beneficial in certain systems.[2]
Quantitative Data Summary: Enantioselective Fluorination of β-Ketoesters
| Catalyst (mol%) | Fluorinating Reagent | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Pd-BINAP complex (2.5) | NFSI | EtOH | 0 | 96 | 91 | [4] |
| Ni(ClO₄)₂/DBFOX-Ph (10) | NFSI | CH₂Cl₂ | 0 | 95 | 99 | [2] |
| Cu(OTf)₂/Bis(oxazoline) (10) | NFSI | CH₂Cl₂/HFIP | RT | 85 | >80 | [2] |
| Ti(TADDOLato) (10) | Selectfluor | MeCN | RT | >80 | 90 | [2] |
Issue 2: Low Yield and Poor Stereoselectivity in Organocatalytic Fluorination of Aldehydes
For researchers facing challenges with low yields and poor stereoselectivity in the organocatalytic fluorination of aldehydes, the following guide may be helpful.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for aldehyde fluorination.
Detailed Steps:
-
Check Catalyst Loading and Purity: Organocatalysts, such as imidazolidinones (e.g., Jørgensen-Hayashi catalyst), are typically used in higher loadings (5-20 mol%) for these reactions.[5][6] Ensure the catalyst is of high purity and that the loading is sufficient.
-
Optimize the Solvent System: The choice of solvent is critical. Aprotic solvents like THF or tert-butyl methyl ether are commonly used.[1][20] Sometimes, the addition of a co-solvent like isopropanol can improve both yield and stereoselectivity.[6]
-
Adjust Substrate to Reagent Ratio: The stoichiometry of the aldehyde to the fluorinating reagent (e.g., NFSI) can be important. In some cases, using an excess of the aldehyde can improve enantioselectivity due to kinetic resolution of the starting material.[1]
-
Screen Reaction Temperature: As with other stereoselective reactions, temperature plays a key role. A systematic screen from room temperature down to lower temperatures (e.g., 0 °C, -10 °C) should be performed to find the optimal balance between reaction rate and stereoselectivity.[6]
-
Modify the Work-up Procedure: α-Fluoro aldehydes can be unstable and prone to epimerization or decomposition upon purification.[20] A common strategy is to reduce the crude aldehyde to the more stable corresponding alcohol with a reducing agent like NaBH₄ immediately after the reaction is complete, before purification.[20]
Quantitative Data Summary: Organocatalytic Fluorination of Aldehydes
| Catalyst (mol%) | Fluorinating Reagent | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Imidazolidinone (20) | NFSI | THF/i-PrOH | -10 | 96 (of alcohol) | 99 | [6] |
| Jørgensen-Hayashi (3.3) | NFSI | t-BuOMe | RT | 75 (of alcohol) | 75 | [1] |
| (S)-Jørgensen catalyst (2.5) | NFSI | THF | RT | 75 (of alcohol) | high | [20] |
Key Experimental Protocols
Protocol 1: General Procedure for Enantioselective Fluorination of a β-Ketoester[4]
-
To a solution of the chiral palladium complex (e.g., Pd-BINAP derivative, 2.5 mol%) in ethanol (0.1 M), add the β-ketoester (1.0 equiv) at room temperature.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C).
-
Add N-fluorobenzenesulfonimide (NFSI) (1.5 equiv) in one portion.
-
Stir the resulting suspension at the same temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-fluoro-β-ketoester.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: General Procedure for Organocatalytic α-Fluorination of an Aldehyde[6][22]
-
To a solution of the aldehyde (1.0 equiv) in the chosen solvent (e.g., THF, 0.2 M), add the organocatalyst (e.g., (S)-imidazolidinone, 20 mol%).
-
Stir the mixture at room temperature for 15 minutes.
-
Add N-fluorobenzenesulfonimide (NFSI) (2.0 equiv) and continue stirring at the desired temperature (e.g., -10 °C) for the specified time (e.g., 6 hours), or until TLC analysis indicates the disappearance of the starting material.
-
Upon completion, cool the reaction mixture to 0 °C and add methanol, followed by the portion-wise addition of sodium borohydride (NaBH₄) (3.0 equiv).
-
Stir the mixture at room temperature for 1 hour to ensure complete reduction of the intermediate aldehyde.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and extract with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.
-
Purify the resulting alcohol by flash column chromatography.
-
The enantiomeric excess of the product can be determined by chiral GC or HPLC analysis.
This technical support guide provides a starting point for addressing common challenges in stereoselective fluorination. For more specific issues, consulting the primary literature for analogous transformations is highly recommended.
References
- 1. BJOC - Organocatalytic asymmetric fluorination of α-chloroaldehydes involving kinetic resolution [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent advances in stereoselective construction of fluorinated quaternary carbon centers from fluorinated compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantioselective organocatalytic alpha-fluorination of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Catalytic, Diastereoselective 1,2-Difluorination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalytic Diastereo- and Enantioselective Fluoroamination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diastereodivergent nucleophile-nucleophile alkene chlorofluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fluorine-induced diastereodivergence discovered in an equally rare enantioselective syn-aza-Henry reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. africaresearchconnects.com [africaresearchconnects.com]
- 19. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An organocatalytic strategy for the stereoselective synthesis of C-galactosides with fluorine at the pseudoanomeric carbon - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 19F NMR Reaction Monitoring of 2-Fluoro-2-methylpentan-1-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers monitoring the synthesis of 2-Fluoro-2-methylpentan-1-amine using 19F NMR spectroscopy.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my 19F NMR spectrum showing broad peaks?
A1: Peak broadening in 19F NMR can arise from several factors:
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Magnetic Field Inhomogeneity: Poor shimming of the NMR spectrometer can lead to a non-uniform magnetic field, causing peak broadening. Solution: Re-shim the spectrometer before acquiring your data.
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Presence of Paramagnetic Species: Paramagnetic impurities, often trace metals from reagents or catalysts, can significantly broaden NMR signals.[1] Solution: Use high-purity reagents and solvents. If the issue persists, consider adding a chelating agent like EDTA to sequester paramagnetic ions.
-
Chemical Exchange: If the fluorine atom is undergoing chemical exchange on the NMR timescale, this can lead to broadened peaks. This is less common for a C-F bond but can be influenced by temperature. Solution: Try acquiring the spectrum at a different temperature to see if the peak shape changes.
-
Solid Particles: Undissolved starting materials, reagents, or byproducts can degrade spectral resolution. Solution: Ensure your sample is fully dissolved and filter it if necessary.
Q2: I am observing significant baseline roll in my 19F NMR spectrum. What can I do to correct this?
A2: Baseline roll is a common issue in 19F NMR, often due to the wide spectral widths required.[2][3]
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Acquisition Parameters: Ensure the receiver gain is not set too high, which can lead to signal clipping and baseline distortion.
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Data Processing: Most NMR processing software has functions for baseline correction.[3] Polynomial fitting is a common method. Experiment with different orders of the polynomial to achieve a flat baseline without distorting your peaks.
-
Phase Correction: Incorrect phasing can contribute to baseline issues.[2] Carefully phase your spectrum manually to ensure all peaks are correctly phased.
Q3: How do I accurately quantify the conversion of my reaction using 19F NMR?
A3: Quantitative 19F NMR (qNMR) is a powerful tool for reaction monitoring.[4][5][6][7] To ensure accuracy:
-
Internal Standard: Use an internal standard that is inert to the reaction conditions, has a simple 19F NMR signal that does not overlap with your reactant or product signals, and is added in a precisely known amount.[4] A common choice is trifluorotoluene.
-
Relaxation Delay (d1): Ensure a sufficiently long relaxation delay between scans to allow for full relaxation of all fluorine nuclei. A general rule of thumb is to set d1 to 5 times the longest T1 relaxation time of the signals of interest. The addition of a relaxation agent like chromium(III) acetylacetonate (Cr(acac)3) can shorten T1 values and reduce the required d1, speeding up acquisition.[4][5]
-
Pulse Angle: Use a 90° pulse angle for maximum signal intensity in a single scan, but for quantitative measurements, a smaller flip angle (e.g., 30°) combined with a shorter relaxation delay can sometimes be more time-efficient.
-
Integration: Carefully integrate the signals corresponding to the starting material and the product. The reaction conversion can be calculated from the relative integrals.
Q4: My 19F NMR signals are drifting between measurements. Why is this happening?
A4: Chemical shift drift can be caused by:
-
Temperature Fluctuations: The chemical shift of fluorine nuclei can be sensitive to temperature changes. Ensure the spectrometer's temperature control is stable.
-
Changes in Sample Composition: As the reaction progresses, changes in the solvent polarity, pH, or ionic strength can slightly alter the chemical environment and thus the chemical shift of the fluorine nucleus.[8] This is generally a minor effect but can be noticeable.
-
Lock Signal: Ensure the spectrometer lock is stable throughout the experiment.
Experimental Protocol: Monitoring the Synthesis of this compound
This protocol outlines a general procedure for monitoring the synthesis of this compound from a hypothetical precursor, 2-methylpentan-1,2-diol, using a fluorinating agent.
1. Sample Preparation:
-
At desired time points, carefully withdraw an aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench the reaction immediately by adding the aliquot to a pre-weighed NMR tube containing a known amount of a suitable deuterated solvent (e.g., 0.5 mL of CDCl3) and a precise amount of an internal standard (e.g., trifluorotoluene).
-
Thoroughly mix the contents of the NMR tube.
2. NMR Acquisition Parameters:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a fluorine probe.
-
Nucleus: 19F
-
Pulse Program: A standard single-pulse experiment (e.g., 'zgfl' on Bruker instruments).
-
Spectral Width (SW): A wide spectral width is recommended initially to locate all signals (e.g., -250 ppm to 50 ppm). This can be narrowed in subsequent experiments once the chemical shifts are known.
-
Transmitter Offset (O1p): Center the spectral width around the expected chemical shifts of the starting material and product.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (d1): 5 x T1 (can be determined with an inversion-recovery experiment, or a conservative value of 30-60 seconds can be used for quantitative analysis without a relaxation agent).
-
Number of Scans (NS): 16 or higher, depending on the concentration of the analyte.
-
Temperature: Maintain a constant temperature (e.g., 298 K).
3. Data Processing:
-
Apply a Fourier transform to the acquired FID.
-
Phase the spectrum carefully.
-
Apply baseline correction.
-
Reference the spectrum. While CFCl3 is the standard reference (0 ppm), it is often more convenient to reference to the internal standard.
-
Integrate the signals for the starting material, product, and internal standard.
Data Presentation
Table 1: Hypothetical 19F NMR Data for Reaction Monitoring
| Time (hours) | Integral of Starting Material | Integral of Product | Integral of Internal Standard | % Conversion |
| 0 | 1.00 | 0.00 | 1.00 | 0 |
| 1 | 0.78 | 0.22 | 1.00 | 22 |
| 2 | 0.55 | 0.45 | 1.00 | 45 |
| 4 | 0.25 | 0.75 | 1.00 | 75 |
| 6 | 0.08 | 0.92 | 1.00 | 92 |
| 8 | < 0.01 | 0.99 | 1.00 | >99 |
Conversion (%) = [Integral of Product / (Integral of Starting Material + Integral of Product)] x 100
Table 2: Troubleshooting Common 19F NMR Issues
| Issue | Potential Cause | Recommended Solution |
| Poor Signal-to-Noise | Low sample concentration | Increase the number of scans (NS) or concentrate the sample if possible. |
| Incorrect pulse calibration | Calibrate the 90° pulse width for the 19F probe. | |
| Overlapping Peaks | Insufficient spectral resolution | Use a higher field NMR spectrometer if available. |
| Consider using a different deuterated solvent to induce chemical shift changes. | ||
| Inaccurate Quantification | Insufficient relaxation delay (d1) | Increase d1 to at least 5 times the longest T1. Use a relaxation agent. |
| Non-uniform excitation | Ensure the spectral width is centered on the signals of interest. |
Visualizations
Caption: Workflow for 19F NMR reaction monitoring.
Caption: Troubleshooting decision tree for common 19F NMR issues.
References
- 1. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. F19 detection [nmr.chem.ucsb.edu]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. magritek.com [magritek.com]
Validation & Comparative
Chiral HPLC Analysis of 2-Fluoro-2-methylpentan-1-amine Enantiomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric purity of chiral molecules is a critical quality attribute in the pharmaceutical industry, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. The separation and quantification of the enantiomers of 2-Fluoro-2-methylpentan-1-amine, a chiral primary amine, presents a unique analytical challenge due to the presence of a stereocenter adjacent to a fluorine atom and an amino group. This guide provides a comparative overview of potential chiral High-Performance Liquid Chromatography (HPLC) methods for the successful resolution of its enantiomers, supported by established experimental strategies for similar compounds.
Introduction to Chiral Separation of Primary Amines
The separation of chiral primary amines can be challenging due to their potential for strong interactions with the stationary phase, which can lead to poor peak shape and resolution.[1] Direct enantioseparation using chiral stationary phases (CSPs) is often the preferred method as it avoids the need for derivatization, which can introduce additional analytical complexities.[2] Polysaccharide-based and cyclofructan-based CSPs have demonstrated broad applicability and high success rates for the separation of a wide range of chiral primary amines.[1]
This guide focuses on a screening approach utilizing a selection of commercially available chiral columns and mobile phase systems that have proven effective for analogous separations.
Comparison of Chiral Stationary Phases (CSPs)
The choice of the chiral stationary phase is the most critical parameter in developing a successful enantioselective HPLC method. Based on literature for the separation of primary amines, the following types of CSPs are recommended for initial screening.
| Chiral Stationary Phase (CSP) Type | Commercial Examples | Principle of Separation | Potential Advantages for this compound |
| Polysaccharide-based (Amylose and Cellulose Derivatives) | Chiralpak® IA, IB, IC, ID, IE, IF; Chiralcel® OD, OJ | Enantiomers are separated based on interactions such as hydrogen bonding, dipole-dipole, and steric hindrance with the helical polymer structure of the polysaccharide derivative. | Broad enantioselectivity for a wide range of compounds, including amines.[1][3] The presence of the polar amine and fluorine atom in the target molecule can promote effective chiral recognition. |
| Cyclofructan-based | Larihc® CF6-P; Astec® CHIROBIOTIC® V, T | Enantiomeric recognition is achieved through inclusion complexation and hydrogen bonding interactions with the cyclofructan selector. | Particularly effective for the separation of primary amines, often showing high success rates in polar organic and normal phase modes.[1][4] |
| Crown Ether-based | CROWNPAK® CR(+) / CR(-) | Separation is based on the formation of host-guest complexes between the primary amine and the crown ether. | Highly specific for primary amines, but often requires acidic mobile phases which may not be ideal for all applications.[1][4] |
Experimental Protocols: A Screening Approach
A systematic screening of different columns and mobile phases is the most efficient strategy to identify optimal separation conditions.
Recommended Chiral Columns for Screening:
-
Chiralpak® IE
-
Chiralpak® IF
-
Larihc® CF6-P
Mobile Phase Screening Conditions:
It is recommended to screen both normal phase (NP) and polar organic (PO) modes.
Table 1: Normal Phase (NP) Screening Conditions
| Mobile Phase Composition | Additives | Flow Rate | Detection |
| n-Hexane / Ethanol (90:10, v/v) | 0.1% Butylamine (BA) | 1.0 mL/min | UV (e.g., 210 nm) |
| n-Hexane / Isopropanol (90:10, v/v) | 0.1% Butylamine (BA) | 1.0 mL/min | UV (e.g., 210 nm) |
Table 2: Polar Organic (PO) Screening Conditions
| Mobile Phase Composition | Additives | Flow Rate | Detection |
| Acetonitrile / Methanol (90:10, v/v) | 0.1% Trifluoroacetic Acid (TFA) + 0.1% Triethylamine (TEA) | 1.0 mL/min | UV (e.g., 210 nm) |
| Acetonitrile / Ethanol (90:10, v/v) | 0.1% Trifluoroacetic Acid (TFA) + 0.1% Triethylamine (TEA) | 1.0 mL/min | UV (e.g., 210 nm) |
Note on Additives: Basic additives like butylamine or triethylamine are often used to improve the peak shape of amines by minimizing interactions with residual silanols on the stationary phase.[1] Acidic additives like trifluoroacetic acid can be used in combination with a base to form an ion pair with the amine, which can also enhance enantioselectivity.[4]
Experimental and Logical Workflow
The process of developing a chiral HPLC method follows a logical progression from initial screening to method optimization and validation.
Caption: Experimental workflow for chiral HPLC method development.
Data Presentation and Interpretation
The success of the chiral separation is evaluated based on several key chromatographic parameters.
Table 3: Key Performance Parameters for Method Evaluation
| Parameter | Symbol | Definition | Ideal Value |
| Retention Factor | k | A measure of the time the analyte resides in the stationary phase relative to the time it resides in the mobile phase. | 2 < k < 10 |
| Selectivity Factor | α | The ratio of the retention factors of the two enantiomers. | α > 1.2 |
| Resolution | Rs | A measure of the degree of separation between the two enantiomer peaks. | Rs ≥ 1.5 (baseline separation) |
These quantitative data should be meticulously tabulated for each column and mobile phase combination to facilitate a direct comparison and guide the method optimization process.
Concluding Remarks
While no specific literature was found for the chiral separation of "this compound," the established success of polysaccharide and cyclofructan-based chiral stationary phases for the resolution of primary amines provides a strong foundation for method development.[1] A systematic screening approach as outlined in this guide, coupled with careful optimization of the chromatographic conditions, is highly likely to yield a robust and reliable HPLC method for the accurate determination of the enantiomeric purity of this compound. For GMP applications, the developed method must be rigorously validated according to ICH guidelines to ensure its suitability for its intended purpose.
References
- 1. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. chromatographyonline.com [chromatographyonline.com]
Analytical methods for determining the purity of "2-Fluoro-2-methylpentan-1-amine"
For researchers, scientists, and drug development professionals, ensuring the purity of novel chemical entities like "2-Fluoro-2-methylpentan-1-amine" is a critical step in the research and development pipeline. This guide provides a comparative overview of the primary analytical methods for determining the purity of this compound, supported by experimental data and detailed protocols.
The selection of an appropriate analytical method hinges on various factors, including the required level of sensitivity, the nature of potential impurities, and the intended application, from routine quality control to in-depth structural elucidation of unknown contaminants. This document explores the principles, advantages, and limitations of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, often coupled with Mass Spectrometry (MS).
Comparative Analysis of Analytical Methods
The following tables summarize the key performance indicators for the most common analytical techniques used for the purity analysis of amines and fluorinated compounds.
Table 1: Comparison of Chromatographic Methods
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Typical Columns | Deactivated columns (e.g., base-deactivated) to prevent peak tailing of amines[1]. Capillary columns with various polarities. | Reversed-phase (e.g., C18) is common. Ion-exchange or mixed-mode columns can also be used for amines[2]. |
| Detector | Flame Ionization Detector (FID), Nitrogen-Phosphorus Detector (NPD), Mass Spectrometry (MS). | UV-Vis, Fluorescence Detector (FLD) (often requires derivatization)[3][4], Evaporative Light Scattering Detector (ELSD), Mass Spectrometry (MS). |
| Sample Volatility | Required. Derivatization may be needed to increase volatility and reduce peak tailing[5]. | Not required. Suitable for a wide range of compounds. |
| Derivatization | Often necessary for amines to improve peak shape and thermal stability (e.g., acylation, silylation)[6][7]. | Frequently used for amines lacking a chromophore to enhance detection by UV or fluorescence[3][8]. |
| Resolution | Generally high for volatile compounds. | High resolution, with a wide range of column chemistries for method optimization. |
| Sensitivity | Good with FID and NPD; excellent with MS. | Moderate with UV (if derivatized); excellent with FLD and MS[3]. |
| Typical Impurities Detected | Volatile organic impurities, residual solvents, by-products from synthesis. | A broader range of impurities, including non-volatile by-products, starting materials, and degradation products. |
Table 2: Comparison of Spectroscopic and Spectrometric Methods
| Parameter | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Measures the magnetic properties of atomic nuclei (¹H, ¹³C, ¹⁹F) to provide structural information and quantitative data. | Measures the mass-to-charge ratio of ionized molecules and their fragments. |
| Key Application | Structure elucidation, absolute purity determination (qNMR), and quantification of impurities without a reference standard for each impurity. ¹⁹F NMR is particularly powerful for fluorinated compounds[9][10][11][12][13]. | Identification of compounds by molecular weight and fragmentation patterns. Quantification when coupled with a separation technique (e.g., GC-MS, LC-MS)[14][15][16]. |
| ¹⁹F NMR Advantage | High natural abundance, wide chemical shift range preventing signal overlap, and no solvent interference, making it ideal for quantifying fluorinated compounds[9][11]. | N/A |
| Sample Preparation | Simple dissolution in a deuterated solvent. | Can be complex depending on the ionization technique and coupling to a chromatographic system. |
| Quantitative Analysis | Excellent for quantitative NMR (qNMR) using an internal standard. Can determine purity without a specific reference standard for the analyte. | Requires a reference standard for accurate quantification. Isotope dilution mass spectrometry offers high accuracy[15]. |
| Sensitivity | Generally lower than chromatographic methods. | Extremely high, capable of detecting trace-level impurities. |
| Impurity Identification | Provides detailed structural information about impurities. | Provides molecular weight and fragmentation data, which aids in structural inference. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization for "this compound".
Gas Chromatography (GC) Method for Amine Purity
Objective: To separate and quantify volatile impurities.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Capillary Column: A base-deactivated column (e.g., DB-5ms, HP-5ms) is recommended to minimize peak tailing associated with amines[1].
Reagents:
-
High-purity solvent for sample dilution (e.g., Dichloromethane, Methanol).
-
(Optional) Derivatizing agent: e.g., Trifluoroacetic anhydride (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve the "this compound" sample in the chosen solvent to a concentration of approximately 1 mg/mL.
-
(If derivatizing) Add the derivatizing agent according to established procedures and allow the reaction to complete.
-
-
GC Conditions:
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Detector Temperature (FID): 300 °C.
-
Injection Volume: 1 µL.
-
-
Data Analysis:
-
Identify the main peak corresponding to the target compound.
-
Calculate the purity by the area percent method: (Area of main peak / Total area of all peaks) x 100%.
-
For GC-MS, identify impurities by comparing their mass spectra to library data.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection (Post-Derivatization)
Objective: To determine the purity and quantify non-volatile impurities.
Instrumentation:
-
HPLC system with a UV-Vis or Fluorescence detector.
-
Reversed-Phase Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Derivatizing agent: e.g., 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or Dansyl chloride.
-
Diluent: Acetonitrile/Water mixture.
Procedure:
-
Derivatization:
-
Dissolve the sample in a suitable buffer (e.g., borate buffer).
-
Add the derivatizing agent solution and react at a specific temperature and time.
-
Quench the reaction if necessary.
-
-
HPLC Conditions:
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Dependent on the derivatizing agent used.
-
Injection Volume: 10 µL.
-
Gradient Program: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it to elute more retained components.
-
-
Data Analysis:
-
Calculate purity using the area percent method as described for GC.
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy for Absolute Purity
Objective: To determine the absolute purity of the fluorinated compound without a specific reference standard of the analyte.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated Solvent: e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: A stable, non-reactive compound with a known purity and a ¹⁹F signal that does not overlap with the sample, for example, trifluorotoluene.
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the "this compound" sample.
-
Accurately weigh a known amount of the internal standard.
-
Dissolve both in the deuterated solvent.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹⁹F NMR spectrum with appropriate relaxation delays to ensure full signal relaxation for accurate integration.
-
-
Data Analysis:
-
Integrate the signal corresponding to the fluorine atom in "this compound" and the signal(s) of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std Where:
-
I = Integral value
-
N = Number of fluorine nuclei for the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Visualized Workflows
The following diagrams illustrate the logical flow of the analytical process for purity determination.
Caption: General workflow for the purity analysis of a pharmaceutical compound.
Caption: Decision tree for selecting an appropriate analytical method.
References
- 1. gcms.labrulez.com [gcms.labrulez.com]
- 2. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 3. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. future4200.com [future4200.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 13. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]
- 14. Gas chromatographic-mass spectrometric analysis of amine metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. US20070010023A1 - Method of analysis of amine by mass spectrometry - Google Patents [patents.google.com]
- 16. GCMS Section 6.15 [people.whitman.edu]
Conformational analysis of "2-Fluoro-2-methylpentan-1-amine" versus similar structures
A comprehensive guide to the conformational analysis of 2-fluoro-2-methylpentan-1-amine and its structural analogs for researchers, scientists, and drug development professionals. This guide provides an objective comparison of conformational preferences, supported by experimental and computational data from related structures, and details the methodologies for key experiments.
Introduction to Conformational Analysis in Drug Discovery
Conformational analysis, the study of the three-dimensional arrangement of atoms in a molecule, is a cornerstone of modern drug discovery and development. The specific conformation, or shape, of a molecule can significantly influence its pharmacological activity, binding affinity to biological targets, and pharmacokinetic properties. For flexible molecules, understanding the population of different conformers and the energy barriers between them is crucial for designing effective and selective therapeutic agents.
This guide focuses on the conformational analysis of this compound and compares its expected conformational landscape to structurally similar molecules. The introduction of a fluorine atom can have profound effects on molecular conformation due to its high electronegativity and the resulting stereoelectronic interactions, such as the gauche effect.
The Gauche Effect in Fluorinated Alkanes and Amines
A key concept in understanding the conformational preferences of this compound is the gauche effect . In many cases, steric hindrance dictates that bulky substituents on adjacent carbon atoms will prefer an anti conformation (dihedral angle of 180°) to minimize repulsion. However, when highly electronegative atoms like fluorine are involved, a gauche conformation (dihedral angle of approximately 60°) can be favored. This counterintuitive preference is known as the gauche effect.[1]
There are two primary explanations for the gauche effect:
-
Hyperconjugation: This model proposes that the stabilization of the gauche conformer arises from the donation of electron density from a C-H σ bonding orbital to an adjacent C-F σ* antibonding orbital. This overlap is maximized in the gauche arrangement.[1]
-
Bent Bonds: An alternative explanation suggests that the high electronegativity of fluorine increases the p-orbital character of the C-F bond, leading to a buildup of electron density that is better accommodated in a gauche conformation.[1]
In protonated 2-substituted ethylamine fragments, a strong conformational shift towards the gauche orientation between the nitrogen and the electronegative substituent (like fluorine) is often observed. This preference is attributed to electrostatic interactions and can persist even in aqueous solutions.[2]
Conformational Analysis of this compound: An Analog-Based Approach
Key Rotatable Bonds
The primary focus of the conformational analysis of this compound will be on the rotation around the C1-C2 bond, which dictates the relative positions of the aminomethyl group, the fluorine atom, the methyl group, and the propyl group.
Comparison with Analogous Structures
To build a comprehensive picture, we will compare the expected conformations of this compound with the following analogs:
-
2-Methylpentan-1-amine: The non-fluorinated parent compound. Its conformational preferences will be primarily governed by steric interactions.
-
2-Fluoroethylamine: A simpler analog that isolates the interaction between the fluorine and the amino group.
-
1,2-Difluoroethane: A classic example illustrating the gauche effect between two fluorine atoms.
Comparative Data
The following table summarizes the expected and experimentally/computationally determined conformational data for the key dihedral angles in our target molecule and its analogs.
| Molecule | Dihedral Angle | Most Stable Conformer(s) | Energy Difference (kcal/mol) | Method |
| 2-Methylpentan-1-amine | H₂N-C-C-C₃H₇ | Anti | Gauche is less stable | Molecular Mechanics |
| 2-Fluoroethylamine | F-C-C-NH₂ | Gauche (Gg') | Gt is less stable by 0.74 ± 0.10 kJ/mol | IR Spectroscopy in liquid xenon[3] |
| 1,2-Difluoroethane | F-C-C-F | Gauche | Anti is less stable by 2.4-3.4 kJ/mol | Computational[4] |
| This compound (Predicted) | H₂N-C-C-F | Gauche | - | Based on analogy to 2-fluoroethylamine |
| This compound (Predicted) | H₂N-C-C-CH₃ | Anti | - | Steric hindrance |
Experimental and Computational Methodologies
A variety of techniques are employed to study molecular conformations.
Experimental Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Analysis of coupling constants (e.g., ³JHH, ³JHF) and Nuclear Overhauser Effects (NOEs) can provide detailed information about dihedral angles and internuclear distances, allowing for the determination of conformer populations in solution.[2][5]
-
Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of a molecule are sensitive to its conformation. By analyzing spectra at different temperatures, the relative stabilities of different conformers can be determined.[3]
-
X-ray Crystallography: This technique provides the precise three-dimensional structure of a molecule in the solid state. While this represents a single conformation, it can provide valuable insights into preferred geometries.[6]
Computational Methods
-
Molecular Mechanics (MM): This method uses classical physics to model the energy of a molecule as a function of its geometry. It is computationally inexpensive and useful for exploring the conformational space of large molecules.[6]
-
Quantum Mechanics (QM): These methods, including ab initio and Density Functional Theory (DFT), provide a more accurate description of the electronic structure and energies of molecules. They are essential for studying systems where stereoelectronic effects, like the gauche effect, are important.[7][8]
-
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms over time, providing a dynamic picture of the conformational landscape and allowing for the calculation of thermodynamic properties.[9]
Workflow for Conformational Analysis
The following diagram illustrates a typical workflow for the conformational analysis of a small molecule like this compound.
Predicted Conformational Landscape of this compound
Based on the analysis of its structural analogs, the following conformational preferences are predicted for this compound:
-
Gauche Preference around C1-C2 for F and NH₂: Due to the gauche effect, a gauche relationship between the fluorine atom and the aminomethyl group is expected to be favored. This would be further stabilized in the protonated form of the amine due to electrostatic interactions.[2]
-
Steric Dominance for Larger Groups: The bulky propyl and methyl groups will likely adopt conformations that minimize steric hindrance. Therefore, an anti-relationship between the aminomethyl group and the propyl group is predicted to be a low-energy conformation.
-
Complex Interplay of Factors: The final conformational equilibrium will be a result of the interplay between the stabilizing gauche effect of the fluorine and the destabilizing steric interactions of the alkyl groups.
Conclusion
References
- 1. Gauche effect - Wikipedia [en.wikipedia.org]
- 2. BJOC - Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Conformational analysis of 2-aminoindans and 2-(aminomethyl)indans in relation to their central dopaminergic effects and a dynamic dopamine receptor concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ab Initio and DFT Conformational Studies of Propanal, 2-Butanone, and Analogous Imines and Enamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structural Validation of 2-Fluoro-2-methylpentan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the structural validation of the novel fluorinated aliphatic amine, "2-Fluoro-2-methylpentan-1-amine." While X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid, a multi-faceted approach utilizing spectroscopic and computational methods is essential for a complete and unambiguous structural confirmation. This document outlines the experimental protocols for these techniques and presents the expected data for comparative analysis.
Although a public crystal structure for this compound is not available as of this publication, this guide will utilize data from structurally analogous compounds to illustrate the principles and expected outcomes of X-ray crystallographic analysis. The hydrochloride salt of the title compound is proposed for crystallization, as this is a common and effective strategy for obtaining high-quality crystals of amine compounds.
Experimental Protocols
A detailed methodology for each key analytical technique is provided below. These protocols are designed to ensure reproducible and high-quality data for the structural elucidation of this compound and similar small molecules.
1. X-ray Crystallography
This technique provides unequivocal proof of structure, including bond lengths, bond angles, and stereochemistry in the solid state.
-
Synthesis of this compound Hydrochloride:
-
Dissolve this compound (1.0 eq) in diethyl ether (0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add a 2.0 M solution of HCl in diethyl ether (1.1 eq) dropwise with stirring.
-
Continue stirring at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional hour.
-
Collect the resulting precipitate by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield the hydrochloride salt.
-
-
Crystallization:
-
Screen for suitable crystallization conditions using techniques such as slow evaporation, vapor diffusion, and solvent layering.
-
A promising starting point is dissolving the hydrochloride salt in a minimal amount of a polar solvent (e.g., methanol, ethanol) and layering with a less polar anti-solvent (e.g., diethyl ether, hexane).
-
Allow the sealed vial to stand undisturbed at room temperature or in a cold room (4 °C) until single crystals suitable for diffraction are formed.
-
-
Data Collection and Structure Refinement:
-
Select a suitable single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.[1]
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation at a controlled temperature (e.g., 100 K).[2]
-
Process the diffraction data (integration, scaling, and absorption correction) using appropriate software.
-
Solve the crystal structure using direct methods or Patterson synthesis and refine the structure by full-matrix least-squares on F².[3]
-
Locate and refine all non-hydrogen atoms anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.[4]
-
2. Alternative Analytical Techniques
These methods provide complementary data to confirm the structure, particularly in the solution state, and to verify purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving approximately 5-10 mg of the hydrochloride salt in a suitable deuterated solvent (e.g., D₂O, CD₃OD).
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field spectrometer.
-
¹H NMR will confirm the number and connectivity of protons.
-
¹³C NMR will show the number of unique carbon environments.
-
¹⁹F NMR is crucial for observing the fluorine environment and its coupling to adjacent protons.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the free amine in a volatile solvent (e.g., methanol).
-
Analyze using Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization-Mass Spectrometry (ESI-MS).
-
GC-MS will provide the molecular weight of the free amine and a characteristic fragmentation pattern.
-
ESI-MS will show the protonated molecule [M+H]⁺, confirming the molecular weight of the free amine.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Prepare a sample as a thin film on a salt plate or as a KBr pellet.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands for N-H (amine), C-H (alkane), and C-F bonds.
-
-
Computational Modeling (Density Functional Theory - DFT):
-
Construct the 3D structure of this compound in silico.
-
Perform a geometry optimization using a suitable level of theory (e.g., B3LYP/6-31G(d)).[5]
-
Calculate key geometric parameters (bond lengths, bond angles) for comparison with experimental X-ray data.
-
Data Presentation: A Comparative Analysis
The following tables summarize the expected quantitative data from each analytical technique for the structural validation of this compound.
Table 1: Comparison of X-ray Crystallography Data for Fluorinated Amines
As no crystal structure is publicly available for the title compound, this table presents hypothetical yet realistic crystallographic parameters for its hydrochloride salt, alongside published data for a related fluorinated ammonium salt, [HCF₂NH₃][AsF₆], for comparison.[6]
| Parameter | Hypothetical: this compound HCl | Comparative: [HCF₂NH₃][AsF₆][6] |
| Chemical Formula | C₆H₁₅ClFN⁺ | CH₃AsF₈N |
| Formula Weight | 155.64 | 257.96 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | ~8.5 | 5.143(2) |
| b (Å) | ~12.0 | 10.158(5) |
| c (Å) | ~9.0 | 11.545(6) |
| β (°) | ~105 | 93.18(2) |
| Volume (ų) | ~840 | 601.3(5) |
| Z | 4 | 4 |
| Density (calculated, g/cm³) | ~1.23 | 2.853 |
| Key Bond Length (C-F, Å) | ~1.41 | 1.369(4) |
| Key Bond Angle (F-C-C, °) | ~109.5 | 112.1(3) |
Table 2: Expected Spectroscopic and Computational Data for this compound
This table outlines the expected results from complementary analytical techniques, which are vital for confirming the structure in solution and corroborating the solid-state data.
| Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shifts (δ, ppm) | ~0.9 (t, 3H, -CH₃), ~1.3 (s, 3H, -CH₃), ~1.5-1.7 (m, 4H, -CH₂CH₂-), ~3.0 (d, 2H, -CH₂NH₂) |
| ¹³C NMR | Chemical Shifts (δ, ppm) | ~14 (-CH₃), ~20-25 (d, ¹JCF, -C(F)CH₃), ~35-40 (-CH₂-), ~50 (d, ²JCF, -CH₂NH₂), ~95 (d, ¹JCF, >C(F)-) |
| ¹⁹F NMR | Chemical Shift (δ, ppm) | ~-140 to -180 (m, relative to CFCl₃) |
| Mass Spec. (ESI+) | m/z | 134.1316 ([M+H]⁺ for C₆H₁₄FN) |
| FTIR | Wavenumber (cm⁻¹) | ~3300-3400 (N-H stretch), ~2850-2960 (C-H stretch), ~1050-1150 (C-F stretch) |
| DFT Calculation | C-F Bond Length (Å) | ~1.40 - 1.42 |
| DFT Calculation | F-C-C Bond Angle (°) | ~109 - 111 |
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical relationships between the described analytical techniques.
Caption: Experimental workflow for the structural validation of this compound by X-ray crystallography.
Caption: Logical relationship of analytical techniques for comprehensive structural validation.
References
- 1. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 2. Single crystal X-ray diffraction // University of Oldenburg [uol.de]
- 3. X-ray single-crystal diffraction | FZU [fzu.cz]
- 4. Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Crystalline Fluoro-Functionalized Imines, Single Crystal Investigation, Hirshfeld Surface Analysis, and Theoretical Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Convenient Access to α-Fluorinated Alkylammonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Comparison of 2-Fluoro-2-methylpentan-1-amine Isomers: A Guide for Researchers
In the landscape of drug discovery and development, the precise structural characterization of novel chemical entities is paramount. Isomers, molecules that share the same molecular formula but differ in the arrangement of their atoms, can exhibit vastly different pharmacological, toxicological, and metabolic profiles. Consequently, the ability to unambiguously distinguish between isomers is a critical step in chemical synthesis and analysis. This guide provides a comparative analysis of key spectroscopic features for constitutional isomers of 2-Fluoro-2-methylpentan-1-amine, a compound of interest in medicinal chemistry due to the common inclusion of fluorine in bioactive molecules to enhance properties like metabolic stability and binding affinity.
This document outlines the predicted spectroscopic differences between selected isomers using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are also provided to support the practical application of these analytical techniques.
Isomer Structures
For this comparative guide, we will focus on three constitutional isomers of C₆H₁₄FN, which provide sufficient structural diversity to illustrate key differences in their spectroscopic signatures:
-
Isomer A: this compound
-
Isomer B: 3-Fluoro-3-methylpentan-2-amine
-
Isomer C: 5-Fluoro-2-methylpentan-2-amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules by providing detailed information about the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei.
¹H NMR Spectroscopy Comparison
The predicted ¹H NMR spectra will differ significantly in terms of chemical shifts, multiplicities (splitting patterns), and the number of distinct signals for each isomer. Protons closer to electronegative atoms (F, N) will be deshielded and appear at a higher chemical shift (further downfield).
Table 1: Predicted ¹H NMR Data
| Isomer | Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|---|
| A | -CH₂ NH₂ | ~2.8 - 3.2 | Doublet of doublets (dd) | 2H |
| -NH₂ | ~1.5 - 2.5 (broad) | Singlet (s) | 2H | |
| -CH₂ CH₂CH₃ | ~1.4 - 1.6 | Multiplet (m) | 2H | |
| -C(F)CH₃ | ~1.2 - 1.4 | Doublet (d) | 3H | |
| -CH₂CH₂ CH₃ | ~1.3 - 1.5 | Multiplet (m) | 2H | |
| -CH₂CH₂CH₃ | ~0.9 | Triplet (t) | 3H | |
| B | -CH (NH₂)CH₃ | ~3.0 - 3.4 | Multiplet (m) | 1H |
| -NH₂ | ~1.5 - 2.5 (broad) | Singlet (s) | 2H | |
| -CH(NH₂)CH₃ | ~1.1 - 1.3 | Doublet (d) | 3H | |
| -C(F)(CH₂ CH₃)₂ | ~1.6 - 1.9 | Multiplet (m) | 4H | |
| -C(F)(CH₂CH₃ )₂ | ~0.9 - 1.1 | Triplet (t) | 6H | |
| C | -NH₂ | ~1.5 - 2.5 (broad) | Singlet (s) | 2H |
| -C(CH₃)₂CH₂ CH₂F | ~1.7 - 2.0 | Triplet (t) | 2H | |
| -CH₂CH₂ CH₂F | ~1.8 - 2.1 | Multiplet (m) | 2H | |
| -CH₂CH₂CH₂ F | ~4.4 - 4.6 | Doublet of triplets (dt) | 2H |
| | -C(CH₃ )₂ | ~1.1 - 1.3 | Singlet (s) | 6H |
¹³C NMR Spectroscopy Comparison
The number of unique carbon signals in the proton-decoupled ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of nearby atoms, with carbons bonded to F or N appearing further downfield.
Table 2: Predicted ¹³C NMR Data
| Isomer | Predicted No. of Signals | Predicted Chemical Shifts (δ, ppm) |
|---|---|---|
| A | 6 | C-F (~90-100, doublet), C-NH₂ (~45-55), Alkyl chain (~10-40) |
| B | 4 | C-F (~95-105, doublet), C-NH₂ (~50-60), Alkyl chains (~10-35) |
| C | 5 | C-F (~80-90, doublet), C-NH₂ (~50-60), Alkyl chains (~20-45) |
¹⁹F NMR Spectroscopy Comparison
¹⁹F NMR is highly sensitive to the local electronic environment, resulting in a wide range of chemical shifts.[1] The signal's multiplicity is determined by the number of adjacent protons.
Table 3: Predicted ¹⁹F NMR Data
| Isomer | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Predicted Multiplicity |
|---|---|---|
| A | -140 to -160 | Triplet of triplets (tt) |
| B | -130 to -150 | Quintet (p) |
| C | -210 to -230 | Triplet of triplets (tt) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. All three isomers will exhibit characteristic absorptions for N-H, C-H, C-N, and C-F bonds. However, subtle shifts in the fingerprint region (below 1500 cm⁻¹) may help in differentiation.
Table 4: Predicted IR Absorption Bands
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Expected Appearance |
|---|---|---|---|
| Amine (N-H) | Stretch (primary amine) | 3300 - 3500 | Two medium-intensity bands |
| Amine (N-H) | Bend | 1590 - 1650 | Medium to strong, sharp |
| Alkane (C-H) | Stretch | 2850 - 3000 | Strong, sharp |
| C-N | Stretch | 1020 - 1250 | Medium to weak |
| C-F | Stretch | 1000 - 1400 | Strong, often the most intense peak |
While the major bands will be similar for all isomers, the exact position and intensity of the C-F and C-N stretching vibrations, as well as the overall pattern in the fingerprint region, will be unique to each isomer's specific structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. While all isomers have the same molecular weight, their fragmentation patterns under techniques like Electron Ionization (EI) will differ based on the stability of the resulting carbocations and radical fragments.
Table 5: Predicted Mass Spectrometry Fragmentation
| Isomer | Molecular Ion (M⁺) (m/z) | Key Predicted Fragments (m/z) and Origin |
|---|---|---|
| A | 119 | 100 ([M-F]⁺), 88 ([M-CH₂CH₃]⁺), 70 ([M-CH₂NH₂-F]⁺), 43 (propyl cation, base peak) |
| B | 119 | 104 ([M-CH₃]⁺), 90 ([M-C₂H₅]⁺), 72 (amine fragment), 57 (butyl cation) |
| C | 119 | 104 ([M-CH₃]⁺, prominent), 72 ([M-CH₂CH₂F]⁺, base peak), 58 (amine fragment) |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for small organic molecules. Instrument parameters should be optimized for the specific sample and spectrometer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube.[2] The choice of solvent depends on the sample's solubility. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for referencing, if not provided by the solvent.[2]
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize magnetic field homogeneity.
-
Acquire the spectrum using a standard pulse sequence. A 45° pulse angle is often used to reduce experiment time.[3]
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Use a sufficient relaxation delay (typically 1-5 seconds) to allow for full magnetization recovery between scans, ensuring accurate integration.[4]
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with proton decoupling to simplify the spectrum to singlets.
-
A larger number of scans (compared to ¹H NMR) is typically required due to the low natural abundance of ¹³C.[5]
-
Set the spectral width to cover the expected range (e.g., 0-220 ppm).
-
A relaxation delay of 2 seconds is common, but for quantitative results, longer delays are necessary.
-
-
¹⁹F NMR Acquisition:
-
A ¹H/¹⁹F dual-tune probe is often used.[6]
-
Set a wide spectral width initially if the chemical shift is unknown, as ¹⁹F shifts span a very large range.[7]
-
Proton decoupling can be applied to simplify the spectrum, but coupled spectra are valuable for determining J-couplings to adjacent protons.[1]
-
The reference standard is typically CFCl₃ (trichlorofluoromethane) at 0 ppm.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (ATR): Attenuated Total Reflectance (ATR) is a common technique requiring minimal sample preparation.[8]
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Collect a background spectrum of the empty crystal.[9]
-
Place a small amount of the liquid or solid sample directly onto the crystal, ensuring complete coverage.[9]
-
Apply pressure using the instrument's clamp to ensure good contact.
-
-
Data Acquisition:
-
Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a volatile solvent compatible with the ionization source (e.g., methanol, acetonitrile, or water).[10]
-
For liquid chromatography-mass spectrometry (LC-MS), the solvent system should be compatible with the chosen column and mobile phase.
-
-
Data Acquisition (LC-MS with ESI):
-
The sample is introduced into the mass spectrometer via an LC system.
-
Ionization is achieved using an Electrospray Ionization (ESI) source, which is a soft ionization technique typically yielding the protonated molecule [M+H]⁺.
-
For fragmentation data (MS/MS), the precursor ion of interest (e.g., m/z 120 for [C₆H₁₄FN+H]⁺) is selected and subjected to collision-induced dissociation (CID).
-
The mass analyzer separates the ions based on their m/z ratio, and the detector records their abundance.
-
Workflow and Logic Diagrams
References
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. sites.bu.edu [sites.bu.edu]
- 4. 19Flourine NMR [chem.ch.huji.ac.il]
- 5. uwyo.edu [uwyo.edu]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. F19 detection [nmr.chem.ucsb.edu]
- 8. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 9. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
A Comparative Guide to the In Vitro Metabolic Stability of 2-Fluoro-2-methylpentan-1-amine
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance various pharmacokinetic properties, including metabolic stability. The carbon-fluorine bond's strength often makes molecules more resistant to metabolic degradation.[1][2][3] This guide provides a framework for assessing the in vitro metabolic stability of "2-Fluoro-2-methylpentan-1-amine" and comparing its performance against structurally related alternatives. By following the detailed experimental protocols herein, researchers can generate crucial data to inform drug design and development decisions.
The primary methods for evaluating metabolic stability are the liver microsomal stability assay, which primarily assesses Phase I metabolism, and the hepatocyte stability assay, which covers both Phase I and Phase II metabolic pathways.[4][5]
Comparative Compounds
To effectively evaluate the contribution of the fluorine atom and the methyl group to the metabolic stability of This compound , it is recommended to test it alongside the following compounds:
-
Pentan-1-amine (Non-fluorinated parent amine): This compound serves as a baseline to understand the intrinsic metabolic stability of the carbon skeleton.
-
2-Methylpentan-1-amine (Non-fluorinated analogue): This helps to isolate the effect of the methyl group on metabolism in the absence of fluorine.
-
2-Fluoropentan-1-amine (Analogue without the methyl group): Comparing this to the target compound will elucidate the metabolic impact of the gem-dimethyl group.
-
Structural Isomers (e.g., 3-Fluoro-2-methylpentan-1-amine): Isomers can reveal how the position of the fluorine atom influences metabolic stability.
Data Presentation: A Comparative Analysis
The following table structure should be used to summarize the quantitative data obtained from the in vitro metabolic stability assays. This format allows for a clear and direct comparison of the metabolic liabilities of the tested compounds.
| Compound | In Vitro System | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) |
| This compound | Human Liver Microsomes | ||
| Rat Liver Microsomes | |||
| Human Hepatocytes | |||
| Rat Hepatocytes | |||
| Pentan-1-amine | Human Liver Microsomes | ||
| Rat Liver Microsomes | |||
| Human Hepatocytes | |||
| Rat Hepatocytes | |||
| 2-Methylpentan-1-amine | Human Liver Microsomes | ||
| Rat Liver Microsomes | |||
| Human Hepatocytes | |||
| Rat Hepatocytes | |||
| 2-Fluoropentan-1-amine | Human Liver Microsomes | ||
| Rat Liver Microsomes | |||
| Human Hepatocytes | |||
| Rat Hepatocytes | |||
| 3-Fluoro-2-methylpentan-1-amine | Human Liver Microsomes | ||
| Rat Liver Microsomes | |||
| Human Hepatocytes | |||
| Rat Hepatocytes |
Experimental Protocols
Detailed methodologies for the key in vitro metabolic stability assays are provided below.
Liver Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound primarily by cytochrome P450 (CYP) enzymes, which are key Phase I drug-metabolizing enzymes.[6][7]
Materials and Equipment:
-
Liver microsomes (human or other species)
-
Test compounds and positive controls (e.g., testosterone, verapamil)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[8][9]
-
Incubator (37°C)
-
96-well plates
-
Quenching solution (e.g., cold acetonitrile with an internal standard)
-
Centrifuge
-
LC-MS/MS system for analysis[6]
Procedure:
-
Preparation: Thaw liver microsomes at 37°C and dilute them in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).[10]
-
Reaction Mixture: Prepare a reaction mixture containing the liver microsomes and the test compound at a final concentration (e.g., 1 µM).[11] Pre-incubate this mixture at 37°C.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.[9][11]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture.[4]
-
Termination: Stop the reaction by adding the aliquot to a well containing a cold quenching solution.
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining against time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (CLint).[6]
Hepatocyte Stability Assay
This assay provides a broader assessment of cellular metabolism, including both Phase I and Phase II enzyme pathways, as it uses intact liver cells.[4][5]
Materials and Equipment:
-
Cryopreserved hepatocytes (human or other species)
-
Hepatocyte incubation medium
-
Test compounds and positive controls (e.g., 7-hydroxycoumarin, verapamil)
-
96-well plates (collagen-coated if applicable)
-
Incubator with orbital shaker (37°C, 5% CO2)
-
Quenching solution (e.g., cold acetonitrile with an internal standard)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Cell Preparation: Thaw cryopreserved hepatocytes according to the supplier's instructions and resuspend them in incubation medium to the desired cell density (e.g., 0.5 x 10^6 viable cells/mL).[12]
-
Incubation Setup: Add the test compound to the hepatocyte suspension at a final concentration (e.g., 1 µM).
-
Incubation: Incubate the mixture at 37°C in a humidified atmosphere with 5% CO2, often with gentle shaking.[5][13]
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the cell suspension.[13][14]
-
Termination: Terminate the reaction by adding the aliquot to a cold quenching solution.
-
Sample Processing: Centrifuge the samples to pellet cell debris and precipitated proteins.
-
Analysis: Quantify the concentration of the parent compound in the supernatant using LC-MS/MS.
-
Data Analysis: Determine the half-life (t½) and intrinsic clearance (CLint) by plotting the disappearance of the parent compound over time.[12]
Mandatory Visualization
The following diagram illustrates the general experimental workflow for an in vitro metabolic stability assay.
Caption: Workflow for in vitro metabolic stability assays.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Metabolic Stability Assays [merckmillipore.com]
- 5. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 6. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. mercell.com [mercell.com]
- 12. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 14. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
2-Fluoro-2-methylpentan-1-amine: A Comparative Guide for its Application as a Reference Standard in Analytical Studies
In the landscape of pharmaceutical research and development, the availability of high-purity, well-characterized reference standards is paramount for the accurate validation of analytical methods and the reliable quantification of analytes. This guide provides a comprehensive comparison of 2-Fluoro-2-methylpentan-1-amine as a potential reference standard against other commonly used alternatives in the analysis of fluorinated organic compounds and primary amines.
Introduction to this compound
This compound (CAS No: 1566506-97-5) is a fluorinated primary amine with a molecular formula of C6H14FN and a molecular weight of 119.18 g/mol .[1] The presence of a fluorine atom at a tertiary carbon center introduces unique physicochemical properties that can be advantageous in analytical settings. As with many fluorinated compounds, it is of interest in pharmaceutical development due to the potential for altered metabolic stability and binding affinities. The robust characterization of such compounds necessitates a reliable reference standard for identity, purity, and assay determination.
Comparative Analysis of Physicochemical Properties
A reference standard should ideally possess high purity, stability, and be readily characterizable by various analytical techniques. Below is a comparison of this compound with other potential reference standards that might be used for the analysis of similar compounds.
| Property | This compound | 2-Methylpentan-1-amine (Non-fluorinated analog) | 2-Fluoro-2-methylpropan-1-amine |
| Molecular Formula | C6H14FN | C6H15N | C4H10FN |
| Molecular Weight | 119.18 g/mol [1] | 101.19 g/mol | 91.13 g/mol [2] |
| Boiling Point | Not available | ~129 °C | Not available |
| CAS Number | 1566506-97-5[1] | 105-38-4 | 879121-42-3[2] |
| Purity (Typical) | >98% (Commercially available)[1] | >98% | >95%[3] |
Note: The data for this compound is limited in publicly available literature. The table presents available data and uses closely related compounds for comparison.
Performance in Analytical Methodologies
The suitability of a reference standard is ultimately determined by its performance in relevant analytical techniques. This section outlines the expected performance of this compound in common analytical platforms used for fluorinated compounds and primary amines.
Gas Chromatography-Mass Spectrometry (GC-MS)
Fluorinated compounds are often amenable to GC-MS analysis. However, the presence of the primary amine group may necessitate derivatization to improve peak shape and thermal stability.
Expected Performance:
-
Without Derivatization: Potential for peak tailing due to the polar amine group interacting with the stationary phase.
-
With Derivatization (e.g., acylation): Improved peak symmetry and reproducibility.
-
Mass Spectrometry: Electron ionization (EI) may lead to fragmentation, with the molecular ion peak being weak or absent. Chemical ionization (CI) is a softer ionization technique that would likely be more suitable for observing the molecular ion.[4][5]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of primary amines. Due to the lack of a strong chromophore in this compound, UV detection would require derivatization.
Expected Performance:
-
Detection:
-
UV-Vis: Derivatization with reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) or salicylaldehyde would be necessary for sensitive UV detection.[6][7]
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): Suitable for detection without derivatization.[8]
-
Mass Spectrometry (LC-MS): Provides high selectivity and sensitivity.
-
-
Retention: On a reversed-phase C18 column, retention would be relatively low due to its polarity. The use of ion-pairing reagents or a mixed-mode column could improve retention and peak shape.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation and quantification of reference standards. The presence of fluorine provides a unique analytical handle.
Expected Performance:
-
¹H NMR: Will provide characteristic signals for the methyl and methylene protons, with splitting patterns influenced by the adjacent fluorine atom.
-
¹³C NMR: The carbon atom bonded to fluorine will exhibit a large one-bond C-F coupling constant.
-
¹⁹F NMR: This is a highly sensitive and specific technique for fluorinated compounds.[9][10] A single resonance would be expected for this compound, and its chemical shift would be indicative of the chemical environment of the fluorine atom. Quantitative ¹⁹F NMR (qNMR) can be a powerful method for purity assessment.[11]
Experimental Protocols
The following are generalized protocols for the characterization and use of this compound as a reference standard.
Protocol 1: Purity Determination by GC-MS (with derivatization)
-
Derivatization: To 1 mg of this compound, add 100 µL of a suitable acylation reagent (e.g., trifluoroacetic anhydride) in an inert solvent. React at 60°C for 30 minutes.
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.
-
Inlet Temperature: 250°C.
-
Oven Program: 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Chemical Ionization (CI) with methane as the reagent gas.
-
Mass Range: m/z 50-500.
-
Protocol 2: Assay by HPLC-UV (with derivatization)
-
Derivatization: Prepare a solution of this compound in a suitable buffer (e.g., borate buffer, pH 9). Add a solution of 9-fluorenylmethyl chloroformate (FMOC-Cl) in acetonitrile and react at room temperature.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 266 nm.[7]
-
Injection Volume: 10 µL.
-
Protocol 3: Identity Confirmation by ¹⁹F NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Experiment: Standard ¹⁹F{¹H} decoupled experiment.
-
Reference: An external reference such as trifluoroacetic acid can be used.[11]
-
Visualizations
Workflow for Reference Standard Qualification
The following diagram illustrates a typical workflow for the qualification of a new reference standard like this compound.
Caption: Workflow for the qualification of a new reference standard.
Comparison of Key Attributes
This diagram provides a logical comparison of this compound with a non-fluorinated analog as a reference standard.
Caption: Key attribute comparison of fluorinated vs. non-fluorinated amine standards.
Conclusion
This compound presents itself as a viable candidate for a reference standard in analytical studies involving fluorinated amines. Its key advantages lie in the unique analytical handles provided by the fluorine atom, namely a distinct mass in mass spectrometry and the highly specific and sensitive detection by ¹⁹F NMR. While the lack of a chromophore necessitates derivatization for UV-based HPLC methods, this is a common requirement for many primary amines.
The primary challenge in adopting this compound as a reference standard is the current scarcity of comprehensive, publicly available data on its analytical performance and stability. Further studies are required to fully characterize this compound and establish its suitability in direct comparison to more established reference materials. The protocols and comparative frameworks provided in this guide offer a foundational approach for researchers and drug development professionals to conduct such evaluations.
References
- 1. chiralen.com [chiralen.com]
- 2. 2-Fluoro-2-methylpropan-1-amine | C4H10FN | CID 55289631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
- 5. Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Detecting Primary Amines - Chromatography Forum [chromforum.org]
- 8. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 9. biophysics.org [biophysics.org]
- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 11. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-Fluoro-2-methylpentan-1-amine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-Fluoro-2-methylpentan-1-amine, a compound that requires careful management due to its chemical properties. In the absence of a specific Safety Data Sheet (SDS), the following procedures are based on best practices for the disposal of halogenated amines and other fluorinated organic compounds.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.
Table 1: Personal Protective Equipment (PPE) and Safety Measures
| Protective Gear | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene) | Prevents skin contact, which may cause irritation. |
| Body Protection | Laboratory coat | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or with a respirator | Minimizes inhalation of potentially irritating vapors. |
II. Segregation and Collection of Waste
Proper segregation of chemical waste is a critical first step in the disposal process. Halogenated organic compounds should not be mixed with non-halogenated waste streams, as this can complicate and increase the cost of disposal.
-
Waste Container: Use a designated, properly labeled, and sealed container for the collection of this compound waste. The container must be compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.
-
Segregation: Keep this waste stream separate from other chemical wastes, particularly non-halogenated solvents.[1][2]
III. Disposal Procedure
Given the fluorinated nature of this amine, standard disposal methods such as sewer disposal are not appropriate. The strong carbon-fluorine bond makes these compounds persistent and potentially harmful to the environment.[3][4]
Step 1: Neutralization (for small quantities, if permissible by institutional guidelines)
For very small residual amounts, cautious neutralization of the amine functional group may be considered, although this does not address the fluorinated alkyl chain. This step should only be performed by trained personnel and in accordance with institutional safety protocols.
-
In a chemical fume hood, slowly add the this compound waste to a larger container of a weak acid (e.g., citric acid solution) with constant stirring.
-
Monitor the temperature of the solution and control the rate of addition to prevent any exothermic reaction from becoming vigorous.
-
Test the pH of the resulting solution to ensure it is within a neutral range (pH 6-8).
Important Note: Neutralization of the amine group does not degrade the fluorinated component of the molecule. The resulting solution must still be treated as hazardous waste.
Step 2: Collection for Professional Disposal
All quantities of this compound and its neutralized solutions must be collected for disposal by a licensed hazardous waste management company.
-
Ensure the waste container is securely sealed and properly labeled.
-
Store the container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.
Step 3: Recommended Final Disposal Method
The preferred method for the ultimate disposal of fluorinated organic compounds is high-temperature incineration.[3][4] This process is capable of breaking the stable carbon-fluorine bonds, but it must be carried out in a specialized facility equipped with scrubbers to manage the resulting acidic gases (such as hydrogen fluoride).[3]
IV. Spill Management
In the event of a spill, immediate action is necessary to contain and clean up the material safely.
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Absorb: Use an inert absorbent material, such as sand, vermiculite, or a commercial absorbent pad, to contain the spill.
-
Collect: Carefully collect the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's EHS office.
V. Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Navigating the Safe Handling of 2-Fluoro-2-methylpentan-1-amine: A Guide to Personal Protective Equipment and Operational Procedures
Absence of a specific Safety Data Sheet (SDS) for 2-Fluoro-2-methylpentan-1-amine in the public domain necessitates a cautious approach, leveraging data from analogous compounds to inform preliminary safety protocols. Researchers, scientists, and drug development professionals must procure a substance-specific SDS from the manufacturer or supplier before handling this chemical. The following guidance is based on general principles for handling potentially hazardous fluorinated organic amines and should be supplemented with information from the official SDS.
Essential Personal Protective Equipment (PPE)
Given the potential hazards associated with similar chemical structures, which include skin, eye, and respiratory irritation, a comprehensive PPE strategy is crucial. The following table outlines recommended PPE, but users must cross-reference these with the specific SDS for this compound upon receipt.
| PPE Category | Recommended Specifications |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). Glove material and thickness should be selected based on the specific breakthrough time and permeation rate data from the SDS. |
| Eye Protection | Chemical safety goggles. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles. |
| Skin and Body Protection | A lab coat is mandatory. For larger quantities or procedures with a high risk of exposure, a chemically resistant apron or full-body suit may be necessary. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a fume hood. If ventilation is inadequate, a respirator with an appropriate organic vapor cartridge is required. |
Operational and Disposal Plans: A Step-by-Step Workflow
A systematic approach to handling and disposal is paramount to ensure laboratory safety. The following workflow provides a general procedure that should be adapted to specific experimental protocols and institutional safety guidelines.
Experimental Protocols and Methodologies
Detailed experimental protocols involving this compound are not publicly available. Researchers must develop their own risk assessments and standard operating procedures (SOPs) based on the specific chemical reactions and processes being undertaken. These SOPs should be reviewed and approved by the institution's environmental health and safety department.
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
